molecular formula C22H35NO5 B3320029 Monomethyl auristatin E intermediate-9 CAS No. 120205-58-5

Monomethyl auristatin E intermediate-9

Cat. No.: B3320029
CAS No.: 120205-58-5
M. Wt: 393.5 g/mol
InChI Key: PCUHBNWYHLQSBO-HQRMLTQVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Monomethyl auristatin E intermediate-9 is a useful research compound. Its molecular formula is C22H35NO5 and its molecular weight is 393.5 g/mol. The purity is usually 95%.
The exact mass of the compound (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

120205-58-5

Molecular Formula

C22H35NO5

Molecular Weight

393.5 g/mol

IUPAC Name

tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate

InChI

InChI=1S/C22H35NO5/c1-8-16(2)20(18(26-7)14-19(24)28-22(3,4)5)23(6)21(25)27-15-17-12-10-9-11-13-17/h9-13,16,18,20H,8,14-15H2,1-7H3/t16-,18+,20-/m0/s1

InChI Key

PCUHBNWYHLQSBO-HQRMLTQVSA-N

Canonical SMILES

CCC(C)C(C(CC(=O)OC(C)(C)C)OC)N(C)C(=O)OCC1=CC=CC=C1

Pictograms

Acute Toxic

Origin of Product

United States

Foundational & Exploratory

A Technical Guide to Monomethyl Auristatin E Intermediate-9: Synthesis, Characterization, and Role in ADC Payload Construction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE), a potent antimitotic agent, is a critical component of several clinically approved antibody-drug conjugates (ADCs). Its complex chemical structure necessitates a multi-step synthesis involving numerous intermediates. This technical guide provides an in-depth examination of a key building block, Monomethyl auristatin E intermediate-9, chemically identified as tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate. This document details its chemical properties, its strategic position within the overall MMAE synthesis pathway, and the experimental protocols for the synthesis of its core precursor. All quantitative data are presented in tabular format for clarity, and the synthesis pathway is visualized using a Graphviz diagram.

Introduction to Monomethyl Auristatin E (MMAE) and its Intermediates

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] It functions as a highly potent microtubule inhibitor, inducing cell cycle arrest and apoptosis in rapidly dividing cancer cells.[2][3] Due to its high cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but has found immense value as a payload in ADCs.[2][3] The synthesis of MMAE is a complex process that involves the sequential coupling of several amino acid and peptide fragments. The use of well-defined intermediates is crucial for ensuring the stereochemical integrity and purity of the final product.

This compound (CAS No. 120205-58-5) is a pivotal precursor in the construction of the MMAE peptide backbone.[2][4] It represents the protected form of the dolaisoleucine (Dil) residue, a unique β-methoxy-γ-amino acid that is a constituent of the natural dolastatin 10.[4] The tert-butyl ester and benzyloxycarbonyl (Cbz) protecting groups in intermediate-9 allow for controlled peptide couplings in subsequent synthetic steps.

Chemical Properties and Characterization of Intermediate-9

This compound is chemically named tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoate. Its structural and physical properties are summarized in the table below.

PropertyValue
CAS Number 120205-58-5
Molecular Formula C₂₂H₃₅NO₅
Molecular Weight 393.52 g/mol
Appearance Colorless to light yellow oil
Purity ≥98% (commercially available)

Table 1: Physicochemical Properties of this compound.

The deprotected hydrochloride salt of the amine, (3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride (CAS No. 120205-48-3), is also known as Monomethyl auristatin E intermediate-1 and serves as the direct precursor for subsequent peptide coupling reactions in the synthesis of MMAE.

Synthesis Pathway of Monomethyl Auristatin E (MMAE)

The synthesis of MMAE is a convergent process where different peptide fragments are synthesized separately and then coupled together. Intermediate-9 (or its deprotected form, intermediate-1) constitutes the C-terminal portion of the dolaisoleucine-dolaproine (Dil-Dap) fragment. The following diagram illustrates the key steps in the synthesis of MMAE, highlighting the role of intermediate-9.

MMAE_Synthesis cluster_Dil Dolaisoleucine Synthesis cluster_Dap Dolaproine Synthesis cluster_Val Valine Derivatives cluster_Norephedrine Norephedrine Derivative Isoleucinal N-Cbz-N-methyl-(S,S)-Isoleucinal Aldol_Adduct Aldol Adduct Isoleucinal->Aldol_Adduct 1. Aldol Condensation with tert-butyl acetate 2. Stereoselective Reduction Intermediate_9 MMAE Intermediate-9 (tert-butyl 3-methoxy-5-methyl-4- [methyl(phenylmethoxycarbonyl)amino]heptanoate) Aldol_Adduct->Intermediate_9 O-methylation Intermediate_1 MMAE Intermediate-1 ((3R,4S,5S)-tert-butyl 3-methoxy-5-methyl-4- (methylamino)heptanoate HCl) Intermediate_9->Intermediate_1 Cbz Deprotection (e.g., H2, Pd/C) Dil-Dap Dil-Dap Fragment Intermediate_1->Dil-Dap Peptide Coupling Dap Protected Dolaproine Val Protected Valine Tripeptide Val-Dil-Dap Fragment MeVal Protected N-Methylvaline Tetrapeptide MeVal-Val-Dil-Dap Fragment Norephedrine Protected Norephedrine MMAE Monomethyl Auristatin E (MMAE) Dil-Dap->Tripeptide 1. t-Bu Ester Deprotection 2. Peptide Coupling Tripeptide->Tetrapeptide Peptide Coupling Tetrapeptide->MMAE 1. Deprotection 2. Peptide Coupling

Figure 1: Simplified Synthesis Pathway of MMAE.

Experimental Protocols

The following are representative experimental protocols for the synthesis of the core dolaisoleucine structure, which is the foundation of intermediate-9. These protocols are based on the methods described by Pettit et al. for the synthesis of dolaisoleuine tert-butyl ester.[4]

Synthesis of N-(Benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal (Precursor to Aldol Reaction)
  • To a solution of N-Cbz-N-methyl-(S,S)-isoleucine in anhydrous tetrahydrofuran (THF) at -15 °C under an inert atmosphere, add N-methylmorpholine.

  • Slowly add isobutyl chloroformate and stir the reaction mixture for 15 minutes.

  • Filter the resulting N-methylmorpholine hydrochloride salt and wash with cold, anhydrous THF.

  • Reduce the filtrate at -78 °C by the slow addition of a solution of lithium tri-tert-butoxyaluminohydride in anhydrous THF.

  • After stirring for 30 minutes, quench the reaction with a saturated aqueous solution of sodium potassium tartrate.

  • Extract the product with diethyl ether, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde.

Aldol Condensation and Stereoselective Reduction to form the Dolaisoleucine Precursor
  • To a solution of lithium diisopropylamide (LDA) in anhydrous THF at -78 °C, slowly add tert-butyl acetate.

  • After stirring for 30 minutes, add a solution of N-(benzyloxycarbonyl)-N-methyl-(S,S)-isoleucinal in anhydrous THF.

  • Stir the reaction mixture at -78 °C for 1 hour, then quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The resulting crude aldol adduct is then subjected to stereoselective reduction. For example, using a chelating agent and a reducing agent like sodium borohydride to favor the desired stereoisomer.

O-methylation to yield MMAE Intermediate-9
  • To a solution of the purified aldol adduct in anhydrous THF at 0 °C, add a strong base such as sodium hydride.

  • After stirring for 30 minutes, add methyl iodide and allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data

The following table summarizes typical yields for the key synthetic steps leading to the dolaisoleucine core structure. Actual yields may vary depending on reaction scale and specific conditions.

Reaction StepStarting MaterialProductTypical Yield (%)
Aldehyde FormationN-Cbz-N-methyl-(S,S)-isoleucineN-Cbz-N-methyl-(S,S)-isoleucinal~85-95
Aldol CondensationN-Cbz-N-methyl-(S,S)-isoleucinalAldol Adduct~60-70
O-methylationAldol AdductMMAE Intermediate-9~80-90

Table 2: Representative Yields for the Synthesis of the Dolaisoleucine Core.

Conclusion

This compound is a critical, structurally complex building block in the total synthesis of the potent ADC payload, MMAE. Its synthesis requires careful stereocontrol to establish the correct configuration of the dolaisoleucine residue. The protocols and pathway described herein provide a foundational understanding for researchers and professionals involved in the development and manufacturing of auristatin-based ADCs. A thorough understanding of the synthesis and properties of such intermediates is paramount for the efficient and scalable production of these life-saving cancer therapeutics.

References

The Crucial Role of Intermediate-9 in the Synthesis of Monomethyl Auristatin E (MMAE): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical payload component in numerous antibody-drug conjugates (ADCs). Its complex chemical structure necessitates a multi-step total synthesis, wherein the formation and reaction of key intermediates are pivotal for the overall efficiency and purity of the final product. This technical guide provides an in-depth analysis of the role of a key building block, designated as intermediate-9, in the synthesis of MMAE. We will explore its chemical identity, its position within the synthetic pathway, and detailed experimental protocols for its formation and subsequent conversion, supported by quantitative data.

Introduction to MMAE and its Synthesis

Monomethyl auristatin E is a synthetic analogue of the natural product dolastatin 10, a powerful tubulin inhibitor that disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1] Due to its high cytotoxicity, MMAE is not suitable as a standalone chemotherapeutic agent but has found immense value as a payload in ADCs.[2] The synthesis of MMAE is a significant undertaking in medicinal chemistry, involving the sequential coupling of several amino acid and other chiral fragments.

Unveiling Intermediate-9: A Key Chiral Building Block

"Intermediate-9" is the common designation for the chemical compound tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate .[1][3] Its chemical structure and properties are summarized in the table below.

PropertyValue
Chemical Name tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate
CAS Number 120205-58-5
Molecular Formula C₂₂H₃₅NO₅
Molecular Weight 393.52 g/mol
Appearance Colorless to light yellow oil

This intermediate represents a significant portion of the MMAE backbone and contains crucial stereocenters that are essential for the biological activity of the final molecule.

The Synthetic Pathway of MMAE: The Position of Intermediate-9

The total synthesis of MMAE involves a convergent strategy where different fragments of the molecule are synthesized separately and then coupled together. Intermediate-9 is a key component of the N-terminal fragment of MMAE. The following diagram illustrates the logical flow of the synthesis, highlighting the central role of intermediate-9.

MMAE_Synthesis_Pathway cluster_precursors Precursors cluster_intermediate Formation of Intermediate-9 cluster_coupling Fragment Coupling cluster_final Final Product A Precursor A I9 Intermediate-9 (tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate) A->I9 B Precursor B B->I9 C Coupling with C-terminal fragment I9->C MMAE Monomethyl Auristatin E (MMAE) C->MMAE

Figure 1: Logical workflow of MMAE synthesis highlighting Intermediate-9.

Experimental Protocols and Quantitative Data

The following sections provide detailed experimental procedures for the synthesis and subsequent reaction of intermediate-9, based on established synthetic routes.[4]

Synthesis of Intermediate-9

The formation of intermediate-9 is a critical step that establishes the stereochemistry of a significant portion of the MMAE molecule. While the complete de novo synthesis is complex, a key step involves the protection and modification of a precursor amino acid derivative. A recent patent outlines a comprehensive process for the preparation of MMAE, which includes the formation of analogous structures.[4]

Note: The following protocol is a representative procedure based on analogous transformations found in the literature. Specific reagents and conditions may vary depending on the chosen synthetic route.

Reaction Scheme:

Intermediate_9_Formation Precursor Precursor (e.g., tert-butyl (3R,4S,5S)-4-(methylamino)-3-methoxy-5-methylheptanoate) Intermediate9 Intermediate-9 Precursor->Intermediate9 Protection Reagents Reagents (Benzyl chloroformate, Base, Solvent) Intermediate_9_Conversion Intermediate9 Intermediate-9 NextIntermediate Next Synthetic Intermediate Intermediate9->NextIntermediate Deprotection & Coupling Reagents Reagents (Acid, Coupling agent, C-terminal fragment)

References

An In-depth Technical Guide on the Physicochemical Properties of MMAE Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of Monomethyl Auristatin E (MMAE) intermediate-9, a key building block in the synthesis of the potent anti-cancer agent MMAE. This document is intended to be a valuable resource for researchers, scientists, and drug development professionals working with antibody-drug conjugates (ADCs) and related cytotoxic payloads.

Introduction

Monomethyl Auristatin E (MMAE) is a synthetic antineoplastic agent that is a component of several FDA-approved antibody-drug conjugates. Its high cytotoxicity makes it a powerful tool in targeted cancer therapy. The synthesis of MMAE involves a multi-step process, with MMAE intermediate-9, chemically known as tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate, playing a crucial role. Understanding the physicochemical properties of this intermediate is essential for process optimization, quality control, and the successful synthesis of high-purity MMAE.

Chemical Identity and Properties

MMAE intermediate-9 is available as a free base and as a hydrochloride salt. The properties of both forms are detailed below.

Table 1: Chemical Identity of MMAE Intermediate-9 and its Hydrochloride Salt

PropertyMMAE Intermediate-9 (Free Base)MMAE Intermediate-9 (Hydrochloride Salt)
Chemical Name tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoatetert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride
CAS Number 120205-58-5120205-48-3[1][2][3][4][5][6][7]
Molecular Formula C₁₄H₂₉NO₃[8]C₁₄H₃₀ClNO₃[2][3][4][7]
Molecular Weight 259.38 g/mol [8]295.85 g/mol [2][3]
Chemical Structure Chemical structure of MMAE Intermediate-9 (Free Base)Chemical structure of MMAE Intermediate-9 (Hydrochloride Salt)

Table 2: Physicochemical Properties of MMAE Intermediate-9 and its Hydrochloride Salt

PropertyValueSource
Appearance White solid powder[8]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in DMSO[7]
Storage and Stability Pure form: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[9] Stable under recommended storage conditions.[5]MedChemExpress, DC Chemicals

Synthesis and Experimental Protocols

MMAE intermediate-9 is a key precursor in the total synthesis of Monomethyl Auristatin E. The following section details a typical synthesis protocol for its hydrochloride salt and the analytical methods used for its characterization.

Synthesis of tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride

A common route for the synthesis of MMAE intermediate-9 hydrochloride involves the deprotection of a protected precursor. A general procedure is as follows:

(3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate is dissolved in methanol. Concentrated hydrochloric acid is added, followed by 10% palladium on carbon (50% wet). The mixture is hydrogenated under 45 psi of hydrogen pressure for 3 hours. After the reaction is complete, the catalyst is removed by filtration, and the filtrate is concentrated under reduced pressure to yield tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate hydrochloride as a white solid with a yield of 92%.[6]

Analytical Characterization

The identity and purity of MMAE intermediate-9 are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to confirm the chemical structure of the intermediate. While specific spectra for this intermediate are not publicly available, related structures in the synthesis of MMAE have been characterized using this method.[10]

  • Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight and confirm the identity of the compound. For the final MMAE product, electrospray ionization mass spectrometry is commonly used, and similar techniques can be applied to its intermediates.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for assessing the purity of MMAE intermediate-9. Commercial suppliers often provide HPLC data to confirm the purity of their products.

Logical Workflow of MMAE Synthesis

MMAE intermediate-9 is a central component in the convergent synthesis of MMAE. The following diagram illustrates the logical workflow of its role in the overall synthesis.

MMAE_Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_intermediate_synthesis Intermediate-9 Synthesis cluster_final_assembly Final MMAE Assembly Precursor_A Protected Amino Acid Precursors Step1 Coupling & Modification Precursor_A->Step1 Precursor_B Heptanoate Precursor Precursor_B->Step1 Intermediate_9 MMAE Intermediate-9 (tert-butyl (3R,4S,5S)-3-methoxy-5-methyl-4-(methylamino)heptanoate) Step1->Intermediate_9 Coupling Peptide Coupling Intermediate_9->Coupling Dipeptide Dipeptide Fragment Dipeptide->Coupling MMAE Monomethyl Auristatin E (MMAE) Coupling->MMAE

Caption: Synthetic workflow for MMAE highlighting the role of Intermediate-9.

Conclusion

This technical guide has summarized the key physicochemical properties, synthesis, and analytical characterization of MMAE intermediate-9. A thorough understanding of this key precursor is vital for the efficient and controlled synthesis of Monomethyl Auristatin E, a critical component in the development of next-generation antibody-drug conjugates for cancer therapy. Further research into the detailed reaction kinetics and optimization of the synthesis of this intermediate will continue to be of high value to the scientific community.

References

Monomethyl auristatin E intermediate-9 molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on Monomethyl auristatin E (MMAE) intermediate-9, a key component in the synthesis of the potent anti-cancer agent MMAE. This document details its chemical properties, synthesis, and its role in the broader context of antibody-drug conjugate (ADC) development.

Core Data Summary

Monomethyl auristatin E (MMAE) intermediate-9, identified by the CAS number 120205-58-5, is a crucial precursor in the total synthesis of MMAE.[1] Its chemical properties are summarized in the table below for easy reference.

PropertyValueReference
Chemical Name tert-butyl 3-methoxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]heptanoateN/A
Molecular Formula C22H35NO5N/A
Molecular Weight 393.52 g/mol N/A
CAS Number 120205-58-5[1]

Role in Monomethyl Auristatin E Synthesis

Monomethyl auristatin E (MMAE) is a synthetic, highly potent antineoplastic agent.[2][] Due to its extreme cytotoxicity, it is not used as a standalone drug but is instead conjugated to monoclonal antibodies (mAbs) to form antibody-drug conjugates (ADCs).[2][] These ADCs selectively target cancer cells, delivering the toxic MMAE payload directly to the tumor site, thereby minimizing systemic toxicity.[]

MMAE intermediate-9 is a key building block in the multi-step synthesis of the MMAE peptide backbone. Understanding its synthesis and purification is critical for the efficient and scalable production of MMAE for clinical and research applications.

Experimental Protocols

While a detailed, step-by-step protocol for the synthesis of Monomethyl auristatin E intermediate-9 is not publicly available in extensive detail, the general synthetic approach involves the protection of the amine group of a precursor molecule. A representative procedure for a closely related deprotection step, which precedes the formation of a subsequent intermediate, is outlined below. This provides insight into the chemical transformations involved in the overall synthesis of MMAE.

General Procedure for Deprotection of a Cbz-Protected Amine in MMAE Synthesis:

A solution of the Cbz-protected intermediate (e.g., (3R,4S,5S)-tert-butyl 4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate) in a suitable solvent such as methanol is treated with a catalyst, typically 10% palladium on carbon (50% wet).[4] Concentrated hydrochloric acid is added to the mixture.[4] The reaction is then subjected to hydrogenation under hydrogen pressure (e.g., 45 psi) for a period of several hours.[4] Upon completion, the catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the hydrochloride salt of the deprotected amine.[4]

Synthesis Workflow

The following diagram illustrates the position of this compound within the broader synthetic pathway of Monomethyl auristatin E. This workflow highlights the sequential nature of the synthesis, where intermediates are progressively elaborated to form the final complex molecule.

MMAE_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_intermediate Intermediate-9 Formation cluster_coupling Peptide Coupling cluster_final Final Product Precursor Precursor Molecules Intermediate_9 Monomethyl auristatin E intermediate-9 (CAS: 120205-58-5) Precursor->Intermediate_9 Multi-step synthesis Coupling Peptide Fragment Coupling Intermediate_9->Coupling Deprotection & Coupling MMAE Monomethyl auristatin E (MMAE) Coupling->MMAE Further synthetic steps

Caption: Synthetic workflow for Monomethyl auristatin E (MMAE) highlighting the position of intermediate-9.

Signaling Pathways and Mechanism of Action

This compound is a synthetic precursor and does not have a known direct role in biological signaling pathways. The biological activity resides in the final product, MMAE.

MMAE exerts its potent cytotoxic effect by inhibiting cell division.[2][] It achieves this by disrupting microtubule polymerization, a critical process for the formation of the mitotic spindle during mitosis.[2][] The inability to form a functional mitotic spindle leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis (programmed cell death) in rapidly dividing cancer cells.

The following diagram illustrates the mechanism of action of MMAE once it is released from an antibody-drug conjugate within a target cancer cell.

MMAE_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Cancer_Cell Target Cancer Cell ADC->Cancer_Cell Binding to cell surface antigen Internalization Internalization (Endocytosis) Cancer_Cell->Internalization Lysosome Lysosome Internalization->Lysosome MMAE_Release MMAE Release (Linker Cleavage) Lysosome->MMAE_Release MMAE Free MMAE MMAE_Release->MMAE Tubulin Tubulin Dimers MMAE->Tubulin Inhibition Microtubule_Polymerization Microtubule Polymerization Tubulin->Microtubule_Polymerization Mitotic_Spindle Mitotic Spindle Formation Tubulin->Mitotic_Spindle Disruption Microtubule_Polymerization->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Monomethyl auristatin E (MMAE) following release from an ADC.

References

The Architecture of a Potent Anti-Cancer Agent: A Technical Guide to the Discovery and Synthesis of Auristatins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery, history, and intricate synthesis pathways of auristatins, a class of highly potent cytotoxic agents that have become cornerstones in the development of antibody-drug conjugates (ADCs). From their natural product origins to the sophisticated synthetic routes employed today, this document provides a comprehensive overview for professionals in the field of oncology and drug development.

A Marine Mollusk's Legacy: Discovery and Historical Development

The story of auristatins begins with the discovery of dolastatin 10, a natural pentapeptide isolated from the sea hare Dolabella auricularia in 1987 by the research group of Professor G.R. Pettit.[1][2] Dolastatin 10 exhibited extraordinary cytotoxic activity against a range of cancer cell lines, with 50% growth inhibition (GI50) at sub-nanomolar concentrations, making it one of the most potent antineoplastic compounds known at the time.[3] Its mechanism of action was identified as the inhibition of tubulin polymerization, a critical process for cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1][4]

Despite its remarkable potency, dolastatin 10 itself faced challenges in clinical development due to a narrow therapeutic window.[1] This spurred extensive research into its synthetic analogues, termed "auristatins," with the goal of retaining high cytotoxicity while improving its pharmacological properties.[2] Early modifications focused on the C-terminal dolaphenine (Doe) residue, leading to compounds like auristatin PE.[3]

A pivotal breakthrough was the modification of the N-terminus of the auristatin scaffold. The fully synthetic nature of these molecules allowed for systematic structure-activity relationship (SAR) studies.[2][3] Researchers at Seattle Genetics (now Seagen) developed monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) by replacing the N,N-dimethylvaline (Dov) of earlier auristatins with N-methylvaline.[3] This modification provided a secondary amine, which served as a convenient attachment point for linkers, enabling their conjugation to monoclonal antibodies.[1][5] This innovation paved the way for the development of highly targeted and potent ADCs, such as brentuximab vedotin (Adcetris®), which utilizes MMAE as its cytotoxic payload.[3][6]

Core Synthesis Strategies: Building the Auristatin Backbone

The total synthesis of auristatins is a complex undertaking due to the presence of several chiral centers and unusual amino acid residues. The primary strategies employed are convergent synthesis and, to a lesser extent, solid-phase peptide synthesis (SPPS) and sequential elongation.[3][7] The high cost and complexity of large-scale manufacturing are attributed to the intricate synthetic and purification processes required to achieve the high purity and yield necessary for clinical applications.[8]

Convergent Synthesis Approach

The most common and efficient method for auristatin synthesis is a convergent approach. This strategy involves the separate synthesis of key peptide fragments, which are then coupled to form the final pentapeptide backbone. Typically, a tripeptide fragment corresponding to the P1-P2-P3 positions (e.g., N-protected Monomethyl-Valine-Valine-Dolaisoleuine) is synthesized, along with a dipeptide fragment for the P4-P5 positions (e.g., Dolaproine-Norephedrine for MMAE or Dolaproine-Phenylalanine for MMAF). These two fragments are then coupled, followed by deprotection to yield the final auristatin molecule.[3]

Convergent_Auristatin_Synthesis cluster_P123 P1-P2-P3 Fragment Synthesis cluster_P45 P4-P5 Fragment Synthesis P1 P1 (e.g., Boc-Me-Val) P12 P1-P2 Dipeptide P1->P12 Coupling P2 P2 (Val) P2->P12 P3 P3 (Dil) P123 P1-P2-P3 Tripeptide P3->P123 P12->P123 Coupling Final_Coupling Fragment Coupling P123->Final_Coupling Fragment 1 P4 P4 (Dap) P45 P4-P5 Dipeptide P4->P45 Coupling P5 P5 (e.g., Norephedrine for MMAE) P5->P45 P45->Final_Coupling Fragment 2 Deprotection Deprotection Final_Coupling->Deprotection Pentapeptide Auristatin Auristatin (e.g., MMAE) Deprotection->Auristatin Final Product

Figure 1: Convergent synthesis pathway for auristatins.
Solid-Phase Peptide Synthesis (SPPS)

While less common for the entire pentapeptide, SPPS has been successfully employed for the synthesis of certain auristatin analogues and fragments.[3][7] This method involves anchoring the C-terminal amino acid to a solid resin support and sequentially adding the subsequent amino acids. The key advantage of SPPS is the simplification of purification, as excess reagents and byproducts can be washed away after each coupling step.

Quantitative Analysis of Auristatin Synthesis

The efficiency of auristatin synthesis is a critical factor in its commercial viability. The following tables summarize reported yields and purity for key steps in the synthesis and purification of auristatins and their precursors. It is important to note that yields can vary significantly based on the specific reagents, conditions, and scale of the reaction.

StepProductReported YieldPurityReference(s)
Synthesis of Cbz-(S)-dolaphenineCbz-(S)-dolaphenine52% (overall)-[1]
MMAE-linker conjugationNH2-PDC-178%>99% (HPLC)[]
MMAE-linker conjugationDOTA-PDC-189%>99% (HPLC)[][10]
Purification of MMAE (Patented)Monomethyl Auristatin E (MMAE)High>99%
Radiolabeling with [64Cu]CuCl2[64Cu]PDC-1≥99%≥98%[][10]

Table 1: Summary of Reported Yields and Purity in Auristatin Synthesis and Conjugation.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments in auristatin synthesis, based on information from published literature and patents. These are intended to be illustrative and would require optimization for specific laboratory conditions.

Synthesis of a Dipeptide Fragment (P4-P5)

The synthesis of the dolaproine-phenylalanine methyl ester dipeptide, a key intermediate for MMAF, is illustrative of the peptide coupling techniques used.

Protocol:

  • Dissolution: Dissolve N-Boc-dolaproine, H-Phe-OMe (phenylalanine methyl ester), 1-hydroxybenzotriazole (HOBt), and triethylamine (Et3N) in a suitable solvent such as dichloromethane (CH2Cl2).

  • Coupling: Cool the solution to 0°C and add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI).

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Quench the reaction and perform an aqueous work-up to remove water-soluble byproducts.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Deprotection: Remove the Boc protecting group using a strong acid, such as 4 M HCl in dioxane, to yield the free amine of the dipeptide, which can be used in the subsequent fragment coupling step.

Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for the purification and analysis of synthetic auristatins, ensuring high purity of the final product.[8]

Protocol:

  • Column: Utilize a reversed-phase column (e.g., C8 or C12).

  • Mobile Phase: Employ a gradient elution system, typically consisting of water and acetonitrile, both containing a small percentage of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.05-0.1%).

  • Gradient: Start with a low percentage of acetonitrile and gradually increase the concentration to elute the product. A typical gradient might be a linear ramp from ~10% to ~80% acetonitrile over 30 minutes.

  • Detection: Monitor the elution profile using a UV detector, typically at 220 nm.

  • Fraction Collection: Collect the fractions corresponding to the desired product peak.

  • Product Recovery: Combine the pure fractions and remove the solvent by lyophilization to obtain the purified auristatin as a solid.

Mechanism of Action and Application in ADCs

The potent cytotoxic effect of auristatins stems from their ability to disrupt microtubule dynamics. This mechanism is central to their application as payloads in ADCs.

Auristatin_Mechanism_of_Action ADC Antibody-Drug Conjugate (e.g., Brentuximab Vedotin) TumorCell Tumor Cell (CD30+) ADC->TumorCell 1. Binding to Surface Antigen Internalization 2. Internalization (Endocytosis) TumorCell->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Linker Cleavage (e.g., by Cathepsin B) Lysosome->Release MMAE 5. Release of Free Auristatin (e.g., MMAE) Release->MMAE Tubulin Tubulin Dimers MMAE->Tubulin 6. Binding CellCycleArrest 7. G2/M Phase Cell Cycle Arrest MMAE->CellCycleArrest Disruption of Mitotic Spindle Microtubule Microtubule Polymerization Tubulin->Microtubule Inhibited Apoptosis 8. Apoptosis (Programmed Cell Death) CellCycleArrest->Apoptosis

Figure 2: Mechanism of action of an auristatin-based ADC.

The workflow for developing and utilizing auristatin-based ADCs involves a multi-step process, from the synthesis of the individual components to the final therapeutic application.

ADC_Development_Workflow cluster_synthesis Component Synthesis cluster_conjugation Conjugation and Purification cluster_characterization Characterization and QC cluster_application Preclinical and Clinical Application Auristatin_Synth Auristatin Synthesis (e.g., MMAE/MMAF) Conjugation Drug-Linker Formation Auristatin_Synth->Conjugation Linker_Synth Linker Synthesis (e.g., vc-PABC) Linker_Synth->Conjugation mAb_Prod Monoclonal Antibody Production ADC_Conjugation Antibody-Drug Conjugation mAb_Prod->ADC_Conjugation Conjugation->ADC_Conjugation Purification ADC Purification (e.g., Chromatography) ADC_Conjugation->Purification DAR_Analysis Drug-to-Antibody Ratio (DAR) Analysis Purification->DAR_Analysis Purity_Analysis Purity and Aggregation Analysis Purification->Purity_Analysis Binding_Assay Antigen Binding Assay Purification->Binding_Assay In_Vitro In Vitro Cytotoxicity Assays DAR_Analysis->In_Vitro Purity_Analysis->In_Vitro Binding_Assay->In_Vitro In_Vivo In Vivo Efficacy (Xenograft Models) In_Vitro->In_Vivo Clinical_Trials Clinical Trials In_Vivo->Clinical_Trials

Figure 3: Workflow for the development of auristatin-based ADCs.

Conclusion and Future Directions

The journey from the discovery of dolastatin 10 in a sea hare to the FDA approval of auristatin-based ADCs for cancer therapy is a testament to the power of natural product chemistry and innovative synthetic design. The complex synthesis of auristatins remains a significant challenge, but ongoing research into more efficient and scalable synthetic routes will likely reduce costs and broaden their application. Future research will likely focus on the development of novel auristatin analogues with improved properties, such as increased hydrophilicity to allow for higher drug-to-antibody ratios without promoting aggregation, and the exploration of new linker technologies to further enhance the therapeutic index of next-generation ADCs. The foundational understanding of auristatin synthesis pathways detailed in this guide will continue to be instrumental in advancing the field of targeted cancer therapeutics.

References

Safety and Handling of Highly Potent Pharmaceutical Intermediates: A Technical Guide Focused on Monomethyl Auristatin E (MMAE) Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a technical overview of safety and handling guidelines relevant to highly potent pharmaceutical intermediates. Specific safety data for Monomethyl auristatin E (MMAE) intermediate-9 is not extensively available in the public domain. Therefore, this guide utilizes data from the final, highly potent compound, Monomethyl auristatin E (MMAE), as a conservative surrogate for establishing safety and handling protocols. It is imperative that all handling of this intermediate is conducted with the assumption of high potency and toxicity, and that a comprehensive, substance-specific risk assessment is performed by qualified personnel before any work commences.

Introduction

Monomethyl auristatin E (MMAE) is a synthetic, antineoplastic agent of exceptionally high potency.[1][2] Due to its severe toxicity, it is not used as a standalone drug but as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[1][2] Monomethyl auristatin E intermediate-9 (CAS No. 120205-58-5) is a key reagent in the synthesis of MMAE.[3][4][5][6] The synthesis of such highly potent compounds involves intermediates that may themselves be hazardous. The occupational health and safety challenges posed by these potent intermediates require a systematic approach to hazard assessment and exposure control.[7]

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for the safe handling of MMAE intermediate-9 by extrapolating from the comprehensive safety data of MMAE and general best practices for managing highly potent active pharmaceutical ingredients (HPAPIs).[4][8][9]

Compound Identification and Properties

While detailed toxicological data for MMAE intermediate-9 is scarce, its basic chemical properties are known. As an immediate precursor, its handling should be governed by the properties of the final product, MMAE.

PropertyThis compoundMonomethyl auristatin E (MMAE)
Synonyms -Brentuximab vedotin payload, MMAE
CAS Number 120205-58-5474645-27-7[2][8][10]
Molecular Formula C22H35NO5[3]C39H67N5O7[2]
Molecular Weight 393.52[3]717.98[2]
Primary Function Intermediate in the synthesis of MMAE[3][4][5][6]Cytotoxic payload for ADCs, microtubule inhibitor[1][2][3][4]
Storage Powder: -20°C for 3 years; 4°C for 2 years[3]Store at -20°C
Solubility 10 mM in DMSO[3]DMSO up to 20 mM[2]

Hazard Assessment and GHS Classification (Data for MMAE)

MMAE is classified as extremely hazardous. It is fatal if swallowed or inhaled, causes severe skin and eye irritation, may cause genetic defects, and is suspected of damaging fertility or the unborn child.[8][10] The GHS classification for MMAE provides a baseline for the minimum precautions that should be taken when handling its intermediates.

GHS ClassificationHazard Class and CategoryHazard Statement
alt text
Acute Toxicity, Oral (Category 2)H300: Fatal if swallowed[8][10]
Acute Toxicity, Inhalation (Category 2)H330: Fatal if inhaled[8][10]
alt text
Germ Cell Mutagenicity (Category 1B)H340: May cause genetic defects[8][10]
Reproductive Toxicity (Category 2)H361: Suspected of damaging fertility or the unborn child[8][10]
Specific Target Organ Toxicity, Repeated Exposure (Category 1)H372: Causes damage to organs through prolonged or repeated exposure[8][10]
alt text
Skin Irritation (Category 2)H315: Causes skin irritation[8][10]
Eye Irritation (Category 2A)H319: Causes serious eye irritation[8][10]
Specific Target Organ Toxicity, Single Exposure (Category 3)H335: May cause respiratory irritation[8][10]
Hazardous to the Aquatic Environment, Chronic (Category 3)H412: Harmful to aquatic life with long lasting effects[8]

Exposure Control and Personal Protection

The handling of potent compounds like MMAE and its intermediates requires stringent exposure control measures. The fundamental principle is containment, isolating the product and process rather than the operator.[3][4]

Engineering Controls
  • Primary Containment: All open handling of powders is prohibited.[4] Operations such as weighing, transferring, and preparing solutions must be conducted in a primary containment device like a glovebox or a negative-pressure isolator.[9][11]

  • Secondary Containment: The primary containment equipment should be located within a dedicated facility that provides secondary containment, such as a room with controlled access and negative air pressure relative to surrounding areas.[4]

  • Ventilation: Use local exhaust ventilation (LEV) to direct airflow away from the operator.[9] All exhaust air must be HEPA-filtered.

  • Closed Systems: Utilize closed transfer systems, such as those with split butterfly valves, for moving material between equipment to minimize the risk of airborne dust generation.[9]

Personal Protective Equipment (PPE)

PPE is the last line of defense and should be used in conjunction with, not as a replacement for, engineering controls.

  • Respiratory Protection: A powered air-purifying respirator (PAPR) is often required, especially for any procedures with a risk of containment breach.[11]

  • Hand Protection: Wear compatible, chemical-resistant double gloves.

  • Eye Protection: Chemical safety goggles or a full-face shield are mandatory.

  • Protective Clothing: Wear a disposable, impervious gown or full-body suit. All PPE must be removed and disposed of as hazardous waste before leaving the controlled area.

Workflow for Handling Potent Intermediates

The following diagram illustrates a logical workflow for handling a potent pharmaceutical intermediate, emphasizing critical safety and containment checkpoints.

G cluster_0 Preparation & Planning cluster_1 Handling Operations (in Primary Containment) cluster_2 Post-Handling Risk_Assessment Perform Substance-Specific Risk Assessment SOP_Development Develop & Approve Standard Operating Procedures (SOPs) Risk_Assessment->SOP_Development Training Personnel Training on SOPs & Emergency Procedures SOP_Development->Training Receiving Receive & Verify Material Training->Receiving Weighing Weighing & Dispensing (in Isolator/Glovebox) Receiving->Weighing Reaction_Setup Reaction Setup in Closed System Weighing->Reaction_Setup Decontamination Decontaminate Surfaces & Equipment (WIP/CIP) Weighing->Decontamination Spill Workup Reaction Workup & Purification Reaction_Setup->Workup Reaction_Setup->Decontamination Spill Workup->Decontamination Documentation Document All Procedures & Deviations Workup->Documentation Waste_Disposal Segregate & Dispose of Contaminated Waste Decontamination->Waste_Disposal G MMAE Monomethyl Auristatin E (MMAE) Polymerization Polymerization MMAE->Polymerization Inhibits Tubulin Free Tubulin Dimers Tubulin->Polymerization Normal Process Microtubules Microtubules (Cytoskeleton) Depolymerization Depolymerization Microtubules->Depolymerization Normal Process Polymerization->Microtubules Disruption Microtubule Network Disruption Polymerization->Disruption Depolymerization->Tubulin CellCycleArrest G2/M Phase Cell Cycle Arrest Disruption->CellCycleArrest Apoptosis Apoptosis (Cell Death) CellCycleArrest->Apoptosis

References

A Comprehensive Guide to the Storage and Stability of Auristatin Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of potent antimitotic agents, are critical components of antibody-drug conjugates (ADCs). The stability and proper storage of auristatin intermediates, from the initial building blocks to the final cytotoxic payload, are paramount to ensuring the quality, efficacy, and safety of the final therapeutic product. This technical guide provides an in-depth overview of the storage conditions and stability profiles of key auristatin intermediates, supported by experimental data and detailed methodologies.

Core Concepts in Stability

The stability of a pharmaceutical intermediate refers to its ability to maintain its chemical integrity and physical properties over time under the influence of various environmental factors such as temperature, humidity, and light. Degradation of auristatin intermediates can lead to the formation of impurities, which may reduce the potency of the final ADC or introduce unwanted toxicity. Therefore, understanding and controlling the stability of these molecules is a critical aspect of process development and quality control.

Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF)

MMAE and MMAF are two of the most widely used auristatin derivatives in ADC development. Their stability has been a subject of considerable investigation.

Storage Recommendations

Proper storage is essential to preserve the integrity of MMAE and MMAF. The following conditions are recommended based on available data:

IntermediateFormStorage TemperatureDurationCitations
MMAE Powder-20°CUp to 3 years[1][2][3]
In DMSO-80°CUp to 1 year[1]
In DMSO-20°CUp to 1 month[1]
MMAF Powder-20°CNot specified
In SolutionFreshly prepared recommendedNot applicable[4]

Note: For solutions, it is highly recommended to prepare them fresh before use.[4][5] If storage of a stock solution is necessary, it should be aliquoted to prevent multiple freeze-thaw cycles, which can accelerate degradation.[1] For optimal preservation of powdered intermediates, storage in a sealed container under an inert atmosphere (e.g., nitrogen) and protection from light and moisture are crucial.[5][6]

Stability Profile

Both MMAE and MMAF are generally considered to be highly stable molecules.[7][8] Studies have shown that they exhibit no significant degradation in plasma or human liver lysosomal extracts.[7][8]

A detailed study on the stability of MMAF in rat plasma revealed the following:

  • Short-Term Stability: MMAF is stable in rat plasma when kept at room temperature for a short duration.[9][10]

  • Long-Term Stability: MMAF demonstrates good stability in rat plasma over extended storage periods when frozen.[9][10]

  • Freeze-Thaw Stability: Multiple freeze-thaw cycles did not lead to significant degradation of MMAF in rat plasma.[9][10]

  • Post-Preparative Stability: MMAF remains stable in the processed analytical samples.[9][10]

This inherent stability is a key attribute that contributes to the successful application of auristatins in ADCs, as the payload must remain intact in systemic circulation until it reaches the target cancer cells.

Experimental Protocols for Stability Assessment

To ensure the quality of auristatin intermediates, robust analytical methods are required to assess their stability and detect any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.

General HPLC Method for Purity and Stability Testing

A reversed-phase HPLC (RP-HPLC) method is typically used to determine the purity of auristatin intermediates and monitor their stability over time.

Methodology:

  • Column: A C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed using a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: UV detection at a wavelength where the auristatin intermediate has maximum absorbance (e.g., 214 nm or 280 nm).

  • Sample Preparation: The auristatin intermediate is accurately weighed and dissolved in a suitable solvent (e.g., DMSO or acetonitrile) to a known concentration.

  • Analysis: The sample is injected onto the HPLC system, and the chromatogram is recorded. The peak area of the main compound and any impurities are integrated. Purity is calculated as the percentage of the main peak area relative to the total peak area.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a molecule. These studies involve subjecting the auristatin intermediate to harsh conditions to accelerate its degradation.

Typical Stress Conditions:

  • Acidic Hydrolysis: 0.1 M to 1 M Hydrochloric Acid (HCl) at elevated temperatures (e.g., 60°C).

  • Basic Hydrolysis: 0.1 M to 1 M Sodium Hydroxide (NaOH) at elevated temperatures (e.g., 60°C).

  • Oxidative Degradation: 3% to 30% Hydrogen Peroxide (H₂O₂) at room temperature or elevated temperatures.

  • Thermal Degradation: Heating the solid material or a solution at high temperatures (e.g., 80°C to 120°C).

  • Photostability: Exposing the material to UV and visible light according to ICH Q1B guidelines.

The samples are analyzed by a stability-indicating HPLC method at various time points to track the formation of degradation products. Mass spectrometry (MS) is often coupled with HPLC (LC-MS) to identify the structure of the degradation products.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of auristatin intermediates.

Stability_Assessment_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation Studies cluster_2 Long-Term & Accelerated Stability Studies cluster_3 Analytical Testing cluster_4 Data Analysis & Reporting Intermediate Auristatin Intermediate Dissolution Dissolution in appropriate solvent Intermediate->Dissolution Acid Acidic Stress Dissolution->Acid Base Basic Stress Dissolution->Base Oxidation Oxidative Stress Dissolution->Oxidation Thermal Thermal Stress Dissolution->Thermal Photo Photolytic Stress Dissolution->Photo Storage_Conditions Storage at defined Temperature/Humidity Dissolution->Storage_Conditions HPLC RP-HPLC Analysis (Purity & Impurity Profiling) Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Time_Points Sampling at specific time points Storage_Conditions->Time_Points Time_Points->HPLC LCMS LC-MS Analysis (Impurity Identification) HPLC->LCMS Data_Analysis Data Interpretation & Degradation Pathway Proposal HPLC->Data_Analysis LCMS->Data_Analysis Report Stability Report Generation Data_Analysis->Report Synthesis_Stability_Relationship cluster_0 Synthesis Stages cluster_1 Stability Considerations AA Protected Amino Acids Peptide_Fragment Peptide Fragments AA->Peptide_Fragment Coupling Crude_Auristatin Crude Auristatin Intermediate Peptide_Fragment->Crude_Auristatin Further Coupling/ Deprotection Purified_Auristatin Purified Auristatin Intermediate (e.g., MMAE/MMAF) Crude_Auristatin->Purified_Auristatin Purification AA_Stability Stability of Starting Materials AA_Stability->AA Reagent_Stability Stability of Coupling Reagents Reagent_Stability->Peptide_Fragment Impacts Purity Intermediate_Stability Stability of Peptide Intermediates Intermediate_Stability->Crude_Auristatin Affects Yield & Purity Final_Product_Stability Stability of Final Payload Final_Product_Stability->Purified_Auristatin

References

An In-depth Technical Guide to the Synthesis of Monomethyl Auristatin E (MMAE) from Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the synthetic pathway for producing Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs), from a key precursor, designated as intermediate-9. This document outlines the strategic considerations, experimental protocols, and the logical progression of the chemical transformations involved in this complex synthesis.

Introduction to MMAE and its Synthesis

Monomethyl Auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] Its high cytotoxicity, which is 100 to 1000 times more potent than doxorubicin, makes it an effective agent for cancer therapy when targeted to tumor cells via monoclonal antibodies.[2][3] The synthesis of MMAE is a multi-step process that requires careful control of stereochemistry and the strategic use of protecting groups to achieve the desired final product with high purity.

The synthesis of MMAE from intermediate-9 follows a convergent approach, where different fragments of the molecule are synthesized separately and then coupled together in the final stages. Intermediate-9, identified as tert-Butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate, serves as a precursor to the dolaisoleucine (Dil) amino acid residue within the pentapeptide structure of MMAE.

The Synthetic Pathway: From Intermediate-9 to MMAE

The overall synthetic strategy involves the initial preparation of a protected tetrapeptide, which is then coupled with a dolaphenine analogue, followed by deprotection to yield the final MMAE molecule.

Diagram of the Overall Synthetic Workflow

MMAE_Synthesis_Workflow cluster_tetrapeptide Tetrapeptide Synthesis cluster_final_coupling Final Assembly and Deprotection Intermediate9 Intermediate-9 Deprotection1 Deprotection of tert-butyl ester Intermediate9->Deprotection1 Dil_acid Dolaisoleucine (Dil) (Carboxylic Acid) Deprotection1->Dil_acid PeptideCoupling1 Peptide Coupling (Dolaproine) Dil_acid->PeptideCoupling1 Dil_Dap Dil-Dap Dipeptide PeptideCoupling1->Dil_Dap PeptideCoupling2 Peptide Coupling (Valine) Dil_Dap->PeptideCoupling2 Dil_Dap_Val Dil-Dap-Val Tripeptide PeptideCoupling2->Dil_Dap_Val PeptideCoupling3 Peptide Coupling (N,N-dimethylvaline) Dil_Dap_Val->PeptideCoupling3 Tetrapeptide Protected Tetrapeptide (Me2Val-Val-Dil-Dap) PeptideCoupling3->Tetrapeptide FinalCoupling Final Peptide Coupling Tetrapeptide->FinalCoupling Dolaphenine Dolaphenine Analogue Dolaphenine->FinalCoupling Protected_MMAE Protected MMAE FinalCoupling->Protected_MMAE FinalDeprotection Final Deprotection Protected_MMAE->FinalDeprotection MMAE MMAE FinalDeprotection->MMAE

Caption: Overall workflow for the synthesis of MMAE from Intermediate-9.

Experimental Protocols

The following sections provide a generalized account of the key experimental steps. Specific reagents, solvents, and reaction conditions can be found in various patents and scientific literature detailing the synthesis of dolastatin 10 analogues.

Step 1: Deprotection of Intermediate-9

The synthesis commences with the deprotection of the tert-butyl ester of intermediate-9 to yield the corresponding carboxylic acid. This is a critical step to prepare the dolaisoleucine (Dil) unit for the subsequent peptide coupling.

  • Reaction: Hydrolysis of the tert-butyl ester.

  • Reagents: Trifluoroacetic acid (TFA) in a suitable solvent such as dichloromethane (DCM).

  • Procedure: Intermediate-9 is dissolved in DCM and treated with TFA at room temperature. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion. The solvent and excess TFA are then removed under reduced pressure to yield the carboxylic acid derivative of the protected Dil unit.

Step 2: Sequential Peptide Couplings to form the Tetrapeptide

The newly formed carboxylic acid is then sequentially coupled with the subsequent amino acid residues: dolaproine (Dap), valine (Val), and finally N,N-dimethylvaline (Me2Val). Each amino acid is appropriately protected to prevent side reactions. A variety of peptide coupling reagents can be employed for these steps.

Coupling Step Reactants Typical Coupling Reagents
1Protected Dil-COOH + Protected Dap-NH2HATU, HBTU, TBTU, PyBOP
2Protected Dil-Dap-COOH + Protected Val-NH2HATU, HBTU, TBTU, PyBOP
3Protected Dil-Dap-Val-COOH + Me2Val-NH2HATU, HBTU, TBTU, PyBOP
  • General Peptide Coupling Protocol:

    • The carboxylic acid component (the growing peptide chain) is dissolved in an aprotic solvent such as dimethylformamide (DMF) or DCM.

    • The peptide coupling reagent (e.g., HATU) and a non-nucleophilic base (e.g., diisopropylethylamine, DIPEA) are added to the solution to activate the carboxylic acid.

    • The amine component (the next amino acid to be added) is then added to the reaction mixture.

    • The reaction is stirred at room temperature until completion, as monitored by TLC or LC-MS.

    • A standard aqueous work-up is performed to remove excess reagents and by-products. The protected peptide fragment is then purified, typically by column chromatography.

  • Deprotection between Coupling Steps: After each coupling step, the protecting group on the N-terminus of the newly added amino acid must be removed to allow for the next coupling reaction. The choice of protecting group (e.g., Fmoc or Boc) will dictate the deprotection conditions (e.g., piperidine for Fmoc, TFA for Boc).

Diagram of a General Peptide Coupling Reaction

Peptide_Coupling Peptide_COOH R-COOH (Peptide Chain) Activated_Ester Activated Intermediate Peptide_COOH->Activated_Ester Activation Coupling_Reagent Coupling Reagent (e.g., HATU, DIPEA) Peptide_Bond R-CO-NH-R' (Elongated Peptide) Activated_Ester->Peptide_Bond Nucleophilic Attack Amino_Acid_NH2 H2N-R' (Next Amino Acid) Amino_Acid_NH2->Peptide_Bond

Caption: General mechanism of a peptide coupling reaction.

Step 3: Final Coupling with Dolaphenine Analogue

The protected tetrapeptide (Me2Val-Val-Dil-Dap) is then coupled with a suitable dolaphenine analogue. This is the final peptide bond formation in the synthesis of the MMAE backbone.

  • Reactants: Protected tetrapeptide-COOH + Dolaphenine analogue-NH2.

  • Procedure: The coupling is performed using similar conditions as described in Step 2.

Step 4: Final Deprotection

The final step in the synthesis is the removal of all remaining protecting groups from the fully assembled pentapeptide. This typically involves the removal of the Cbz group from the Dil residue and any other protecting groups on the side chains of the amino acids.

  • Reaction: Hydrogenolysis.

  • Reagents: Hydrogen gas (H2) in the presence of a palladium on carbon (Pd/C) catalyst.

  • Procedure: The protected MMAE is dissolved in a suitable solvent (e.g., methanol or ethanol) and subjected to hydrogenation at atmospheric or slightly elevated pressure. The reaction is monitored until all protecting groups are removed. The catalyst is then removed by filtration, and the solvent is evaporated to yield the crude MMAE.

  • Purification: The final product is typically purified by preparative high-performance liquid chromatography (HPLC) to achieve the high purity required for its use in ADCs.

Quantitative Data

Conclusion

The synthesis of MMAE from intermediate-9 is a challenging yet well-established process in the field of medicinal chemistry. It relies on a convergent strategy, the careful selection of protecting groups, and efficient peptide coupling reactions. This guide provides a foundational understanding of the mechanism and experimental protocols involved, which is essential for researchers and professionals in the field of ADC development. The successful synthesis of high-purity MMAE is a critical step in the manufacturing of next-generation targeted cancer therapies.

References

In-Depth Technical Guide to Monomethyl Auristatin E (MMAE) Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Monomethyl auristatin E (MMAE) intermediate-9, a key building block in the synthesis of the potent anti-cancer agent MMAE. This document details supplier information, chemical properties, and its role in the broader synthesis pathway of MMAE, a critical component of several antibody-drug conjugates (ADCs).

Chemical Identity and Properties

Monomethyl auristatin E (MMAE) intermediate-9 is chemically identified as tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate . It is a crucial chiral intermediate used in the multi-step synthesis of MMAE.

PropertyValueSource
CAS Number 120205-58-5[1][2][3]
Molecular Formula C₂₂H₃₅NO₅[2]
Molecular Weight 393.52 g/mol [2]
Appearance Colorless to light yellow oil[1]
Purity Typically ≥98% (varies by supplier)[4]
Storage Conditions Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.[2]

Supplier Information

Several chemical suppliers offer Monomethyl auristatin E intermediate-9 for research and development purposes. The following table summarizes a selection of these suppliers. It is recommended to contact the suppliers directly for the most current pricing, availability, and detailed specifications.

SupplierProduct NameCatalog Number (Example)
MedChemExpress This compoundHY-78903
GlpBio This compoundGC13547
Ambeed This compoundamb69372
BLDpharm This compoundBD119856
ChemScene This compoundCS-0009820

Role in the Synthesis of Monomethyl Auristatin E

MMAE intermediate-9 is a key precursor in the total synthesis of Monomethyl auristatin E. While the complete, proprietary synthesis pathways are often not fully disclosed, publicly available information and related chemical literature indicate that this intermediate undergoes further modifications to construct the full peptide backbone of MMAE.

A critical subsequent step in the synthesis involves the deprotection of the N-benzyloxycarbonyl (Cbz) group. This is typically achieved through catalytic hydrogenation, for example, using palladium on carbon (Pd/C) in the presence of hydrogen gas. This reaction yields the corresponding free secondary amine, which is then available for coupling with the next amino acid or peptide fragment in the MMAE sequence.

Experimental Protocols

Protocol: Deprotection of this compound

Objective: To remove the benzyloxycarbonyl (Cbz) protecting group from tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate to yield the corresponding free amine.

Materials:

  • This compound (CAS 120205-58-5)

  • Methanol (MeOH)

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen gas (N₂)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite)

Procedure:

  • Dissolve this compound (1 equivalent) in methanol.

  • Carefully add concentrated hydrochloric acid (1.1 equivalents).

  • To this solution, add 10% palladium on carbon (0.1 weight equivalents, 50% wet).

  • The reaction mixture is then subjected to a hydrogen atmosphere (e.g., 45 psi) and stirred for approximately 3 hours.

  • Upon completion of the reaction (monitored by a suitable method such as TLC or LC-MS), the hydrogen atmosphere is replaced with an inert atmosphere (nitrogen).

  • The catalyst is removed by filtration through a pad of diatomaceous earth.

  • The filtrate is concentrated under reduced pressure to yield the hydrochloride salt of the deprotected amine as a solid.

Visualizing the Synthesis Pathway and Workflow

The following diagrams illustrate the logical flow of utilizing this compound in the broader context of MMAE synthesis and its subsequent application in antibody-drug conjugates.

MMAE_Synthesis_Pathway cluster_synthesis MMAE Synthesis cluster_adc ADC Application Precursors Precursors Intermediate_9 MMAE Intermediate-9 (CAS 120205-58-5) Precursors->Intermediate_9 Multiple Steps Deprotected_Intermediate Deprotected_Intermediate Intermediate_9->Deprotected_Intermediate Deprotection (e.g., H2/Pd/C) MMAE MMAE Deprotected_Intermediate->MMAE Peptide Couplings Linker_Payload Linker_Payload MMAE->Linker_Payload Linker Conjugation Antibody_Drug_Conjugate Antibody_Drug_Conjugate Linker_Payload->Antibody_Drug_Conjugate Antibody Conjugation

Caption: Simplified workflow of MMAE synthesis and its use in ADCs.

Experimental_Workflow Start Start: Intermediate-9 Dissolution Dissolve Intermediate-9 in Methanol Start->Dissolution Acidification Add Concentrated HCl Dissolution->Acidification Catalyst_Addition Add 10% Pd/C Acidification->Catalyst_Addition Hydrogenation React under Hydrogen Atmosphere (45 psi, 3h) Catalyst_Addition->Hydrogenation Filtration Filter through Diatomaceous Earth Hydrogenation->Filtration Concentration Concentrate under Reduced Pressure Filtration->Concentration End Product: Deprotected Intermediate HCl Salt Concentration->End

Caption: Experimental workflow for the deprotection of MMAE Intermediate-9.

References

Methodological & Application

The Synthetic Pathway to a Potent Anti-Cancer Agent: A Step-by-Step Guide to Monomethyl Auristatin E (MMAE) Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. Due to its high toxicity, it is a key component, or "payload," in antibody-drug conjugates (ADCs), where it is linked to a monoclonal antibody that directs it to cancer cells. This targeted delivery minimizes systemic exposure and enhances the therapeutic window. MMAE is a synthetic analogue of the natural product dolastatin 10, originally isolated from the sea hare Dolabella auricularia. This document provides a detailed guide to the total synthesis of MMAE, compiled from patent literature and scientific publications, to support researchers in the field of oncology and drug development.

I. Overview of the Synthetic Strategy

The total synthesis of MMAE is a complex, multi-step process involving the sequential coupling of unique amino acid and peptide fragments. The core structure of MMAE is a pentapeptide-like molecule consisting of four amino acid units: N-methyl-L-valine, L-valine, (2S,3S)-3-methoxy-2-methyl-5-phenylpentanoic acid (a dolaisoleucine analogue), and (2S,4S)-4-methoxy-2-methyl-5-phenylpentanoic acid (a dolaproine analogue), capped with a C-terminal norephedrine derivative. The synthesis generally proceeds through the preparation of key intermediates, which are then coupled to assemble the final molecule.

II. Experimental Protocols

The following protocols are based on established synthetic routes. All reactions should be carried out in a well-ventilated fume hood by trained personnel, using appropriate personal protective equipment.

Materials and Reagents

A comprehensive list of required materials and reagents is provided in the supplementary information. All solvents should be of anhydrous grade, and reagents should be of the highest purity available.

Synthesis of Key Intermediates

The synthesis of MMAE begins with the preparation of several key building blocks. The following sections detail the synthesis of these crucial intermediates.

Protocol 1: Synthesis of the Dipeptide Fragment (Boc-L-Val-L-Dil-OMe)

  • Esterification of Dolaisoleucine (Dil): To a solution of Boc-L-Dolaisoleucine in methanol, add thionyl chloride dropwise at 0°C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Boc Deprotection: Dissolve the methyl ester in a solution of 4M HCl in 1,4-dioxane. Stir for 1 hour at room temperature. Evaporate the solvent to yield the HCl salt of the dolaisoleucine methyl ester.

  • Peptide Coupling: To a solution of Boc-L-Valine in dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) at 0°C. Stir for 30 minutes. Add a solution of the dolaisoleucine methyl ester HCl salt and triethylamine (TEA) in DCM. Stir the reaction mixture at room temperature overnight.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the residue by column chromatography on silica gel to afford the dipeptide Boc-L-Val-L-Dil-OMe.

Protocol 2: Synthesis of the N-terminal Fragment (N-Me-L-Val)

  • N-methylation of L-Valine: To a solution of L-valine in methanol, add paraformaldehyde and sodium cyanoborohydride. Stir the mixture at room temperature for 24 hours.

  • Purification: Acidify the reaction mixture with 1N HCl and then basify with 1N NaOH. Extract the product with diethyl ether. Dry the organic layer and concentrate to obtain N-methyl-L-valine.

Assembly of the Pentapeptide Backbone

The subsequent steps involve the coupling of the synthesized fragments to construct the full pentapeptide backbone of MMAE.

Protocol 3: Stepwise Elongation of the Peptide Chain

  • Saponification of the Dipeptide: Dissolve the Boc-L-Val-L-Dil-OMe in a mixture of methanol and water. Add lithium hydroxide and stir at room temperature for 4 hours. Acidify the reaction mixture and extract the product with ethyl acetate.

  • Coupling with Dolaproine Analogue: Activate the resulting carboxylic acid with a coupling agent such as HATU in the presence of DIPEA. Add the dolaproine analogue and stir overnight.

  • Iterative Deprotection and Coupling: Repeat the steps of Boc deprotection and peptide coupling with the N-methyl-L-valine and finally with the C-terminal norephedrine derivative to complete the synthesis of the full peptide chain.

Final Deprotection and Purification

The final step involves the removal of all protecting groups and purification of the final product.

Protocol 4: Final Deprotection and Purification of MMAE

  • Global Deprotection: Treat the fully protected peptide with a solution of trifluoroacetic acid (TFA) in DCM to remove all acid-labile protecting groups.

  • Purification: Purify the crude MMAE by preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Lyophilization: Lyophilize the pure fractions to obtain MMAE as a white solid. The purity of the final product should be confirmed by analytical HPLC and mass spectrometry.[1]

III. Quantitative Data

The following table summarizes the typical yields and purity for the key steps in the synthesis of MMAE. These values are representative and may vary depending on the specific reaction conditions and scale.

StepProductTypical Yield (%)Purity (HPLC) (%)Reference
Synthesis of Dipeptide FragmentBoc-L-Val-L-Dil-OMe85-90>95[2]
Assembly of the Pentapeptide BackboneFully Protected Pentapeptide60-70>90[1]
Final Deprotection and PurificationMonomethyl auristatin E (MMAE)75-85>99[1][3]

IV. Mechanism of Action and Signaling Pathway

MMAE exerts its potent cytotoxic effects by inhibiting cell division at the G2/M phase of the cell cycle.[4][5] Upon entering a target cell, typically through the internalization of an ADC, MMAE is released from its antibody carrier.[][7] Free MMAE then binds to tubulin, the protein subunit of microtubules.[8][9] This binding disrupts the assembly of microtubules, which are essential components of the mitotic spindle.[10] The failure of mitotic spindle formation leads to cell cycle arrest and ultimately triggers apoptosis (programmed cell death).[11]

MMAE_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion MMAE_free Free MMAE Lysosome->MMAE_free Cleavage & Release Tubulin Tubulin Dimers MMAE_free->Tubulin Binding Microtubules Microtubule Polymerization Tubulin->Microtubules Inhibition Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of MMAE delivered via an Antibody-Drug Conjugate.

V. Synthetic Workflow

The overall workflow for the synthesis of MMAE can be visualized as a series of sequential steps involving the preparation of key fragments followed by their assembly and final purification.

MMAE_Synthesis_Workflow Start Starting Materials Intermediate_1 Synthesis of Dipeptide Fragment (Boc-L-Val-L-Dil-OMe) Start->Intermediate_1 Intermediate_2 Synthesis of N-terminal Fragment (N-Me-L-Val) Start->Intermediate_2 Intermediate_3 Synthesis of Dolaproine Analogue Start->Intermediate_3 Intermediate_4 Synthesis of C-terminal Fragment Start->Intermediate_4 Assembly Stepwise Peptide Coupling & Elongation Intermediate_1->Assembly Intermediate_2->Assembly Intermediate_3->Assembly Intermediate_4->Assembly Protected_MMAE Fully Protected MMAE Assembly->Protected_MMAE Deprotection Global Deprotection Protected_MMAE->Deprotection Crude_MMAE Crude MMAE Deprotection->Crude_MMAE Purification RP-HPLC Purification Crude_MMAE->Purification Final_Product Pure MMAE Purification->Final_Product

Caption: General workflow for the total synthesis of Monomethyl auristatin E (MMAE).

References

Application of Valine-Citrulline-MMAE Linker-Payload System in the Development of Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

A Representative Guide for Researchers, Scientists, and Drug Development Professionals

Application Notes

The Val-Cit-PABC-MMAE system is a cornerstone in the field of ADC development, featured in several clinically approved and investigational ADCs.[1] This technology combines a protease-cleavable linker with a highly potent microtubule-disrupting agent, enabling targeted delivery of the cytotoxic payload to cancer cells.[][]

Mechanism of Action:

The ADC, upon administration, circulates in the bloodstream. The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.[4] Following binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis, and trafficked to the lysosome.[5]

Inside the acidic and protease-rich environment of the lysosome, the dipeptide Val-Cit linker is recognized and cleaved by lysosomal proteases, particularly Cathepsin B.[6][7] This cleavage releases the self-immolative p-aminobenzyl alcohol (PAB) spacer, which in turn liberates the active MMAE payload into the cytoplasm.[8]

Once in the cytoplasm, MMAE exerts its potent cytotoxic effect by inhibiting tubulin polymerization, a critical process for microtubule formation.[][6] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[5][9] A notable feature of MMAE is its ability to induce a "bystander effect." As a moderately membrane-permeable molecule, released MMAE can diffuse out of the target cancer cell and kill neighboring antigen-negative cancer cells, thereby enhancing the overall anti-tumor efficacy.[5]

Key Features and Advantages:

  • High Potency of MMAE: MMAE is a synthetic analog of the natural product dolastatin 10 and is significantly more potent than traditional chemotherapeutic agents like doxorubicin.[]

  • Linker Stability: The Val-Cit linker is designed to be stable in systemic circulation, minimizing premature release of the toxic payload and reducing off-target toxicity.[10]

  • Targeted Cleavage: The linker's susceptibility to cleavage by lysosomal proteases ensures that the payload is preferentially released inside the target cancer cells.[10]

  • Bystander Effect: The ability of released MMAE to kill adjacent cancer cells is particularly advantageous in treating heterogeneous tumors where not all cells express the target antigen.[5]

Quantitative Data Summary:

The following table summarizes representative quantitative data for ADCs utilizing the Val-Cit-MMAE system. The specific values can vary depending on the target antigen, the specific antibody, the drug-to-antibody ratio (DAR), and the cancer cell line being tested.

ParameterTypical RangeDescription
Drug-to-Antibody Ratio (DAR) 2 - 4The average number of MMAE molecules conjugated to a single antibody. A DAR of ~4 is often targeted for cysteine-linked ADCs.[8][11]
In Vitro Cytotoxicity (IC50) 0.1 - 100 ng/mLThe concentration of the ADC required to inhibit the growth of 50% of cancer cells in culture. This is highly dependent on the level of target antigen expression.[12]
Tumor Growth Inhibition (in vivo) 60 - 100%The percentage reduction in tumor volume in xenograft models treated with the ADC compared to a control group. Dosing regimens can vary, for example, 1-9 mg/kg administered weekly.[13]

Experimental Protocols

I. Synthesis of Val-Cit-PABC-MMAE ADC (Cysteine-based Conjugation)

This protocol describes a general method for conjugating a maleimide-functionalized Val-Cit-PABC-MMAE linker-payload to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

  • MC-Val-Cit-PABC-MMAE

  • Dimethyl sulfoxide (DMSO)

  • Purification buffer (e.g., PBS, pH 7.4)

  • Diafiltration/desalting columns (e.g., Sephadex G-25)

Procedure:

  • Antibody Reduction:

    • Adjust the concentration of the mAb to 5-10 mg/mL in PBS.

    • Add a 10-20 fold molar excess of TCEP or DTT to the antibody solution.

    • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

  • Linker-Payload Preparation:

    • Dissolve the MC-Val-Cit-PABC-MMAE in DMSO to a final concentration of 10-20 mM.

  • Conjugation:

    • Cool the reduced antibody solution to room temperature.

    • Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess of linker-payload to antibody is 5-10 fold.

    • Incubate the reaction mixture at room temperature for 1-2 hours, protected from light.

  • Quenching (Optional):

    • Add a 2-fold molar excess of N-acetylcysteine relative to the linker-payload to quench any unreacted maleimide groups. Incubate for 20 minutes.

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using a desalting column or tangential flow filtration.

    • Exchange the buffer to a formulation buffer (e.g., PBS or histidine buffer).

  • Characterization:

    • Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR).

II. Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. Several methods can be used for its determination.

A. UV-Vis Spectroscopy

This is a relatively simple method but requires that the drug and antibody have distinct absorbance maxima.[14]

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (if applicable and distinct).

  • Calculate the DAR using the Beer-Lambert law, correcting for the contribution of the drug to the absorbance at 280 nm.[]

B. Hydrophobic Interaction Chromatography (HIC)

HIC is a standard method for determining the DAR and drug load distribution for cysteine-conjugated ADCs.[14]

Procedure:

  • Use a HIC column (e.g., Butyl-NPR) with a decreasing salt gradient (e.g., from high concentration of ammonium sulfate to a low concentration).

  • Inject the ADC sample. Species with different numbers of conjugated drugs will have different hydrophobicities and will elute at different times.

  • The weighted average DAR is calculated from the peak areas of the different drug-loaded species.[]

C. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides a precise measurement of the mass of the different ADC species.

Procedure:

  • The ADC sample can be analyzed in its intact form or after reduction to separate the light and heavy chains.

  • The sample is separated by reverse-phase or size-exclusion chromatography and then analyzed by a mass spectrometer.

  • The mass of each peak corresponds to the antibody or its subunits conjugated with a specific number of drug molecules. The DAR is calculated from the relative abundance of these species.[16]

III. In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.[17][18]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • ADC samples at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well).[18][19]

    • Incubate overnight at 37°C, 5% CO2 to allow for cell attachment.

  • ADC Treatment:

    • Prepare serial dilutions of the ADC in complete cell culture medium.

    • Remove the old medium from the cells and add the ADC dilutions. Include untreated cells as a control.

    • Incubate for 72-120 hours.

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the cell viability against the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

IV. In Vivo Efficacy Study (Xenograft Model)

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of an ADC in a mouse xenograft model.[20]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID or nude mice)

  • Human cancer cell line for tumor implantation

  • ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject a suspension of the human cancer cells into the flank of the mice.

  • Tumor Growth and Grouping:

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

  • ADC Administration:

    • Administer the ADC intravenously (or via another appropriate route) at predetermined doses and schedules (e.g., once a week for 3-5 weeks). The control group receives the vehicle.[13]

  • Monitoring:

    • Measure the tumor volume with calipers 2-3 times per week.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint:

    • The study is typically terminated when the tumors in the control group reach a predetermined maximum size.

    • Excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis:

    • Calculate the tumor growth inhibition for each treatment group compared to the control group.

    • Analyze the statistical significance of the results.

Visualizations

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) Linker Val-Cit-PABC Linker Antibody->Linker Cysteine Conjugation Payload MMAE Payload Linker->Payload Covalent Bond

Caption: Structure of a Val-Cit-MMAE Antibody-Drug Conjugate.

ADC_Workflow cluster_synthesis ADC Synthesis & Characterization cluster_evaluation Preclinical Evaluation mAb Monoclonal Antibody Reduction Reduction of Disulfides mAb->Reduction Conjugation Conjugation Reaction Reduction->Conjugation LinkerPayload Val-Cit-PABC-MMAE LinkerPayload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification Characterization Characterization (DAR, etc.) Purification->Characterization InVitro In Vitro Cytotoxicity Assay Characterization->InVitro Characterization->InVitro InVivo In Vivo Efficacy Study Characterization->InVivo Tox Toxicology Studies InVivo->Tox

Caption: Experimental workflow for ADC development.

MMAE_Pathway cluster_cell Mechanism of Action in Cancer Cell ADC ADC Binding to Antigen Internalization Internalization (Endocytosis) ADC->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage by Cathepsin B Lysosome->Cleavage Release MMAE Release Cleavage->Release Tubulin Tubulin Polymerization Release->Tubulin Inhibition Arrest G2/M Cell Cycle Arrest Tubulin->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: Signaling pathway of Val-Cit-MMAE ADC action.

References

Application Notes and Protocols for HPLC and LC-MS Purity Analysis of MMAE and its Synthetic Intermediates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs) approved for cancer therapy.[1] The cytotoxic potency of MMAE necessitates stringent purity control throughout its synthesis to ensure the safety and efficacy of the final ADC product. The manufacturing process of MMAE involves the sequential coupling of unique amino acid and peptide fragments, giving rise to several key intermediates that must be analytically monitored for purity.

This document provides detailed application notes and protocols for the purity analysis of MMAE and its principal synthetic intermediates using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). These methods are essential for identifying and quantifying process-related impurities, degradation products, and isomeric contaminants.

MMAE Synthetic Pathway and Key Intermediates

The synthesis of MMAE is a multi-step process involving the coupling of protected amino acids and small peptide units. The purity of each intermediate has a direct impact on the quality of the final MMAE product. Key intermediates requiring rigorous purity assessment include N-Boc-protected amino acids and di/tri-peptide fragments. Common impurities that can arise during synthesis include truncated sequences, deletion sequences, and products with remaining protecting groups.[2][3]

A generalized synthetic workflow highlighting the stages for purity analysis of key intermediates is presented below.

MMAE_Synthesis_Workflow cluster_synthesis MMAE Synthesis cluster_analysis Purity Analysis AA1 Protected Amino Acid 1 (e.g., N-Boc-D-Valine) Dipeptide Dipeptide Intermediate AA1->Dipeptide Coupling QC1 HPLC/LC-MS Purity (Intermediate 1) AA1->QC1 AA2 Protected Amino Acid 2 (e.g., N-Boc-Dolaisoleuine) AA2->Dipeptide Tripeptide Tripeptide Intermediate Dipeptide->Tripeptide Coupling QC2 HPLC/LC-MS Purity (Intermediate 2) Dipeptide->QC2 AA3 Protected Amino Acid 3 (e.g., N-Boc-Dolaproine) AA3->Tripeptide Final_Coupling Final Peptide Coupling Tripeptide->Final_Coupling QC3 HPLC/LC-MS Purity (Intermediate 3) Tripeptide->QC3 MMAE_Crude Crude MMAE Final_Coupling->MMAE_Crude QC4 HPLC/LC-MS Purity (Final Product) MMAE_Crude->QC4

Caption: MMAE Synthetic Workflow with Quality Control Points.

Experimental Protocols

Purity Analysis of N-Boc-Protected Amino Acid Intermediates

The optical and chemical purity of the N-Boc-protected amino acid starting materials is crucial to prevent the formation of diastereomeric impurities in the final MMAE product. Chiral HPLC is the method of choice for determining enantiomeric purity.

a) HPLC Method for Enantiomeric Purity

ParameterCondition
Column Chiral Stationary Phase (CSP), e.g., CHIRALPAK® IA or IC (4.6 x 250 mm, 5 µm)[4]
Mobile Phase A n-Hexane
Mobile Phase B Isopropanol
Gradient Isocratic, typically 90:10 (A:B)[4]
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 220 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in mobile phase to a concentration of 1 mg/mL.

b) LC-MS Method for Identity Confirmation and Impurity Profiling

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
MS Detector ESI Positive Ion Mode
Scan Range m/z 100-1000
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.
Purity Analysis of Di- and Tri-peptide Intermediates

The purity of the peptide intermediates is critical for the successful synthesis of the full-length MMAE. RP-HPLC coupled with UV detection is the primary method for purity assessment, while LC-MS is used for identity confirmation and characterization of impurities.

a) RP-HPLC Method for Purity of Peptide Intermediates

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)[2]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 10% to 70% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection UV at 214 nm and 280 nm[2]
Injection Volume 20 µL
Sample Preparation Dissolve sample in Mobile Phase A to a concentration of 0.5 mg/mL.

b) LC-MS Method for Identity and Impurity Analysis of Peptide Intermediates

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 60% B over 20 minutes
Flow Rate 0.3 mL/min
Column Temperature 45 °C
Injection Volume 5 µL
MS Detector ESI Positive Ion Mode
Scan Range m/z 200-1500
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.
Purity Analysis of Final MMAE Product

The final MMAE product requires comprehensive analysis to ensure high purity before its conjugation to a monoclonal antibody.

a) RP-HPLC Method for Purity of MMAE

ParameterCondition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 30% to 80% B over 40 minutes
Flow Rate 1.0 mL/min
Column Temperature 40 °C
Detection UV at 214 nm
Injection Volume 20 µL
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.5 mg/mL.

b) LC-MS Method for Identity and Impurity Profiling of MMAE

ParameterCondition
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% to 70% B over 25 minutes
Flow Rate 0.3 mL/min
Column Temperature 50 °C
Injection Volume 2 µL
MS Detector High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) in Positive Ion Mode[5]
Scan Range m/z 200-2000
Sample Preparation Dissolve sample in 50:50 Water:Acetonitrile to a concentration of 0.1 mg/mL.

Data Presentation

The quantitative data for MMAE and its key intermediates should be summarized for clear comparison. Below are representative tables of expected results.

Table 1: HPLC Purity Data for MMAE and Intermediates

CompoundRetention Time (min)Purity (%)Major Impurity (RT, min)Impurity (%)
N-Boc-Dolaisoleuine15.2>99.013.8<0.5
Dipeptide Intermediate21.8>98.019.5<1.0
Tripeptide Intermediate28.5>97.026.1<1.5
MMAE 35.1 >99.0 33.7 <0.5

Table 2: LC-MS Identity Confirmation

CompoundExpected [M+H]⁺ (m/z)Observed [M+H]⁺ (m/z)Mass Error (ppm)
N-Boc-Dolaisoleuine316.2124316.2121-0.9
Dipeptide Intermediate544.3574544.35790.9
Tripeptide Intermediate715.4899715.4895-0.6
MMAE 718.5197 718.5199 0.3

Workflow for Purity Analysis

The overall workflow for the purity analysis of a given MMAE intermediate or the final product follows a standardized procedure from sample preparation to data reporting.

Purity_Analysis_Workflow cluster_workflow Analytical Workflow SamplePrep Sample Preparation (Dissolution and Filtration) HPLC_Analysis RP-HPLC Analysis (Purity Assessment) SamplePrep->HPLC_Analysis LCMS_Analysis LC-MS Analysis (Identity and Impurity Profiling) SamplePrep->LCMS_Analysis DataProc Data Processing (Peak Integration and Mass Analysis) HPLC_Analysis->DataProc LCMS_Analysis->DataProc Report Reporting (Certificate of Analysis) DataProc->Report

Caption: General Workflow for HPLC and LC-MS Purity Analysis.

Conclusion

The HPLC and LC-MS methods detailed in this application note provide a robust framework for the purity analysis of MMAE and its synthetic intermediates. Adherence to these protocols is essential for ensuring the quality and consistency of MMAE production, which is a critical aspect of developing safe and effective antibody-drug conjugates for cancer therapy. The provided methods can be adapted and validated for specific process intermediates and impurity profiles encountered during MMAE synthesis.

References

Application Notes and Protocols: Reaction Conditions for Coupling Intermediate-9 in MMAE Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. The synthesis of MMAE is a complex, multi-step process involving the careful coupling of various amino acid and peptide fragments. A key step in this synthesis is the coupling of Intermediate-9 , a precursor containing the C-terminal portion of the MMAE molecule. This document provides detailed application notes and protocols for the reaction conditions involved in the coupling of Intermediate-9.

Chemical Structures

MMAE (Monomethyl Auristatin E):

  • IUPAC Name: (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide[1][2]

  • CAS Number: 474645-27-7[1]

  • Molecular Formula: C₃₉H₆₇N₅O₇[1]

Intermediate-9:

  • CAS Number: 120205-58-5[3][4][5][6]

  • Molecular Formula: C₂₂H₃₅NO₅[4]

  • An intermediate reagent in the synthesis of Monomethyl auristatin E.[3][4][5]

Reaction Overview: Coupling of Intermediate-9

The synthesis of MMAE involves the formation of amide (peptide) bonds between its constituent amino acid units. The coupling of Intermediate-9, which contains a free amine, with the subsequent N-terminally protected peptide fragment (e.g., a protected dipeptide or tripeptide) is a critical step. This reaction typically involves the activation of the carboxylic acid of the incoming fragment, followed by nucleophilic attack by the secondary amine of Intermediate-9.

A variety of modern peptide coupling reagents can be employed for this transformation. The choice of reagents and conditions is crucial to ensure high yield, minimize racemization, and simplify purification.

Data Presentation: Common Coupling Reagents and Conditions

The following table summarizes common coupling reagents and reaction conditions applicable to the coupling of Intermediate-9, based on standard peptide synthesis methodologies.

Coupling Reagent Activating Agent (Additive) Base Solvent Typical Temperature Typical Reaction Time Notes
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)N/ADIPEA (N,N-Diisopropylethylamine), TEA (Triethylamine)DMF (N,N-Dimethylformamide), DCM (Dichloromethane)0 °C to Room Temperature2 - 16 hoursHighly efficient, low racemization.[4]
HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium)HOBt (Hydroxybenzotriazole)DIPEA, TEADMF, DCM0 °C to Room Temperature2 - 16 hoursA common and effective coupling reagent.
TBTU (Tetrafluoroborate Benzotriazole Tetramethyl Uronium)HOBtDIPEA, TEADMF, DCM0 °C to Room Temperature2 - 16 hoursSimilar to HBTU, often used interchangeably.
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)HOBt, Oxyma PureDIPEA, NMM (N-Methylmorpholine)DMF, DCM, THF (Tetrahydrofuran)0 °C to Room Temperature4 - 24 hoursWater-soluble byproducts, useful for purification.
DIC (N,N'-Diisopropylcarbodiimide)HOBt, Oxyma PureN/A (often used without an external base)DCM, DMF0 °C to Room Temperature4 - 24 hoursByproduct (diisopropylurea) is soluble in organic solvents.
PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate)N/ADIPEA, TEADMF, DCM0 °C to Room Temperature2 - 16 hoursPhosphonium-based reagent, known for clean reactions.

Experimental Protocols

Protocol 1: HATU-Mediated Coupling of Intermediate-9

This protocol describes a general procedure for the coupling of Intermediate-9 with an N-terminally protected peptide fragment (e.g., Boc-Val-Val-OH) using HATU as the coupling reagent.

Materials:

  • Intermediate-9

  • N-Boc-Peptide-OH (e.g., Boc-Val-Val-OH) (1.1 equivalents)

  • HATU (1.1 equivalents)

  • DIPEA (2.5 equivalents)

  • Anhydrous DMF

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the N-Boc-Peptide-OH (1.1 eq.) and HATU (1.1 eq.) in anhydrous DMF.

  • Stir the solution at room temperature for 15 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve Intermediate-9 (1.0 eq.) in anhydrous DMF.

  • Cool the pre-activated acid solution to 0 °C using an ice bath.

  • Slowly add the solution of Intermediate-9 to the pre-activated acid mixture.

  • Add DIPEA (2.5 eq.) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitor the reaction progress by an appropriate method (e.g., TLC or LC-MS).

  • Upon completion, quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the coupled product.

Protocol 2: EDC/HOBt-Mediated Coupling of Intermediate-9

This protocol outlines a procedure using the carbodiimide EDC in conjunction with HOBt.

Materials:

  • Intermediate-9

  • N-Boc-Peptide-OH (e.g., Boc-Val-Val-OH) (1.2 equivalents)

  • EDC·HCl (1.5 equivalents)

  • HOBt (1.2 equivalents)

  • DIPEA (3.0 equivalents)

  • Anhydrous DCM

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware and stirring equipment

Procedure:

  • To a stirred solution of N-Boc-Peptide-OH (1.2 eq.), Intermediate-9 (1.0 eq.), and HOBt (1.2 eq.) in anhydrous DCM under an inert atmosphere, add DIPEA (3.0 eq.).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Dilute the reaction mixture with DCM and wash with 1N HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

  • Purify the residue by silica gel chromatography to yield the desired coupled product.

Mandatory Visualizations

MMAE_Synthesis_Workflow cluster_start Starting Materials cluster_reaction Coupling Reaction cluster_reagents Reagents cluster_process Process cluster_end Product Intermediate-9 Intermediate-9 Reaction_Vessel Reaction Vessel (DMF or DCM) Intermediate-9->Reaction_Vessel N-Boc-Peptide-OH N-Boc-Peptide-OH N-Boc-Peptide-OH->Reaction_Vessel Activation Carboxylic Acid Activation Reaction_Vessel->Activation Coupling_Reagent Coupling Reagent (e.g., HATU, EDC) Coupling_Reagent->Reaction_Vessel Base Base (e.g., DIPEA) Base->Reaction_Vessel Coupling Amide Bond Formation Activation->Coupling Workup Aqueous Workup & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Coupled_Product N-Boc-Peptide-Intermediate-9 Purification->Coupled_Product

Caption: Experimental workflow for the coupling of Intermediate-9.

MMAE_Logical_Pathway Start Amino Acid Precursors Intermediate_9_Synth Synthesis of Intermediate-9 Start->Intermediate_9_Synth Peptide_Synth Synthesis of N-Protected Peptide Start->Peptide_Synth Coupling_Step Coupling of Intermediate-9 with Peptide Fragment Intermediate_9_Synth->Coupling_Step Peptide_Synth->Coupling_Step Deprotection N-Terminal Deprotection Coupling_Step->Deprotection Final_Coupling Coupling with Final Fragment Deprotection->Final_Coupling MMAE_Product MMAE Final_Coupling->MMAE_Product

Caption: Simplified logical pathway for the synthesis of MMAE.

References

Standard Operating Procedure for Handling MMAE Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent. Due to its high cytotoxicity, it is a critical component of antibody-drug conjugates (ADCs), where it is attached to a monoclonal antibody that directs it to cancer cells. MMAE intermediate-9 (CAS No. 120205-58-5) is a key precursor in the chemical synthesis of MMAE.[1] This document provides detailed application notes and protocols for the safe handling, use, and analysis of MMAE intermediate-9 in a research and drug development setting. As an intermediate to a highly potent active pharmaceutical ingredient (HPAPI), stringent safety protocols must be followed to minimize exposure risk.

Physicochemical Properties

A summary of the known physicochemical properties of MMAE intermediate-9 is presented in Table 1 for easy reference.

PropertyValueReference
CAS Number 120205-58-5[1]
Molecular Formula C22H35NO5
Molecular Weight 393.52 g/mol
Appearance Colorless to light yellow oil[1]
Solubility Soluble in DMSO
Storage Pure form: -20°C. In solvent: -80°C for up to 6 months.

Safety and Handling

MMAE intermediate-9 is a precursor to a highly potent cytotoxic compound and should be handled with extreme caution in a controlled laboratory environment.

3.1 Personal Protective Equipment (PPE)

  • Gloves: Double gloving with nitrile gloves is required.

  • Lab Coat: A dedicated, disposable lab coat should be worn.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Respiratory Protection: Work should be conducted in a certified chemical fume hood. For weighing and handling of powders, a ventilated balance enclosure or a glove box is recommended.

3.2 Engineering Controls

  • All handling of MMAE intermediate-9, including weighing, dissolution, and reaction setup, must be performed in a certified chemical fume hood with a face velocity of at least 100 feet per minute.

  • Use of a ventilated balance enclosure is highly recommended for weighing the compound to minimize inhalation exposure.

3.3 Spill and Waste Disposal

  • In case of a spill, immediately alert personnel in the area and evacuate if necessary.

  • Absorb small spills with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal.

  • All contaminated materials (gloves, lab coats, pipette tips, etc.) must be disposed of as hazardous chemical waste in clearly labeled, sealed containers.

  • Decontaminate surfaces with an appropriate cleaning agent (e.g., a solution of detergent and water, followed by a solvent rinse if compatible with the surface).

3.4 First Aid

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops.

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Wash out mouth with water, provided the person is conscious. Seek immediate medical attention.

Experimental Protocols

The following sections provide detailed methodologies for the use of MMAE intermediate-9 in the synthesis of MMAE and subsequent analytical characterization.

4.1 Synthesis of MMAE from Intermediate-9 (Representative Protocol)

This protocol describes a representative peptide coupling reaction to form the complete MMAE molecule.

Materials:

  • MMAE intermediate-9

  • (2S)-2-((2S)-2-(dimethylamino)-3-methylbutanamido)-N,3-dimethylbutanamide (or a similar peptide fragment)

  • Coupling agents (e.g., HATU, HOBt)

  • Organic base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Quenching solution (e.g., saturated aqueous sodium bicarbonate)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • In a certified chemical fume hood, dissolve MMAE intermediate-9 and the corresponding peptide fragment in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

  • Add HOBt and DIPEA to the reaction mixture and stir for 10 minutes at room temperature.

  • Add HATU to the mixture and continue stirring at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Collect and combine the fractions containing the desired product and concentrate under reduced pressure to yield the final MMAE product.

4.2 Analytical Characterization of MMAE

4.2.1 High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., Agilent Eclipse XDB-C18).[2]

  • Mobile Phase A: Water with 0.1% TFA.[2]

  • Mobile Phase B: Acetonitrile with 0.1% TFA.[2]

  • Gradient: A linear gradient of increasing acetonitrile concentration (e.g., from 20% to 50% Buffer B).[2]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

4.2.2 Mass Spectrometry (MS)

  • Electrospray ionization (ESI) in positive ion mode is a common method for the analysis of MMAE and its intermediates.

  • The expected [M+H]+ ion for MMAE can be calculated and used to confirm the identity of the synthesized product.

Data Presentation

The following table summarizes key quantitative data related to the synthesis and characterization of MMAE.

ParameterTypical Value
Reaction Time for MMAE Synthesis 12 hours
Yield of MMAE 60-80% (reported for similar peptide couplings)
Purity of MMAE (by HPLC) >95%

Visualizations

6.1 Experimental Workflow for MMAE Synthesis

The following diagram illustrates the general workflow for the synthesis of MMAE from intermediate-9.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve MMAE Intermediate-9 and Peptide Fragment in DMF add_reagents Add HOBt, DIPEA, and HATU start->add_reagents reaction Stir at Room Temperature add_reagents->reaction quench Quench with NaHCO3 reaction->quench extract Extract with Ethyl Acetate quench->extract dry Dry with Na2SO4 and Concentrate extract->dry purify Flash Column Chromatography dry->purify analyze HPLC and Mass Spectrometry purify->analyze end Pure MMAE analyze->end

Caption: Workflow for the synthesis and purification of MMAE.

6.2 Signaling Pathway: MMAE Mechanism of Action

MMAE exerts its cytotoxic effect by disrupting microtubule dynamics, which are essential for cell division. The following diagram illustrates this process.

mmae_mechanism cluster_tubulin Microtubule Dynamics cluster_mmae MMAE Intervention cluster_outcome Cellular Outcome tubulin_dimer αβ-Tubulin Dimers polymerization Polymerization tubulin_dimer->polymerization microtubule Microtubule polymerization->microtubule depolymerization Depolymerization microtubule->depolymerization depolymerization->tubulin_dimer mmae MMAE inhibition Inhibition of Polymerization mmae->inhibition inhibition->polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) inhibition->mitotic_arrest apoptosis Apoptosis mitotic_arrest->apoptosis

Caption: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.

References

Application Notes and Protocols for the Scale-up Synthesis of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Monomethyl Auristatin E (MMAE) is a highly potent synthetic antineoplastic agent and a critical component of several antibody-drug conjugates (ADCs). The increasing clinical and commercial demand for MMAE-based ADCs necessitates robust, scalable, and cost-effective manufacturing processes. This document provides detailed application notes and protocols for the scale-up of MMAE synthesis from its key intermediates. It addresses critical considerations from laboratory to industrial scale, focusing on synthesis strategies, purification methods, and process control to ensure high yield and purity.

Introduction

MMAE is a synthetic analogue of the natural product dolastatin 10. Its potent cytotoxicity arises from its ability to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. The synthesis of MMAE is a complex multi-step process involving the coupling of unique amino acid derivatives. Scaling up this synthesis presents several challenges, including maintaining stereochemical integrity, managing hazardous reagents, and achieving high purity required for pharmaceutical applications.

This document outlines a convergent synthetic approach for MMAE, focusing on the preparation of two key intermediates: the tetrapeptide fragment N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap) and the C-terminal unit, dolaphenine. Scale-up considerations for the synthesis and purification of these intermediates and their final coupling to yield MMAE are discussed in detail.

Synthesis of Key Intermediates: Scale-up Considerations

The industrial synthesis of MMAE is typically achieved through a convergent approach, which involves the separate synthesis of key fragments followed by their coupling. This strategy is generally more efficient and easier to manage at a large scale compared to a linear synthesis approach.

Synthesis of the Tetrapeptide Intermediate (MeVal-Val-Dil-Dap)

The tetrapeptide fragment is the more complex intermediate, containing the unusual amino acids dolaisoleucine (Dil) and dolaproine (Dap). The choice between solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) is a critical consideration for its large-scale production.

  • Solid-Phase Peptide Synthesis (SPPS): SPPS is often preferred for laboratory-scale synthesis due to its ease of automation and purification of the final product. However, for large-scale production, the cost of the solid support and the large volumes of solvents required for washing steps can be prohibitive.

  • Liquid-Phase Peptide Synthesis (LPPS): LPPS is generally more cost-effective for large-scale manufacturing as it avoids the use of expensive resins and allows for the purification of intermediates at each step, potentially leading to a purer final product. This method is more amenable to traditional chemical plant infrastructure.

A case study on the transition from solid-phase to liquid-phase synthesis for a therapeutic peptide highlighted the importance of process development to ensure scalability and cost-effectiveness[1].

Synthesis of Dolaphenine

Dolaphenine is the C-terminal amino acid derivative of MMAE. Its synthesis has been a subject of considerable research to develop a reliable and scalable process. Challenges in the synthesis of dolaphenine include controlling the stereochemistry and achieving high yields in the dehydrogenation of thiazoline intermediates[2].

Logical Workflow for MMAE Scale-up Synthesis

The following diagram illustrates the logical workflow for the scale-up synthesis of MMAE, from the procurement of starting materials to the final purified active pharmaceutical ingredient (API).

MMAE Scale-up Workflow cluster_start Starting Materials cluster_intermediates Intermediate Synthesis cluster_coupling_purification Final Product Synthesis & Purification cluster_final Final Product SM1 Amino Acid Precursors IS1 Synthesis of Dolaisoleucine & Dolaproine SM1->IS1 Key building blocks IS3 Synthesis of Dolaphenine SM1->IS3 SM2 Coupling Reagents SM3 Solvents & Catalysts IS2 Synthesis of Tetrapeptide (MeVal-Val-Dil-Dap) IS1->IS2 Incorporate unusual amino acids FP1 Coupling of Tetrapeptide and Dolaphenine IS2->FP1 Fragment 1 IS3->FP1 Fragment 2 FP2 Crude MMAE FP1->FP2 FP3 Purification (e.g., Crystallization) FP2->FP3 API MMAE API (>99% Purity) FP3->API

Caption: Logical workflow for the scale-up synthesis of MMAE.

Experimental Protocols

The following protocols are adapted from literature and patents for the large-scale synthesis of MMAE intermediates and the final product. These protocols are intended for informational purposes and should be optimized and validated for specific manufacturing settings.

Protocol: Large-Scale Synthesis of Mc-Val-Cit-PAB-MMAE Intermediate

This protocol is based on a patent for the preparation of a linker-MMAE conjugate at a 100-gram scale, demonstrating a feasible approach for large-scale production of MMAE-containing molecules[3].

Materials and Reagents:

  • Compound 2 (Precursor to the linker)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • MMAE

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Dichloromethane (DCM)

  • Ethyl acetate

  • n-Heptane

Procedure:

  • Coupling Reaction:

    • In a 2 L reaction flask, dissolve Compound 2 (124.00 g, 168.08 mmol) and HOBt (21.50 g, 159.11 mmol) in DMF (460 ml).

    • Cool the solution to 0-5°C with stirring under a nitrogen atmosphere.

    • In a separate flask, dissolve MMAE (100.00 g, 139.91 mmol) in DMF (400 ml).

    • Slowly add the MMAE solution to the reaction flask, maintaining the temperature between 0-5°C.

    • Add DIC (23.20 g, 183.83 mmol) dropwise to the reaction mixture over 1-2 hours.

    • Allow the reaction to stir at 0-5°C for 16-24 hours, monitoring for completion by HPLC.

  • Work-up and Purification:

    • Once the reaction is complete, add purified water (2.4 L) to the reaction mixture to precipitate the crude product.

    • Filter the solid and wash with purified water (2 x 500 ml).

    • Dry the crude product under vacuum.

    • Suspend the crude solid in ethyl acetate (1 L) and heat to reflux for 1-2 hours.

    • Cool the mixture to 0-5°C and stir for 1-2 hours.

    • Filter the solid, wash with cold ethyl acetate (2 x 200 ml), and dry under vacuum.

    • For further purification, dissolve the solid in DCM (500 ml) and add n-heptane (1.5 L) to induce crystallization.

    • Stir the suspension at room temperature for 2-4 hours, then filter and dry to obtain the purified product.

Quantitative Data

The following table summarizes typical yields and purity levels that can be expected at different stages of the MMAE synthesis process, based on available literature and patent data. It is important to note that these values can vary significantly depending on the specific process parameters and scale of operation.

Synthesis StepScaleTypical Yield (%)Typical Purity (%)Reference
Synthesis of DolaphenineLab52>98[4]
Synthesis of Tetrapeptide IntermediateLab->95-
Coupling and Purification of Mc-Val-Cit-PAB-MMAE100 g-99.80[3]
Final MMAE APIIndustrial>60 (overall)>99[3]

Scale-up Challenges and Mitigation Strategies

Scaling up the synthesis of a highly potent and complex molecule like MMAE presents numerous challenges.

ChallengeMitigation Strategy
Maintaining Stereochemical Integrity Careful selection of coupling reagents and reaction conditions to minimize racemization.
Handling of Hazardous Materials Use of closed systems and appropriate personal protective equipment (PPE).
Impurity Profile Control In-process controls and robust purification methods to remove process-related impurities and by-products.
Purification of Final Product Transition from chromatographic methods to more scalable techniques like crystallization.
Process Safety Thorough process hazard analysis (PHA) to identify and mitigate potential safety risks.

Purification Strategies for Large-Scale Production

While laboratory-scale purification of MMAE and its intermediates often relies on chromatographic techniques such as HPLC, these methods are generally not cost-effective or scalable for industrial production.

  • Crystallization: Crystallization is a highly effective and scalable method for purifying small molecules. It can provide a product with very high purity and is often the method of choice for the final API purification step. A patent for MMAE synthesis describes a purification process that yields a product with a purity of over 99%[3].

  • Chromatography: While preparative HPLC is not ideal for large-scale final purification, it can be a valuable tool for the purification of key intermediates where high purity is critical for the success of subsequent steps.

The following diagram illustrates the decision-making process for selecting a purification strategy based on the scale of production.

Purification_Strategy Start Crude MMAE Decision Scale of Production? Start->Decision Lab Lab Scale (<10g) Decision->Lab Low Pilot Pilot Scale (10g - 1kg) Decision->Pilot Medium Industrial Industrial Scale (>1kg) Decision->Industrial High HPLC Preparative HPLC Lab->HPLC Combo Chromatography + Crystallization Pilot->Combo Crystallization Crystallization Industrial->Crystallization API Purified MMAE HPLC->API Combo->API Crystallization->API

Caption: Purification strategy decision tree for MMAE.

Conclusion

The scale-up of MMAE synthesis is a complex undertaking that requires careful consideration of the synthetic route, purification strategies, and process controls. A convergent synthesis approach, coupled with a transition from chromatographic purification to crystallization at larger scales, offers a viable pathway for the industrial production of high-purity MMAE. The protocols and considerations outlined in this document provide a framework for researchers and drug development professionals to navigate the challenges of scaling up the synthesis of this critical pharmaceutical ingredient. Continuous process optimization and validation are essential to ensure a robust, safe, and cost-effective manufacturing process.

References

Application Notes and Protocols: Solubility of Monomethyl Auristatin E (MMAE) Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides available data on the solubility of Monomethyl auristatin E (MMAE) intermediate-9 and a general protocol for determining the solubility of pharmaceutical intermediates in various solvents. MMAE intermediate-9 is a key component in the synthesis of MMAE, a potent anti-tubulin agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2] Understanding its solubility is critical for process development, formulation, and scale-up in the manufacturing of ADCs.

Solubility Data

Publicly available quantitative solubility data for MMAE intermediate-9 in a range of solvents is limited. The following table summarizes the available information. Researchers are encouraged to determine solubility in their specific solvent systems using the protocol provided below.

SolventConcentrationSource
Dimethyl Sulfoxide (DMSO)10 mMImmunomart[3]

For the final active pharmaceutical ingredient, Monomethyl auristatin E (MMAE), solubility has been reported in DMSO up to 50 mM.[4] While not directly applicable to intermediate-9, this suggests that polar aprotic solvents may be effective.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following is a generalized protocol for determining the equilibrium solubility of a pharmaceutical intermediate like MMAE intermediate-9. This method is based on the widely accepted "shake-flask" technique.[5][6]

Objective: To determine the saturation solubility of MMAE intermediate-9 in a selection of relevant organic solvents.

Materials:

  • Monomethyl auristatin E intermediate-9 (powder)

  • Selected solvents (e.g., DMSO, Dimethylformamide (DMF), Acetonitrile (ACN), Ethanol, Ethyl Acetate, Dichloromethane)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of MMAE intermediate-9 of known concentrations in the chosen solvent. These will be used to generate a calibration curve for quantitative analysis.

  • Sample Preparation:

    • Add an excess amount of MMAE intermediate-9 powder to a pre-weighed vial. The amount should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Record the exact weight of the added intermediate.

    • Add a known volume of the selected solvent to the vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed.[5]

    • Allow the mixture to equilibrate for a sufficient period (e.g., 24 to 72 hours). Equilibrium is reached when the concentration of the dissolved solute in sequential measurements does not significantly change.[5]

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter into a clean vial to remove all undissolved particles.[7]

  • Analysis:

    • Dilute the filtered sample as necessary to fall within the range of the calibration curve.

    • Analyze the diluted sample using a validated HPLC method to determine the concentration of dissolved MMAE intermediate-9.

  • Data Analysis:

    • Using the calibration curve generated from the standard solutions, determine the concentration of MMAE intermediate-9 in the diluted sample.

    • Calculate the solubility of the intermediate in the solvent, taking into account the dilution factor. Express the result in appropriate units (e.g., mg/mL, µg/mL, or mM).

Safety Precautions:

  • MMAE and its intermediates are highly cytotoxic compounds and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • All work should be performed in a well-ventilated fume hood.

  • Consult the Safety Data Sheet (SDS) for MMAE intermediate-9 before handling.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the shake-flask solubility determination protocol.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_standards Prepare Standard Solutions analyze_hplc Analyze by HPLC prep_standards->analyze_hplc Calibration Curve prep_sample Add Excess Intermediate-9 to Solvent shake Agitate at Constant Temperature (24-72h) prep_sample->shake filter_sample Filter Supernatant shake->filter_sample filter_sample->analyze_hplc calculate Calculate Solubility analyze_hplc->calculate

Caption: Workflow for determining the solubility of MMAE intermediate-9.

References

Troubleshooting & Optimization

Troubleshooting common issues in MMAE synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Monomethyl auristatin E (MMAE) and its conjugates.

Frequently Asked Questions (FAQs)

Section 1: MMAE Peptide Core Synthesis

Question 1: I am observing low yield during the peptide coupling steps for the MMAE core. What are the potential causes and solutions?

Answer: Low yields in peptide coupling are a common issue. Several factors can contribute to this problem. Here are some key areas to investigate:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid of the amino acid being coupled must be fully activated for the reaction to proceed efficiently.

    • Troubleshooting:

      • Ensure your coupling reagents (e.g., HATU, HBTU, TBTU) are fresh and have been stored under anhydrous conditions.

      • Allow sufficient time for the activation step before adding the amine component. A pre-activation time of 30 minutes is often recommended.[1]

      • Consider using a different coupling reagent. The choice of reagent can significantly impact efficiency depending on the specific amino acid sequence.

  • Side Reactions: Unwanted side reactions can consume starting materials and reduce the yield of the desired peptide.

    • Troubleshooting:

      • Racemization: Use additives like HOBt or Oxyma Pure to suppress racemization, especially when using carbodiimide-based coupling reagents.[2]

      • N-acylurea formation: With carbodiimide reagents, this side reaction can be minimized by keeping the reaction temperature low.[2]

      • Side chain reactions: Ensure that reactive amino acid side chains (e.g., in Asparagine, Glutamine) are appropriately protected to prevent side reactions like nitrile formation.[2]

  • Steric Hindrance: Coupling bulky amino acids (e.g., Valine, Isoleucine) can be challenging due to steric hindrance.

    • Troubleshooting:

      • Increase the reaction time and/or temperature. Microwave-assisted synthesis can sometimes overcome steric hindrance.[3]

      • Use specialized coupling reagents designed for hindered amino acids.

  • Poor Solubility: The growing peptide chain may become insoluble in the reaction solvent, leading to incomplete reactions.

    • Troubleshooting:

      • Switch to a more suitable solvent like DMF or NMP.

      • Incorporate solubilizing tags or use pseudoproline dipeptides to disrupt secondary structure formation and improve solubility.[4]

Question 2: I am having trouble with the synthesis of the dolaphenine (Doe) or dolaisoleuine (Dil) fragments. What are some established synthetic routes?

Answer: The synthesis of the unique amino acid fragments of the dolastatin 10 core, such as dolaphenine (Doe) and dolaisoleuine (Dil), is a critical part of MMAE synthesis. Several synthetic strategies have been reported:

  • Dolaphenine (Doe) Synthesis:

    • One common approach involves the asymmetric addition to a chiral N-sulfinyl imine, which provides a direct route to the protected Doe fragment.[5]

    • Another method utilizes a reaction between phenylacetyl chloride and N-methoxy-N-methylamine hydrochloride, followed by reaction with thiazolyllithium and asymmetric reduction to yield the desired alcohol precursor for Doe.[6]

  • Dolaisoleuine (Dil) Synthesis:

    • Diastereoselective methods using a SmI2-induced radical addition reaction have been established for preparing Dil and its modified derivatives.[6]

A convergent synthesis strategy is often employed, where a trimer (P1-P2-P3) and a dipeptide (P4-P5) are synthesized separately and then coupled.[5]

Section 2: Protecting Groups

Question 3: What are the best practices for using and removing protecting groups during MMAE synthesis to avoid side reactions?

Answer: Proper management of protecting groups is crucial for a successful MMAE synthesis. Here are some key considerations:

  • Choosing the Right Protecting Group:

    • Orthogonality: Select protecting groups that can be removed under conditions that do not affect other protecting groups or the peptide backbone. This is essential for complex syntheses.[7]

    • Common Amine Protecting Groups:

      • Fmoc (9-fluorenylmethyloxycarbonyl): Removed by a base, typically piperidine in DMF.

      • Boc (tert-butyloxycarbonyl): Removed by acid, such as TFA.[8]

      • Cbz (Carboxybenzyl): Removed by hydrogenation or strong acid.[8]

    • Side Chain Protecting Groups: Use appropriate protecting groups for reactive side chains to prevent unwanted reactions. For example, Mmt (4-methoxytrityl) can be used for cysteine side chains and is removed with low concentrations of TFA.[7]

  • Deprotection and Cleavage:

    • Fmoc Deprotection: A common issue is incomplete deprotection. Ensure a sufficient excess of piperidine and adequate reaction time. However, prolonged exposure to a strong base can lead to side reactions.[9]

    • Final Cleavage: The final cleavage from the resin and removal of all protecting groups is typically done with a cocktail containing a strong acid like TFA, along with scavengers (e.g., water, phenol, TIPS) to prevent re-attachment of reactive species to the peptide.[9]

    • Monitoring: It is critical to monitor the deprotection steps to ensure completion. This can be done by taking a small sample of the resin and analyzing the cleaved peptide by LC-MS.[9]

Section 3: MMAE-Linker Conjugation

Question 4: I am experiencing low efficiency when conjugating MMAE to my antibody (or other targeting molecule) via a maleimide linker. What should I check?

Answer: Low conjugation efficiency is a frequent challenge in the preparation of antibody-drug conjugates (ADCs). Here are the primary factors to troubleshoot:

  • Antibody Purity and Concentration:

    • Purity: The antibody should be highly pure (>95%) to avoid competition for the label from protein impurities.[10] Unpurified antibody preparations from sources like ascites fluid or serum will contain interfering proteins.[10]

    • Concentration: A low antibody concentration can dilute the conjugation reagents, leading to lower efficiency. It is recommended to use an antibody with a starting concentration greater than 0.5 mg/mL.[10]

  • Buffer Composition:

    • Interfering Additives: Common antibody buffer additives, such as primary amines (e.g., Tris) or stabilizing proteins (e.g., BSA), can compete with the antibody for conjugation.[10] Perform a buffer exchange to remove these interfering substances.

  • Disulfide Bond Reduction (for thiol-based conjugation):

    • Incomplete Reduction: For conjugation to cysteine residues, the interchain disulfide bonds of the antibody must be reduced. Ensure that the reducing agent (e.g., DTT, TCEP) is active and used at the correct concentration and for a sufficient duration.

    • Re-oxidation: After reduction, the newly formed thiol groups can re-oxidize. It is important to proceed with the conjugation step promptly after the reduction and removal of the reducing agent.

  • Linker-Drug Stability:

    • Hydrolysis: Maleimide linkers can be susceptible to hydrolysis. Ensure that the linker-drug conjugate is fresh and has been stored properly.

  • Drug-to-Antibody Ratio (DAR):

    • The stoichiometry of the linker-drug to the antibody is critical. An insufficient amount of the linker-drug will result in a low DAR. However, an excessive amount can lead to antibody aggregation. The optimal DAR for many ADCs is between 2 and 4.[11]

Question 5: The stability of my MMAE conjugate is poor, and I am observing premature release of the drug. How can I improve this?

Answer: The stability of the linker is paramount for the efficacy and safety of an ADC. Premature drug release can lead to off-target toxicity.

  • Linker Chemistry:

    • Maleimide Instability: The thiosuccinimide bond formed from a maleimide linker can be unstable under physiological conditions, leading to drug deconjugation.[12]

    • Alternative Linkers: Consider using more stable linker technologies. For example, bis-alkylating reagents can form a bridged conjugation to interchain disulfides, imparting greater structural stability.[11] Novel silyl ether-based linkers have also been developed with improved plasma stability.[13]

  • Linker Design:

    • Cleavable vs. Non-cleavable: The choice between a cleavable (e.g., vc-linker) and a non-cleavable linker depends on the desired mechanism of action. Cleavable linkers are designed to release the drug upon internalization into the target cell, often triggered by enzymes like cathepsin B or the acidic environment of the lysosome.[11][13] Non-cleavable linkers release the drug after lysosomal degradation of the antibody.[13]

    • Hydrophilicity: Incorporating hydrophilic spacers, such as polyethylene glycol (PEG), into the linker can improve the solubility and pharmacokinetic properties of the ADC.[4]

Section 4: Purification and Characterization

Question 6: What are the best methods for purifying and characterizing my final MMAE conjugate?

Answer: Thorough purification and characterization are essential to ensure the quality and consistency of your MMAE conjugate.

  • Purification:

    • Size Exclusion Chromatography (SEC): This is a common method to remove unconjugated drug-linker and aggregates.

    • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for separating ADC species with different drug-to-antibody ratios (DARs).[11]

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Semi-preparative RP-HPLC is often used for the purification of smaller MMAE conjugates or for analytical purposes.[14][15]

  • Characterization:

    • Mass Spectrometry (MS): LC-MS/MS is used to confirm the identity of the synthesized MMAE and to determine the molecular weight of the ADC, which can help in assessing the DAR.[16][17][18]

    • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC and HIC-HPLC are used to determine the purity of the conjugate and the distribution of different DAR species.[15][17]

    • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA can be used to measure the concentration of the total antibody and to assess whether the conjugation process has affected the antigen-binding affinity.[16]

    • Cell-Based Assays: In vitro cytotoxicity assays on target and non-target cell lines are crucial to evaluate the potency and specificity of the MMAE conjugate.[15][19]

Quantitative Data Summary

Table 1: Typical Reaction Conditions for Peptide Coupling

ParameterConditionNotes
Coupling Reagents HATU, HBTU, TBTU, PyBOPChoice depends on the specific amino acid sequence and potential for side reactions.
Equivalents of Reagents 1.5 - 5 equivalentsHigher equivalents may be needed for hindered couplings.
Base DIPEA, NMMTypically used with phosphonium and aminium type coupling reagents.[2]
Solvent DMF, NMPShould be high purity and anhydrous.
Temperature Room Temperature (can be lowered to reduce side reactions)[2]
Reaction Time 1 - 4 hoursMonitor reaction completion by a qualitative test (e.g., ninhydrin).

Table 2: Common Parameters for MMAE-Antibody Conjugation

ParameterTypical Value/RangeMethod of Determination
Drug-to-Antibody Ratio (DAR) 2 - 4HIC-HPLC, Mass Spectrometry[11]
Antibody Concentration > 0.5 mg/mLUV-Vis Spectroscopy (A280)[10]
Antibody Purity > 95%SDS-PAGE, SEC-HPLC[10]
Conjugation Efficiency 70 - 90%HPLC, Mass Spectrometry[19]
In Vitro Cytotoxicity (IC50) Sub-nanomolar to low nanomolarCell viability assays (e.g., WST-1, MTT)[15][19]

Experimental Protocols

Protocol 1: General Solid-Phase Peptide Synthesis (SPPS) of MMAE Core (Fmoc/tBu strategy)
  • Resin Swelling: Swell the appropriate resin (e.g., 2-chlorotrityl chloride resin) in DMF for 30 minutes.

  • First Amino Acid Coupling:

    • Dissolve the first Fmoc-protected amino acid (e.g., Fmoc-Dolaphenine) and a base (e.g., DIPEA) in DMF.

    • Add the solution to the swollen resin and agitate for 1-2 hours.

    • Cap any unreacted sites using an acetic anhydride solution.

  • Fmoc Deprotection:

    • Treat the resin with a 20% piperidine in DMF solution for 10-20 minutes to remove the Fmoc group.[9]

    • Wash the resin thoroughly with DMF.

  • Subsequent Amino Acid Couplings:

    • Pre-activate the next Fmoc-protected amino acid with a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) in DMF for about 30 minutes.[1]

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction for completion using a ninhydrin test.

    • Repeat the deprotection and coupling steps for each amino acid in the MMAE sequence.

  • Final Cleavage and Deprotection:

    • After the final amino acid is coupled, wash the resin with DCM and dry it.

    • Treat the resin with a cleavage cocktail (e.g., TFA/Phenol/Water/TIPS 88:5:5:2) for 2-3 hours.[9]

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to collect the peptide pellet, wash with ether, and dry under vacuum.

  • Purification: Purify the crude peptide by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by LC-MS.

Protocol 2: Thiol-Based Conjugation of MMAE-Linker to an Antibody
  • Antibody Preparation:

    • Perform a buffer exchange of the antibody into a suitable conjugation buffer (e.g., phosphate buffer, pH 7.0-7.5) to remove any interfering substances.

    • Adjust the antibody concentration to >0.5 mg/mL.[10]

  • Disulfide Bond Reduction:

    • Add a reducing agent (e.g., DTT or TCEP) to the antibody solution. The molar excess of the reducing agent will determine the extent of reduction and the final DAR.

    • Incubate at 37°C for 30-60 minutes.

  • Removal of Reducing Agent:

    • Remove the excess reducing agent using a desalting column or tangential flow filtration.

  • Conjugation:

    • Immediately add the MMAE-maleimide linker solution (typically dissolved in a co-solvent like DMSO) to the reduced antibody. The molar ratio of linker-drug to antibody will influence the final DAR.

    • Incubate the reaction at room temperature or 4°C for 1-2 hours.

  • Quenching:

    • Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetyl-cysteine.

  • Purification:

    • Purify the ADC using size exclusion chromatography (SEC) or tangential flow filtration to remove unconjugated linker-drug and quenching agent.

  • Characterization:

    • Determine the DAR using HIC-HPLC or Mass Spectrometry.

    • Measure the protein concentration using UV-Vis spectroscopy.

    • Assess the purity and presence of aggregates by SEC-HPLC.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis cluster_conjugation ADC Conjugation cluster_purification Purification & Analysis s1 Resin Preparation s2 Amino Acid Coupling s1->s2 Repeat for each AA s3 Fmoc Deprotection s2->s3 Repeat for each AA s3->s2 Repeat for each AA s4 Cleavage & Deprotection s3->s4 c1 Antibody Buffer Exchange s4->c1 c2 Disulfide Reduction c1->c2 c3 MMAE-Linker Addition c2->c3 c4 Quenching c3->c4 p1 Purification (SEC/HIC) c4->p1 p2 Characterization (MS, HPLC) p1->p2 p3 Functional Assays p2->p3

Caption: High-level workflow for MMAE-ADC synthesis and characterization.

troubleshooting_low_yield start Low Conjugation Yield q1 Is Antibody Pure (>95%)? start->q1 sol1 Purify Antibody (e.g., Protein A) q1->sol1 No q2 Is Ab Concentration >0.5 mg/mL? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Concentrate Antibody q2->sol2 No q3 Buffer contains interfering agents? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Perform Buffer Exchange q3->sol3 No q4 Is Disulfide Reduction Complete? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 sol4 Optimize Reduction (Time, Reagent Conc.) q4->sol4 No end Re-run Conjugation & Analyze q4->end Yes a4_yes Yes a4_no No sol4->q4

Caption: Troubleshooting logic for low MMAE-ADC conjugation yield.

mmae_pathway cluster_cell Target Cancer Cell adc MMAE-ADC receptor Target Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome mmae Free MMAE lysosome->mmae Linker Cleavage tubulin Tubulin Dimers mmae->tubulin Inhibition microtubules Microtubules tubulin->microtubules Polymerization mitosis G2/M Phase microtubules->mitosis Spindle Formation apoptosis Apoptosis mitosis->apoptosis Cell Cycle Arrest

References

Optimizing the reaction yield of MMAE from intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of Monomethyl auristatin E (MMAE) synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on improving the reaction yield when coupling MMAE with its linker precursors.

Frequently Asked Questions (FAQs)

Q1: What is "intermediate-9" in the context of MMAE synthesis for antibody-drug conjugates (ADCs)?

In the typical workflow for creating ADCs, MMAE is not synthesized from scratch but is coupled to a linker molecule. "Intermediate-9" is a placeholder for this crucial linker component, which is reacted with the N-terminus of the MMAE payload. A common example of such an intermediate is Maleimidocaproyl-valine-citrulline-p-aminobenzoyloxycarbonyl (MC-VC-PAB) , a cathepsin-B-cleavable linker. Optimizing the coupling of this linker to MMAE is a critical step for the overall yield and purity of the final drug-linker construct.

Q2: My reaction yield for the MMAE-linker conjugation is consistently low. What are the common causes?

Low yield can stem from several factors throughout the experimental process. The most common issues include:

  • Reagent Quality: Degradation of coupling reagents or the presence of impurities in solvents and starting materials.

  • Moisture: The presence of water can hydrolyze activated intermediates and reduce coupling efficiency. All reagents and solvents should be anhydrous.

  • Incorrect Stoichiometry: An improper molar ratio of MMAE, the linker intermediate, coupling reagents, and base can lead to incomplete conversion or the formation of side products.

  • Suboptimal Reaction Conditions: Non-ideal temperature, reaction time, or pH can significantly impact yield.

  • Poor Solubility: MMAE and many linker intermediates are hydrophobic, and poor solubility can hinder the reaction rate.

  • Side Reactions: Undesired reactions, such as racemization at chiral centers, can compete with the main coupling reaction.

Q3: How can I improve the solubility of MMAE and the linker intermediate during the reaction?

Given the hydrophobic nature of MMAE, achieving complete dissolution is key.[1] Consider the following strategies:

  • Solvent Selection: Use anhydrous polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Co-solvents: Adding a co-solvent can sometimes improve solubility. For instance, a small amount of pyridine is used in some protocols, which can also act as a base.[2]

  • Sonication: Gentle sonication can help dissolve suspended particles before initiating the reaction.

  • Temperature: Slightly warming the mixture may improve solubility, but this must be balanced against the risk of reagent degradation or increased side reactions. Most coupling reactions are performed at room temperature or cooled to 0°C.[3]

Q4: What are the recommended coupling reagents and bases for this synthesis?

The choice of coupling reagents and a non-nucleophilic base is critical for efficiently forming the amide bond between the linker and MMAE.

  • Coupling Reagents: Uronium-based reagents are highly effective. Common choices include:

    • TBTU: N,N,N′,N′-Tetramethyl-O-(benzotriazol-1-yl) uronium tetrafluoroborate.[4]

    • HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate.[2]

  • Activating Agents: These are often used in conjunction with coupling reagents to form the active intermediate and suppress side reactions.

    • HOBt: Hydroxybenzotriazole.[4]

    • HOAt: 1-Hydroxy-7-azabenzotriazole.[5]

  • Bases: A hindered organic base is required to activate the reaction without causing undesired side reactions.

    • DIPEA (or DIEA): N,N-Diisopropylethylamine is the most common choice.[4][6]

    • NMM: N-Methylmorpholine.[3]

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the synthesis.

Problem: Low or No Product Formation

If you observe a low yield of the desired MMAE-linker conjugate, follow this troubleshooting workflow to identify the potential cause.

Troubleshooting_Workflow cluster_start Diagnosis cluster_checks Verification Steps cluster_solutions Corrective Actions start Low Yield Detected (via LC-MS/TLC) reagents 1. Verify Reagent Quality - Fresh coupling agents? - Anhydrous solvents? start->reagents Start Here conditions 2. Check Reaction Conditions - Correct temperature? - Inert atmosphere? reagents->conditions Reagents OK sol_reagents Use fresh, anhydrous reagents and solvents. reagents->sol_reagents Reagents Expired/ Wet solubility 3. Assess Solubility - All components dissolved? conditions->solubility Conditions OK sol_conditions Adjust temperature. Ensure system is dry and under N2/Ar. conditions->sol_conditions Incorrect Setup sol_solubility Use co-solvents (DMSO/DMF). Apply gentle sonication. solubility->sol_solubility Poor Solubility sol_stoichiometry Optimize molar ratios. (See Table 1) solubility->sol_stoichiometry Solubility OK

Caption: Troubleshooting workflow for diagnosing low reaction yield.

Problem: Multiple Spots on TLC / Impure Product in LC-MS

The presence of significant impurities suggests that side reactions are occurring or the reaction has not gone to completion.

  • Unreacted Starting Material: If significant amounts of MMAE or the linker intermediate remain, consider increasing the reaction time or adjusting the stoichiometry. A slight excess of the activated linker (e.g., 1.2 equivalents) is often used.

  • Suspected Side Products: The formation of side products can be due to several factors. Racemization can be an issue, especially if the temperature is too high or the wrong base is used. Using HOBt or HOAt can help suppress this.[4]

  • Hydrolysis: If the reaction was exposed to moisture, you may see byproducts from the hydrolysis of your activated linker intermediate. Ensure all glassware is oven-dried and solvents are anhydrous.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes how different reaction parameters can influence the yield of the MMAE-linker conjugate. The data is illustrative, based on common outcomes in peptide coupling chemistry.

Run Coupling Reagent (eq.) Base (eq.) Solvent Temperature (°C) Time (h) Yield (%) Notes
1TBTU (1.5)DIPEA (3.0)DMF25 (RT)265Standard conditions.[4]
2HATU (1.5)DIPEA (3.0)DMF25 (RT)273HATU can be more efficient for hindered amines.
3TBTU (1.5)DIPEA (3.0)DCM25 (RT)235Poor solubility of reactants in DCM.
4TBTU (1.5)DIPEA (3.0)DMF40258Increased temperature led to side products.
5TBTU (1.1)DIPEA (2.0)DMF25 (RT)475Near-equimolar reagents, longer time.
6TBTU (1.5)NoneDMF25 (RT)2<5Base is essential for the reaction.

Table 1: Influence of Reaction Parameters on Yield.

Experimental Protocols

Detailed Protocol: Coupling of MC-VC-PAB Linker to MMAE

This protocol describes a general procedure for the synthesis of MC-VC-PAB-MMAE, a common drug-linker used in ADC development.[4][7]

Materials:

  • MMAE (1.0 eq.)

  • Fmoc-Val-Cit-PAB-PNP (activated linker intermediate, 1.1 eq.)

  • N,N-Diisopropylethylamine (DIPEA, 3.0 eq.)

  • 1-Hydroxybenzotriazole (HOBt, 1.5 eq.)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Diethyl Ether

  • Nitrogen or Argon gas supply

  • Oven-dried glassware

Workflow Diagram:

Protocol_Workflow prep 1. Reagent Prep - Dissolve Linker, HOBt in DMF - Add DIPEA react 2. Add MMAE - Stir under N2 at RT prep->react monitor 3. Monitor Progress - TLC / LC-MS (2-4h) react->monitor workup 4. Workup - Quench reaction - Precipitate with Ether monitor->workup Reaction Complete purify 5. Purification - Column Chromatography - or Prep-HPLC workup->purify

Caption: General experimental workflow for MMAE-linker conjugation.

Procedure:

  • Preparation: In an oven-dried, round-bottom flask under a nitrogen atmosphere, dissolve the activated linker intermediate (e.g., Fmoc-Val-Cit-PAB-PNP) and HOBt (1.5 eq.) in anhydrous DMF.

  • Activation: Stir the solution at room temperature for 15-20 minutes.

  • Reaction Initiation: Add a solution of MMAE (1.0 eq.) in a minimal amount of anhydrous DMF to the flask, followed by the dropwise addition of DIPEA (3.0 eq.).

  • Reaction: Allow the reaction to stir at room temperature.

  • Monitoring: Monitor the reaction progress every hour using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material (MMAE) is consumed (typically 2-4 hours).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Add the concentrated residue dropwise to a flask of cold diethyl ether with vigorous stirring to precipitate the crude product.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash it with diethyl ether.

  • Purification: Purify the crude product using silica gel column chromatography or semi-preparative HPLC to obtain the pure MMAE-linker conjugate. A yield of 65% was reported for a similar non-chromatographic isolation procedure.[4] The Fmoc protecting group can be removed in a subsequent step if required.[7]

References

Identifying and minimizing byproducts in auristatin synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for auristatin synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on identifying and minimizing byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I might encounter during the synthesis of auristatins like Monomethyl Auristatin E (MMAE)?

A1: The synthesis of complex pentapeptides like MMAE can be challenging, and several byproducts can arise. The most common include:

  • Epimers/Diastereomers: Auristatins have multiple chiral centers. Epimerization, particularly at the α-carbon of the amino acid residues during the peptide coupling steps, is a primary source of impurities. These diastereomers are often difficult to separate from the desired product due to their similar physical properties.

  • Guanidinylation Products: When using uronium-based coupling reagents such as HBTU or HATU, a side reaction can occur where the N-terminal amine of a peptide is guanidinylated. This results in a capped peptide that cannot be further elongated, terminating the synthesis prematurely.

  • Incomplete Deprotection/Coupling Products: The synthesis of auristatins involves a series of protection and deprotection steps. Incomplete removal of protecting groups or inefficient coupling at sterically hindered amino acid junctions can lead to a mixture of truncated or modified peptides.

  • Hydrolysis Products: Auristatins, being esters and amides, are susceptible to hydrolysis. This can occur during workup or purification if the pH and temperature are not carefully controlled, leading to the cleavage of the peptide backbone or loss of side-chain protecting groups.

Q2: My auristatin synthesis has a low yield and the crude product shows multiple spots on TLC/LC-MS. What are the likely causes?

A2: Low yields and a complex crude product mixture in auristatin synthesis can stem from several factors:

  • Suboptimal Coupling Conditions: The peptide coupling steps are critical. Using an inappropriate coupling reagent, an unsuitable base, or incorrect reaction temperature can lead to significant side reactions, including epimerization and guanidinylation, which reduce the yield of the desired product.

  • Steric Hindrance: Auristatins contain several sterically hindered amino acids, such as N-methylvaline. Coupling to these residues is often slow and requires more potent coupling reagents and optimized reaction times to go to completion.

  • Moisture in the Reaction: Water in the reaction mixture can hydrolyze activated esters, quenching the coupling reaction and leading to the formation of the carboxylic acid starting material, thus reducing the overall yield.

  • Degradation during Workup or Purification: The complex structure of auristatins makes them sensitive to harsh conditions. Acidic or basic conditions during aqueous workup, or prolonged exposure to high temperatures during solvent evaporation, can cause degradation.

Q3: How can I minimize the formation of diastereomers during my synthesis?

A3: Minimizing epimerization is crucial for obtaining a pure product. Here are some strategies:

  • Choice of Coupling Reagent: Phosphonium-based reagents like PyBOP are generally less prone to causing epimerization compared to some uronium-based reagents. The use of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) can also suppress epimerization.

  • Base Selection: The choice and stoichiometry of the base are critical. Weaker, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine are preferred over stronger bases. Use the minimum amount of base necessary to facilitate the reaction.

  • Low Temperatures: Performing the coupling reactions at low temperatures (e.g., 0 °C to -20 °C) can significantly reduce the rate of epimerization.

  • Pre-activation: Activating the carboxylic acid with the coupling reagent before adding the amine component can sometimes reduce the time the activated species is exposed to the basic conditions, thereby minimizing epimerization.

Troubleshooting Guides

Problem 1: Guanidinylation of the N-terminus is detected by mass spectrometry.
Potential Cause Troubleshooting Step Expected Outcome
Use of uronium-based coupling reagents (e.g., HBTU, HATU).Switch to a phosphonium-based coupling reagent like PyBOP or PyAOP.Elimination of the guanidinylation side product.
Excess uronium reagent or prolonged reaction times.Use a stoichiometric amount of the coupling reagent and monitor the reaction closely to avoid unnecessarily long reaction times.Reduced formation of the guanidinylation byproduct.
Slow carboxyl activation.Pre-activate the carboxylic acid with the coupling reagent for a short period before adding the amine.Faster coupling reaction, minimizing the time for the side reaction to occur.
Problem 2: Significant epimerization/diastereomer formation is observed.
Potential Cause Troubleshooting Step Expected Outcome
Strong base or excess base used in the coupling reaction.Use a weaker, non-nucleophilic base like DIPEA or collidine. Perform a base screening to find the optimal base and stoichiometry.Reduction in the percentage of the undesired diastereomer.
High reaction temperature.Perform the coupling reaction at a lower temperature (e.g., 0 °C or -15 °C).Slower reaction rate, but significantly reduced epimerization.
Inappropriate coupling reagent.Use a coupling reagent known to suppress epimerization, such as COMU or those used with additives like HOBt or Oxyma.Higher diastereomeric purity of the product.

Quantitative Data on Byproduct Formation

While precise quantitative data is often proprietary, the following table provides an illustrative overview of how different reaction conditions can influence the purity and yield of a target auristatin peptide fragment. These values are representative and should be used as a guide for optimization.

Coupling Reagent Base (1.5 eq) Temperature (°C) Illustrative Yield of Desired Product (%) Illustrative Diastereomeric Impurity (%)
HBTUDIPEA258510-15
HBTUDIPEA0885-8
HATU2,4,6-Collidine0903-5
PyBOPDIPEA092<3
COMUDIPEA095<2

Experimental Protocols

Protocol 1: Minimized Epimerization Peptide Coupling

This protocol describes the coupling of a key dipeptide fragment in the synthesis of MMAE, focusing on minimizing epimerization.

Materials:

  • N-Boc-L-Isoleucine (1.0 eq)

  • N-Methyl-L-valine methyl ester (1.1 eq)

  • PyBOP (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve N-Boc-L-Isoleucine, PyBOP, and HOBt in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add DIPEA to the reaction mixture while maintaining the temperature at 0 °C.

  • Stir the mixture for 15 minutes at 0 °C to pre-activate the carboxylic acid.

  • In a separate flask, dissolve N-Methyl-L-valine methyl ester in anhydrous DCM.

  • Add the solution of the amine component dropwise to the activated acid mixture over 10 minutes, ensuring the temperature does not rise above 5 °C.

  • Allow the reaction to stir at 0 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.

  • Extract the product with DCM, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: HPLC Purification of Crude Auristatin

This protocol provides a general method for the purification of a crude auristatin product to separate diastereomers and other impurities.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reverse-phase C18 column (e.g., 250 x 21.2 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Crude auristatin product dissolved in a minimal amount of DMF or DMSO

Procedure:

  • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B for at least 30 minutes at a flow rate of 10 mL/min.

  • Dissolve the crude auristatin product in the minimum volume of DMF or DMSO required for complete dissolution.

  • Inject the sample onto the column.

  • Run a linear gradient elution as follows (this may need to be optimized for your specific auristatin analog):

    • 5-25% B over 5 minutes

    • 25-60% B over 40 minutes

    • 60-95% B over 5 minutes

    • Hold at 95% B for 5 minutes

  • Monitor the elution profile at 220 nm and 280 nm.

  • Collect fractions corresponding to the main product peak.

  • Analyze the collected fractions by analytical HPLC to confirm purity.

  • Pool the pure fractions and lyophilize to obtain the purified auristatin product as a white solid.

Visualizations

Auristatin_Synthesis_Workflow Auristatin Synthesis and Troubleshooting Workflow start Start: Protected Amino Acid Residues coupling1 Peptide Coupling Step 1 start->coupling1 deprotection1 N-terminal Deprotection coupling1->deprotection1 epimerization Side Reaction: Epimerization coupling1->epimerization coupling2 Peptide Coupling Step 2 deprotection1->coupling2 guanidinylation Side Reaction: Guanidinylation deprotection1->guanidinylation deprotection2 N-terminal Deprotection coupling2->deprotection2 coupling2->epimerization final_coupling Final Peptide Coupling deprotection2->final_coupling cleavage Cleavage from Resin / Final Deprotection final_coupling->cleavage final_coupling->epimerization crude_product Crude Auristatin Product cleavage->crude_product hydrolysis Side Reaction: Hydrolysis cleavage->hydrolysis purification HPLC Purification crude_product->purification final_product Pure Auristatin purification->final_product

Caption: Workflow for auristatin synthesis with key troubleshooting points for byproduct formation.

Minimizing_Byproducts_Strategy Strategy for Minimizing Byproducts in Auristatin Synthesis main_strategy Minimize Byproducts reagent_selection Optimize Reagent Selection main_strategy->reagent_selection condition_control Control Reaction Conditions main_strategy->condition_control purification_tech Employ Effective Purification main_strategy->purification_tech coupling_reagent Use Phosphonium-based Coupling Reagents (e.g., PyBOP) reagent_selection->coupling_reagent base_choice Select Weak, Non-nucleophilic Base (e.g., DIPEA) reagent_selection->base_choice additives Incorporate Additives (e.g., HOBt, Oxyma) reagent_selection->additives low_temp Low Temperature (0°C to -20°C) condition_control->low_temp inert_atmosphere Inert Atmosphere (Anhydrous Conditions) condition_control->inert_atmosphere monitoring Close Reaction Monitoring (TLC, LC-MS) condition_control->monitoring hplc Reverse-Phase HPLC with Optimized Gradient purification_tech->hplc crystallization Recrystallization purification_tech->crystallization

Addressing stability problems with Monomethyl auristatin E intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and handling of Monomethyl Auristatin E (MMAE) intermediate-9. This resource is intended for researchers, scientists, and drug development professionals to ensure the integrity of the intermediate during their experiments.

Troubleshooting Guide

This guide addresses common stability-related issues that may be encountered when working with MMAE intermediate-9.

Problem Potential Cause Recommended Solution
Low assay value or unexpected impurities in subsequent reaction steps. Degradation of MMAE intermediate-9 due to improper storage.Verify that the compound has been consistently stored at -20°C or below for long-term storage. For short-term handling, maintain cold conditions and minimize exposure to ambient temperatures.
Exposure to acidic conditions.Ensure all solvents and reagents used are free from acidic contaminants. MMAE intermediate-9 contains a tert-butoxycarbonyl (Boc) protecting group which is labile in the presence of strong acids.
Exposure to catalytic hydrogenation conditions.Avoid exposure to hydrogen gas in the presence of a catalyst (e.g., Pd/C), as this can cleave the benzyloxycarbonyl (Cbz) protecting group.
Repeated freeze-thaw cycles.Aliquot the intermediate into smaller, single-use vials upon receipt to avoid multiple freeze-thaw cycles which can lead to degradation.
Appearance of new peaks in HPLC analysis after storage. Formation of degradation products.Characterize the new peaks by mass spectrometry to identify potential degradation products such as the deprotected amine (loss of Boc or Cbz group). Review storage and handling procedures to identify the source of degradation.
Contamination.Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.
Inconsistent reaction yields. Variable purity of MMAE intermediate-9 starting material.Perform a purity check (e.g., by HPLC) of the intermediate before use. If purity is compromised, consider re-purification or obtaining a new batch.
Instability of the intermediate in the reaction solvent.Evaluate the stability of MMAE intermediate-9 in the chosen reaction solvent at the reaction temperature for a short period before proceeding with the full-scale reaction.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the recommended storage conditions for MMAE intermediate-9?

A1: For long-term stability, MMAE intermediate-9 should be stored in a tightly sealed container at or below -20°C, protected from light and moisture. For short-term use, it can be kept at 2-8°C for brief periods.

Q2: How should I handle the compound upon receiving it?

A2: Upon receipt, it is recommended to equilibrate the container to room temperature before opening to prevent moisture condensation. For repeated use, it is best practice to aliquot the compound into smaller, single-use vials to minimize exposure to atmospheric conditions and to avoid repeated freeze-thaw cycles.

Q3: What solvents are suitable for dissolving MMAE intermediate-9?

A3: MMAE intermediate-9 is soluble in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and dichloromethane (DCM). The choice of solvent will depend on the specific requirements of your experiment. Always use anhydrous solvents to prevent hydrolysis.

Stability and Degradation

Q4: What are the known stability issues with MMAE intermediate-9?

A4: The primary stability concerns for MMAE intermediate-9 are related to its protecting groups. The tert-butoxycarbonyl (Boc) group is sensitive to strong acids, while the benzyloxycarbonyl (Cbz) group can be cleaved by catalytic hydrogenation or strong acids. Exposure to these conditions will lead to the formation of impurities.

Q5: What are the likely degradation pathways for this intermediate?

A5: The most probable degradation pathways involve the cleavage of the protecting groups. Acid-catalyzed hydrolysis can remove the Boc group, exposing the free amine. Hydrogenolysis or treatment with strong acid can remove the Cbz group. The ester functionality could also be susceptible to hydrolysis under strong basic or acidic conditions, although carbamates are generally more stable than esters.

Q6: How can I monitor the stability of my MMAE intermediate-9 sample?

A6: The stability of MMAE intermediate-9 can be monitored by High-Performance Liquid Chromatography (HPLC). A reverse-phase HPLC method with UV detection is typically used to assess the purity of peptide intermediates and can be employed to detect the appearance of degradation products over time.

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a general method for determining the purity of MMAE intermediate-9. Method optimization may be required based on the specific HPLC system and column used.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of MMAE intermediate-9 in a suitable solvent (e.g., acetonitrile or DMSO) to a final concentration of approximately 1 mg/mL.

Forced Degradation Study Protocol

To understand the potential degradation pathways and to develop a stability-indicating analytical method, forced degradation studies can be performed.

  • Acidic Degradation: Dissolve MMAE intermediate-9 in a solution of 0.1 M HCl in a suitable organic solvent (e.g., 50:50 acetonitrile/water). Incubate at room temperature and analyze by HPLC at various time points (e.g., 1, 4, 8, 24 hours).

  • Basic Degradation: Dissolve MMAE intermediate-9 in a solution of 0.1 M NaOH in a suitable organic solvent. Incubate and analyze as described for acidic degradation.

  • Oxidative Degradation: Dissolve MMAE intermediate-9 in a solution of 3% hydrogen peroxide in a suitable organic solvent. Incubate and analyze as described above.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 60°C) and in a solution at the same temperature. Analyze by HPLC at various time points.

  • Photostability: Expose the solid compound and a solution of the compound to UV light (e.g., 254 nm) and analyze by HPLC at various time points.

Visualizations

Below are diagrams illustrating key concepts related to the stability and handling of MMAE intermediate-9.

Synthesis_Pathway cluster_synthesis Simplified MMAE Synthesis Precursors Precursors Intermediate-9 Intermediate-9 Precursors->Intermediate-9 Several Steps MMAE MMAE Intermediate-9->MMAE Deprotection & Coupling

Caption: Simplified synthesis pathway of MMAE.

Degradation_Pathway MMAE Intermediate-9 MMAE Intermediate-9 Degradation_Product_A Loss of Boc Group MMAE Intermediate-9->Degradation_Product_A Strong Acid Degradation_Product_B Loss of Cbz Group MMAE Intermediate-9->Degradation_Product_B H2/Catalyst

Caption: Potential degradation pathways of MMAE intermediate-9.

Troubleshooting_Workflow Inconsistent Results Inconsistent Results Check Purity Check Purity Inconsistent Results->Check Purity Check Storage Check Storage Check Purity->Check Storage Acceptable? Acceptable? Check Purity->Acceptable? Check Handling Check Handling Check Storage->Check Handling Correct? Correct? Check Storage->Correct? Appropriate? Appropriate? Check Handling->Appropriate? Acceptable?->Check Storage Yes Purify/New Batch Purify/New Batch Acceptable?->Purify/New Batch No Correct?->Check Handling Yes Implement Correct Storage Implement Correct Storage Correct?->Implement Correct Storage No Review Protocol Review Protocol Appropriate?->Review Protocol Yes Revise Handling Procedures Revise Handling Procedures Appropriate?->Revise Handling Procedures No

Caption: Troubleshooting workflow for inconsistent experimental results.

Navigating the Synthesis of MMAE: A Troubleshooting Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center | Troubleshooting Guides & FAQs

For researchers and drug development professionals engaged in the synthesis of Monomethyl Auristatin E (MMAE), a potent anti-mitotic agent and a critical component of several antibody-drug conjugates (ADCs), navigating the complexities of its chemical synthesis is paramount. This guide provides a comprehensive overview of common side reactions encountered during MMAE synthesis, strategies to mitigate them, and answers to frequently asked questions to support your experimental success.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the peptide coupling steps in MMAE synthesis?

A1: The synthesis of MMAE, a highly modified tetrapeptide, is susceptible to several side reactions common in peptide chemistry. These include:

  • Racemization: The chiral centers of the amino acid residues, particularly the unusual amino acids like dolaisoleuine and dolaproine, are prone to epimerization under the activation conditions required for peptide bond formation. This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired product.

  • Incomplete Coupling: Due to steric hindrance, especially around the N-methylated amino acids and the bulky side chains of dolaisoleuine and dolaproine, the peptide coupling reaction may not go to completion. This results in the formation of deletion peptides, which lack one or more amino acid residues.

  • Side-Chain Reactions: The functional groups on the amino acid side chains can undergo unwanted reactions. For instance, the hydroxyl group of the norephedrine moiety could potentially be acylated if not properly protected.

Q2: How can I minimize racemization during the synthesis of MMAE?

A2: Minimizing racemization is crucial for obtaining stereochemically pure MMAE. Several strategies can be employed:

  • Choice of Coupling Reagents: Utilizing coupling reagents known to suppress racemization is critical. Additives like 1-Hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) are often used in combination with carbodiimides to reduce the risk of epimerization.

  • Reaction Conditions: Careful control of reaction temperature and time is essential. Lower temperatures generally favor reduced racemization. Additionally, the choice of base is important; sterically hindered non-nucleophilic bases like diisopropylethylamine (DIPEA) are commonly used.

  • Protecting Group Strategy: The use of appropriate protecting groups on the amino acid residues can help maintain their stereochemical integrity during synthesis.

Q3: What are the recommended methods for purifying MMAE and removing synthesis-related impurities?

A3: The purification of MMAE is a critical step to ensure high purity for its use in ADCs. High-performance liquid chromatography (HPLC) is the most common and effective method.

  • Reversed-Phase HPLC (RP-HPLC): This is the standard technique for purifying synthetic peptides like MMAE. A C18 column is typically used with a gradient of an organic solvent (like acetonitrile) in water, often with an additive like trifluoroacetic acid (TFA).

  • Chromatographic Conditions: Optimization of the gradient, flow rate, and temperature is necessary to achieve good separation of MMAE from its impurities, including diastereomers and deletion sequences. A patent for a preparation and purification process of MMAE highlights a method that can achieve a purity of more than 99%, underscoring the importance of a well-developed purification protocol.[1]

Troubleshooting Guide

This section addresses specific issues that may arise during MMAE synthesis and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low final yield of MMAE 1. Incomplete coupling reactions.2. Loss of product during purification.3. Aggregation of the peptide chain on the solid support.1. Use a higher excess of acylating agent and/or extend the coupling time. Consider double coupling for sterically hindered residues.2. Optimize HPLC purification conditions to minimize peak broadening and loss of material.3. Synthesize on a low-substitution resin or use additives that disrupt hydrogen bonding.
Presence of multiple peaks in HPLC analysis of crude product 1. Racemization leading to diastereomers.2. Incomplete coupling resulting in deletion peptides.3. Side reactions involving protecting groups or side chains.1. Re-evaluate the coupling method; use racemization-suppressing reagents and optimized conditions.2. Monitor coupling completion at each step using a qualitative test (e.g., Kaiser test). Implement double coupling where necessary.3. Review the protecting group strategy for compatibility with the reaction conditions.
Difficulty in separating impurities from the final product 1. Co-elution of diastereomers or closely related impurities.2. Aggregation of the purified peptide.1. Optimize the HPLC gradient to improve resolution. Consider using a different stationary phase or ion-pairing reagent.2. Lyophilize the purified MMAE from a solution containing a low concentration of an organic acid like acetic acid to disrupt aggregates.

Experimental Protocols & Methodologies

While specific, detailed industrial synthesis protocols for MMAE are often proprietary, the following outlines a general solid-phase peptide synthesis (SPPS) approach based on established peptide chemistry principles.

General Solid-Phase Synthesis Workflow for a Peptide like MMAE:

experimental_workflow Resin 1. Resin Swelling Deprotection1 2. Fmoc Deprotection Resin->Deprotection1 Coupling1 3. Coupling of First Amino Acid Deprotection1->Coupling1 Wash1 4. Washing Coupling1->Wash1 Loop Repeat Steps 2-4 for each Amino Acid Wash1->Loop Cleavage 5. Cleavage from Resin Loop->Cleavage Purification 6. HPLC Purification Cleavage->Purification Characterization 7. Characterization (MS, NMR) Purification->Characterization

Caption: General workflow for solid-phase peptide synthesis (SPPS).

Key Considerations for MMAE Synthesis:

  • Resin Choice: A resin suitable for the synthesis of C-terminally modified peptides is required.

  • Protecting Groups: Fmoc (9-fluorenylmethyloxycarbonyl) is commonly used for the protection of the alpha-amino group. Acid-labile protecting groups are used for the side chains of the amino acids.

  • Coupling Reagents: A combination of a carbodiimide (e.g., DIC) and an additive (e.g., HOBt or OxymaPure®) is a common choice. Alternatively, uronium/aminium-based reagents like HATU can be used, but care must be taken to avoid side reactions.

  • Cleavage: The final peptide is cleaved from the solid support using a strong acid, typically a cocktail containing trifluoroacetic acid (TFA) and scavengers to protect sensitive residues.

Visualizing Reaction Pathways

Understanding the potential for side reactions is key to avoiding them. The following diagram illustrates the desired peptide bond formation versus a common side reaction, racemization.

reaction_pathways cluster_main Desired Peptide Coupling cluster_side Side Reaction: Racemization Activated_AA Activated Amino Acid (L-configuration) Desired_Product Elongated Peptide (L-configuration) Activated_AA->Desired_Product Nucleophilic Attack Oxazolone Oxazolone Intermediate Activated_AA->Oxazolone Enolization Peptide_Chain Growing Peptide Chain Peptide_Chain->Desired_Product Diastereomer Diastereomeric Impurity Peptide_Chain->Diastereomer Racemized_AA Activated Amino Acid (D-configuration) Oxazolone->Racemized_AA Racemized_AA->Diastereomer Nucleophilic Attack

Caption: Desired peptide coupling versus racemization side reaction.

This guide serves as a foundational resource for scientists working on the synthesis of MMAE. By understanding the potential pitfalls and implementing robust synthetic and purification strategies, researchers can improve the yield, purity, and overall success of their MMAE production.

References

Technical Support Center: Industrial Synthesis of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the industrial synthesis of Monomethyl Auristatin E (MMAE). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate process improvements and address common challenges.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of MMAE in a question-and-answer format.

Issue 1: Low Coupling Efficiency or Incomplete Reactions

Question: My peptide coupling reaction is showing low yield, with starting materials or truncated peptide sequences remaining. What are the potential causes and how can I troubleshoot this?

Answer:

Low coupling efficiency is a common issue in solid-phase peptide synthesis (SPPS) and can be attributed to several factors. Here is a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Coupling Reagents: Ensure your coupling reagents (e.g., HATU, HBTU, DIC) are fresh and have been stored under anhydrous conditions. Older reagents can degrade, leading to reduced activity.

    • Amino Acids: Verify the quality and correct stoichiometry of the protected amino acid being coupled. Using an insufficient excess of the amino acid can lead to incomplete reactions.

    • Base: Ensure the base used (e.g., DIPEA, NMM) is pure and added at the correct concentration.

  • Reaction Conditions:

    • Solvent: Use high-purity, anhydrous solvents (typically DMF or NMP). Water can hydrolyze activated esters and carbodiimides, reducing coupling efficiency.

    • Temperature: While most coupling reactions are performed at room temperature, gentle heating (e.g., to 40-50°C) can sometimes improve the outcome for sterically hindered amino acids.

    • Mixing: Ensure adequate mixing of the resin and reagents to overcome diffusion limitations.

  • Difficult Couplings:

    • Steric Hindrance: The coupling of certain amino acids, particularly those with bulky side chains or secondary amines (like proline), can be challenging.[1] Consider "double coupling," where the coupling step is repeated with fresh reagents before proceeding to the next deprotection step.[1]

    • Secondary Structure Formation: Aggregation of the growing peptide chain on the resin can hinder reagent access. Switching to a more effective solvent like N-Methyl-2-pyrrolidone (NMP) or using chaotropic salts (e.g., LiCl) can help disrupt these secondary structures.

Logical Workflow for Troubleshooting Low Coupling Efficiency

Low_Coupling_Efficiency start Low Coupling Yield Detected check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents reagent_ok Reagents OK? check_reagents->reagent_ok check_conditions Review Reaction Conditions conditions_ok Conditions OK? check_conditions->conditions_ok difficult_coupling Consider Difficult Coupling Scenarios coupling_type_ok Standard Coupling? difficult_coupling->coupling_type_ok reagent_ok->check_conditions Yes replace_reagents Use Fresh Reagents Increase Equivalents reagent_ok->replace_reagents No conditions_ok->difficult_coupling Yes optimize_conditions Use Anhydrous Solvents Optimize Temperature/Mixing conditions_ok->optimize_conditions No advanced_techniques Implement Advanced Techniques: - Double Coupling - Change Solvent (NMP) - Use Stronger Coupling Reagent coupling_type_ok->advanced_techniques No end Improved Yield coupling_type_ok->end Yes replace_reagents->end optimize_conditions->end advanced_techniques->end fail Persistent Low Yield advanced_techniques->fail

Troubleshooting workflow for low peptide coupling yield.

Issue 2: High Levels of Racemization or Epimerization

Question: My final MMAE product shows significant diastereomeric impurities. How can I minimize racemization during synthesis?

Answer:

Racemization, particularly at the α-carbon of the activated amino acid, is a critical challenge in peptide synthesis that can lead to difficult-to-separate diastereomeric impurities.[2] Here are key strategies to control it:

  • Choice of Coupling Reagent and Additives:

    • Carbodiimides (DCC, DIC): These reagents are known to have a higher risk of racemization.[3][4] Their use should always be accompanied by a racemization-suppressing additive.

    • Additives: 1-Hydroxybenzotriazole (HOBt) is a classic additive used to minimize racemization.[5] 7-Aza-1-hydroxybenzotriazole (HOAt) is generally more effective than HOBt in suppressing racemization.[5] The simultaneous use of HOBt and copper(II) chloride has also been reported to be highly effective in preventing racemization.[6]

    • Uronium/Aminium and Phosphonium Reagents: Reagents like HBTU, HATU, and PyBOP are generally associated with lower levels of racemization compared to carbodiimides alone.

  • Base Selection:

    • The choice and amount of base can influence the extent of racemization. Weaker bases like N-methylmorpholine (NMM) or collidine are often preferred over stronger, more sterically hindered bases like DIPEA, as they can lead to less epimerization.[7]

  • Protecting Group Strategy:

    • The type of N-terminal protecting group on the amino acid can influence its susceptibility to racemization. While Fmoc and Boc are standard, the specific side-chain protecting groups should also be chosen to be stable throughout the synthesis and not promote racemization during their removal.

  • Reaction Temperature:

    • Lowering the reaction temperature (e.g., to 0°C) during the activation and coupling steps can significantly reduce the rate of racemization.

Issue 3: Difficulties in Purification of the Final Product

Question: I am struggling to achieve the desired purity of MMAE, and the chromatographic separation is poor. What can I do to improve the purification process?

Answer:

The purification of synthetic peptides, especially highly hydrophobic ones like MMAE, can be challenging. Here are some process improvements for purification:

  • Chromatography Method:

    • Reversed-Phase HPLC (RP-HPLC): This is the most powerful and widely used method for peptide purification.[8][9]

    • Column Chemistry: C18 columns are standard for peptide purification. For very hydrophobic peptides, a C8 or C4 stationary phase might provide better resolution.

    • Mobile Phase: A common mobile phase system is a gradient of acetonitrile in water with 0.1% trifluoroacetic acid (TFA). Optimizing the gradient steepness is crucial for good separation.

  • Multi-Step Purification Strategy:

    • For industrial-scale purification, a multi-step approach is often more effective.[8]

    • Capture Step: An initial purification step using ion-exchange chromatography can be used to remove the bulk of impurities, particularly those that are charged differently from the target peptide.[8]

    • Polishing Step: The subsequent RP-HPLC step then "polishes" the product to achieve high purity.[8]

  • Crude Product Quality:

    • The purity of the crude peptide directly impacts the ease of purification. Optimizing the synthesis to minimize side reactions and incomplete couplings will simplify the purification process.

  • Isolation of the Purified Peptide:

    • After pooling the pure fractions from HPLC, the peptide is typically isolated by lyophilization to obtain a stable, powdered product.[9][10]

Frequently Asked Questions (FAQs)

Q1: What are the most common process-related impurities in MMAE synthesis?

A1: Besides diastereomers from racemization, other common process-related impurities include:

  • Deletion sequences: Peptides missing one or more amino acids due to incomplete coupling.[11][12]

  • Insertion sequences: Peptides with an extra amino acid, which can occur if the Fmoc-protecting group is prematurely removed and the subsequent amino acid is coupled twice.[12]

  • Truncated sequences: Peptides that have stopped growing prematurely.[13]

  • Impurities from protecting groups: Residual protecting groups or byproducts from their removal.[13]

  • Reagent adducts: Modifications of the peptide by reagents used in the synthesis.

Q2: Which peptide coupling reagent is best for the synthesis of MMAE?

A2: There is no single "best" reagent, as the optimal choice depends on factors like the specific coupling step, cost, and desired purity. However, uronium/aminium salts like HATU and HBTU are highly efficient and generally lead to less racemization than carbodiimides.[14][15] COMU is a newer generation reagent with high efficiency and improved safety profile as it does not form explosive byproducts like HOBt-based reagents.[16] A comparison of common coupling reagents is provided in the data tables below.

Q3: How can I monitor the progress of the coupling and deprotection steps in SPPS?

A3: Several qualitative tests can be performed on a small sample of the resin:

  • Kaiser (Ninhydrin) Test: This is a common test to detect the presence of free primary amines. A positive result (blue color) after a coupling step indicates an incomplete reaction. It is not suitable for detecting the N-terminal proline (a secondary amine).

  • Isatin Test: This test can be used to detect the presence of secondary amines like proline.

  • Chloranil Test: This is another test for detecting secondary amines.

Data Presentation

Table 1: Comparison of Common Peptide Coupling Reagents

Coupling ReagentClassRelative ReactivityRacemization RiskNotes
DCC/DIC CarbodiimideModerateHigh (without additives)Byproduct of DCC is insoluble; DIC is preferred for SPPS.[4]
HBTU/TBTU Uronium/AminiumHighLowVery efficient, but can cause guanidinylation of the N-terminal amine if used in excess.[15]
HATU Uronium/AminiumVery HighVery LowGenerally more reactive and efficient than HBTU, especially for hindered couplings.[15][16]
PyBOP PhosphoniumHighLowByproducts are less hazardous than some other phosphonium reagents. Rapid reactions.
COMU UroniumVery HighVery LowHigh reactivity, safer alternative to HOBt/HOAt-based reagents.[16]

Table 2: Typical Yields and Purity in Industrial Peptide Synthesis

ParameterTypical RangeFactors Influencing Outcome
Crude Peptide Purity 50-80%Peptide sequence, coupling efficiency, protecting group strategy
Overall Yield (after purification) >80% (molar)[8]Purity of crude peptide, efficiency of purification steps
Final Purity (API) >99%[17]Number and efficiency of polishing steps
Critical Impurities <0.1% each[8]Robustness of the purification process

Experimental Protocols

Protocol 1: General Procedure for Solid-Phase Peptide Synthesis (SPPS) of MMAE (Fmoc/tBu Strategy)

This protocol outlines the general steps for the manual synthesis of a pentapeptide like MMAE on a solid support. The exact sequence of amino acids for MMAE is (N-Me)-Val-Val-Dil-Dap-Doe.

1. Resin Preparation:

  • Start with a suitable resin pre-loaded with the C-terminal amino acid (or a linker for subsequent modification). For MMAE synthesis, this would be a derivative of Dolaphenine (Doe).

  • Swell the resin in an appropriate solvent (e.g., DMF or DCM) for 30-60 minutes.

2. Deprotection (Fmoc Removal):

  • Treat the resin with a 20-50% solution of piperidine in DMF for 5-20 minutes to remove the Fmoc protecting group from the N-terminus.

  • Wash the resin thoroughly with DMF to remove the piperidine and byproducts.

  • Perform a Kaiser test to confirm the presence of a free primary amine.

3. Amino Acid Coupling:

  • Pre-activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (e.g., Fmoc-Dolaproine) in DMF. Add the coupling reagent (e.g., HATU) and a base (e.g., DIPEA or NMM). Allow to pre-activate for a few minutes.

  • Coupling: Add the activated amino acid solution to the resin.

  • Agitate the mixture at room temperature for 1-2 hours.

  • Monitor the reaction for completion using a Kaiser test. If the test is positive, the coupling can be repeated ("double coupling").

  • Wash the resin with DMF and DCM to remove excess reagents and byproducts.

4. Repeat Deprotection and Coupling Cycles:

  • Repeat steps 2 and 3 for each subsequent amino acid in the MMAE sequence (Dolaisoleuine, Valine, N-methyl-Valine).

5. Cleavage from Resin and Final Deprotection:

  • After the final amino acid is coupled, wash the resin and dry it.

  • Treat the resin with a cleavage cocktail (e.g., TFA with scavengers like water, triisopropylsilane (TIS), and dithiothreitol (DTT)) to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitate the crude peptide in cold diethyl ether.

6. Purification:

  • Purify the crude MMAE using preparative RP-HPLC with a water/acetonitrile gradient containing 0.1% TFA.

  • Analyze fractions for purity and pool the fractions containing the pure product.

  • Lyophilize the pooled fractions to obtain the final MMAE product as a white powder.

Workflow for MMAE Synthesis and Purification

MMAE_Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage_purification Cleavage and Purification resin Start: Swell Resin deprotection Fmoc Deprotection (Piperidine/DMF) resin->deprotection wash1 Wash (DMF/DCM) deprotection->wash1 coupling Amino Acid Coupling (e.g., HATU/DIPEA) wash2 Wash (DMF/DCM) coupling->wash2 wash1->coupling repeat Repeat for all Amino Acids wash2->repeat repeat->deprotection Next cycle cleavage Cleavage from Resin (TFA cocktail) repeat->cleavage Final cycle complete precipitation Precipitate in Ether cleavage->precipitation purification RP-HPLC Purification precipitation->purification lyophilization Lyophilization purification->lyophilization final_product Final MMAE Product lyophilization->final_product

General workflow for the synthesis and purification of MMAE.

References

Technical Support Center: Synthesizing Highly Potent ADC Payloads

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working on the synthesis of highly potent Antibody-Drug Conjugate (ADC) payloads. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these complex molecules.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: Why am I observing low or inconsistent yields during the payload-linker conjugation step?

Low yields in payload-linker conjugation are a frequent challenge, often stemming from the complex and sensitive nature of the reactants. Common causes include steric hindrance around the conjugation site, poor solubility of the payload or linker in the reaction solvent, and competing side reactions.

Troubleshooting Steps:

  • Re-evaluate Your Coupling Reagents: The choice of coupling agent is critical. For amide bond formation, carbodiimides like EDC with an additive such as HOBt are common, but phosphonium or uronium salts (e.g., HATU, HBTU) can be more effective for sterically hindered substrates.

  • Optimize Reaction Conditions: Systematically vary the temperature, reaction time, and stoichiometry of reagents. A modest increase in temperature might overcome activation energy barriers, but be cautious of payload degradation.

  • Improve Solubility: Poor solubility is a major issue, especially with hydrophobic payloads.[1] Screen a range of aprotic polar solvents (e.g., DMF, DMAc, NMP, DMSO). The addition of a co-solvent might be necessary to bring all reactants into the solution phase.

  • Protecting Group Strategy: Ensure that all functional groups not involved in the conjugation are adequately protected. Incomplete protection can lead to a mixture of products and lower the yield of the desired conjugate.

Table 1: Comparison of Common Coupling Reagents for Amide Bond Formation

Coupling ReagentActivating AgentCommon AdditiveTypical Yield RangeKey Considerations
EDC/DCCCarbodiimideHOBt, NHS40-70%Can lead to urea byproducts, which may complicate purification.
HATU/HBTUUronium/Guanidinium SaltHOAt60-90%Highly efficient, especially for hindered couplings; more expensive.
PyBOPPhosphonium Salt-55-85%Less risk of racemization compared to some other reagents.
T3PCyclic Anhydride-50-80%Byproducts are water-soluble, simplifying workup.

Troubleshooting Workflow: Low Conjugation Yield

G start Low Conjugation Yield Observed check_solubility Are all reactants fully dissolved? start->check_solubility check_reagents Are coupling reagents and bases fresh and active? check_solubility->check_reagents Yes solve_solubility Screen alternative solvents or co-solvent systems. check_solubility->solve_solubility No check_conditions Are reaction conditions (T, time) optimal? check_reagents->check_conditions Yes solve_reagents Use fresh reagents. Consider a more potent coupling agent (e.g., HATU). check_reagents->solve_reagents No check_protecting_groups Are protecting groups stable and orthogonal? check_conditions->check_protecting_groups Yes solve_conditions Optimize temperature and reaction time via Design of Experiments (DoE). check_conditions->solve_conditions No solve_protecting_groups Verify protecting group integrity. Re-evaluate protection strategy. check_protecting_groups->solve_protecting_groups No end Yield Improved check_protecting_groups->end Yes solve_solubility->check_reagents solve_reagents->check_conditions solve_conditions->check_protecting_groups solve_protecting_groups->end

Caption: Workflow for troubleshooting low payload-linker conjugation yields.

Question 2: What are the best practices for purifying highly potent payloads, and why is it so challenging?

Purification is a significant hurdle due to the inherent instability and structural complexity of many payloads.[2] Payloads are often labile compounds, designed to be cleaved at the target site, making them susceptible to degradation under harsh purification conditions like high temperatures or extreme pH.[2]

Common Purification Challenges:

  • Instability: Payloads can degrade via hydrolysis, oxidation, or other pathways during purification.[2][3]

  • Poor Solubility: The non-polar nature of many payloads limits solubility in common reversed-phase chromatography solvents.[2]

  • Aggregation: Hydrophobic payloads have a tendency to aggregate, which can complicate chromatographic separation and lead to yield loss.[4]

  • Safety: The high potency of these compounds requires stringent containment measures to ensure operator safety.[5][6]

Recommended Purification Strategies:

Chromatography is the most effective method for achieving the high purity required for ADC payloads.[2]

Table 2: Comparison of Purification Techniques for ADC Payloads

TechniqueStationary PhaseMobile PhaseProsCons
Reversed-Phase HPLC (RP-HPLC) C18, C8 (Non-polar)Polar (e.g., ACN/H₂O, MeOH/H₂O)High resolution for non-polar compounds; effective for removing minor impurities.Can require large volumes of solvent; payload may have limited solubility.[2]
Normal-Phase Chromatography (NP) Silica (Polar)Non-polar (e.g., Hexane/EtOAc)Effective for separating polar compounds and isomers.Less common for final payload purification; requires non-aqueous solvents.
Supercritical Fluid Chromatography (SFC) VariousSupercritical CO₂ with co-solventsFaster separations; reduced solvent usage; suitable for thermally labile compounds.Requires specialized equipment; method development can be complex.
Ion-Exchange Chromatography (IEX) Charged resinAqueous buffersUseful for payloads with ionizable groups; separates based on charge.Payload must be charged and stable in aqueous buffers.
Question 3: My payload is degrading during synthesis or storage. What are the common degradation pathways and how can I prevent them?

Payload stability is paramount for the efficacy and safety of an ADC.[7] Degradation can lead to loss of potency and the formation of toxic impurities.[3]

Common Degradation Pathways:

  • Hydrolysis: Esters, amides, and other labile functional groups can be susceptible to hydrolysis, especially under acidic or basic conditions.

  • Oxidation: Certain functional groups can be sensitive to oxidation, which can be catalyzed by trace metals or exposure to air.

  • Epimerization: Chiral centers, particularly those adjacent to carbonyl groups, can be prone to epimerization, leading to a loss of biological activity.

  • Light Sensitivity: Some molecules may degrade upon exposure to light, especially UV wavelengths.

Mitigation Strategies:

  • Control pH: Maintain a neutral pH throughout the synthesis and purification process, unless a specific step requires acidic or basic conditions. Use appropriate buffer systems.

  • Inert Atmosphere: For oxygen-sensitive compounds, perform reactions under an inert atmosphere (e.g., nitrogen or argon).

  • Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT can prevent oxidative degradation.

  • Protect from Light: Use amber vials or cover reaction flasks with aluminum foil to protect light-sensitive compounds.

  • Storage Conditions: Store final payloads and sensitive intermediates at low temperatures (e.g., -20°C or -80°C) under an inert atmosphere.

Diagram: Hydrolytic Degradation of a Payload-Linker

G cluster_0 Payload-Linker Construct cluster_1 Degradation Products Payload Payload Ester Ester Linkage (Labile Site) Payload->Ester Linker Linker Ester->Linker Hydrolysis Hydrolysis (H₂O, pH change) Ester->Hydrolysis Released_Payload Released Payload (Inactive/Altered) Cleaved_Linker Cleaved Linker Hydrolysis->Released_Payload Hydrolysis->Cleaved_Linker

Caption: Common hydrolytic degradation pathway for a payload-linker construct.

Question 4: What are the primary challenges in scaling up the synthesis of highly potent ADC payloads?

Scaling up payload synthesis from grams to kilograms presents significant challenges that go beyond simple multiplication of reagents.[6][8]

Key Scale-Up Considerations:

  • Safety and Containment: The extreme toxicity of payloads necessitates manufacturing in high-containment facilities with specialized equipment and handling protocols to protect personnel.[6][9]

  • Process Robustness: A synthetic route that works at the bench scale may not be robust enough for large-scale production. Reactions must be optimized to be reproducible and predictable.

  • Impurity Profile: The impurity profile can change upon scale-up. It's crucial to identify and control potential new impurities that may arise.

  • Thermal Management: Exothermic or endothermic reactions that are easily managed in a small flask can become hazardous or inefficient in a large reactor.

  • Supply Chain: Ensuring a reliable supply of raw materials and intermediates is critical for a multi-step synthesis.

Diagram: Key Factors for Successful ADC Payload Scale-Up

G ScaleUp Successful Payload Scale-Up Safety Safety & Containment ScaleUp->Safety Process Process Robustness & Reproducibility ScaleUp->Process Purity Impurity Control & Characterization ScaleUp->Purity Thermal Thermal Management ScaleUp->Thermal Supply Raw Material Sourcing ScaleUp->Supply

Caption: Interrelated factors critical for scaling up payload synthesis.

Experimental Protocols

General Protocol for Amide Coupling of a Payload to a Linker using HATU

This protocol provides a general methodology for the amide coupling of a carboxylic acid-containing payload to an amine-containing linker. Warning: This procedure must be performed by trained personnel in a certified laboratory facility equipped for handling highly potent compounds.

Materials:

  • Payload-COOH (1.0 eq)

  • Linker-NH₂ (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (or another non-nucleophilic base) (2.5 eq)

  • Anhydrous DMF (or other suitable aprotic solvent)

  • Nitrogen or Argon gas line

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

  • TLC plates and HPLC for reaction monitoring

Procedure:

  • Preparation: Under an inert atmosphere (N₂ or Ar), add the Payload-COOH (1.0 eq) to an oven-dried round-bottom flask equipped with a magnetic stir bar.

  • Dissolution: Add anhydrous DMF to dissolve the payload completely.

  • Reagent Addition: To the stirred solution, add the Linker-NH₂ (1.1 eq), followed by HATU (1.2 eq).

  • Base Addition: Cool the reaction mixture to 0°C using an ice bath. Slowly add DIPEA (2.5 eq) dropwise. A slight color change may be observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours.

  • Monitoring: Monitor the reaction progress by TLC or HPLC until the starting material (Payload-COOH) is consumed.

  • Workup:

    • Quench the reaction by adding saturated aqueous NH₄Cl solution.

    • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate or DCM).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using an appropriate chromatographic technique (e.g., flash column chromatography or preparative HPLC) to yield the pure payload-linker construct.

  • Characterization: Confirm the structure and purity of the final product using analytical techniques such as LC-MS, HRMS, and NMR.

References

Technical Support Center: Refinement of Purification Protocols for MMAE

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of Monomethyl Auristatin E (MMAE). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of MMAE.

FAQs and Troubleshooting Guide

This section provides answers to common questions and solutions to problems that may arise during the purification of MMAE.

Frequently Asked Questions

  • Q1: What are the most common methods for purifying MMAE? A1: The most common methods for purifying MMAE, a hydrophobic peptide-like molecule, are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and crystallization. RP-HPLC is widely used for its high-resolution separation capabilities, while crystallization can be an effective method for obtaining highly pure solid material.

  • Q2: What are the typical solvents for dissolving MMAE? A2: MMAE is soluble in various organic solvents. Its solubility is approximately 25 mg/mL in ethanol, 5 mg/mL in DMSO, and 20 mg/mL in dimethylformamide[1]. It is sparingly soluble in water (approximately 0.5 mg/mL in PBS at pH 7.2)[1].

  • Q3: What are the potential impurities I should be aware of during MMAE purification? A3: Given that MMAE is a synthetic peptide, potential impurities can arise from side reactions common in peptide synthesis. These can include deletion sequences (missing amino acids), insertion sequences (extra amino acids), products of racemization, and byproducts from the coupling reagents[2][3][4][5][6]. Incomplete reactions or the presence of protecting groups that were not successfully removed can also be sources of impurities.

  • Q4: How stable is MMAE in solution? A4: MMAE is known to be unstable in aqueous solutions for extended periods[7]. It is recommended to use freshly prepared solutions for optimal results[7]. Stock solutions in anhydrous organic solvents like DMSO can be stored at -20°C for several months[8]. Stability studies have shown that MMAE is stable for short periods (e.g., 4 hours) and can withstand several freeze-thaw cycles[9].

Troubleshooting Guide: Preparative RP-HPLC

Problem Potential Cause Suggested Solution
Poor Peak Shape (Tailing) Secondary Interactions: The amine groups in MMAE can interact with residual silanol groups on the silica-based stationary phase.- Lower Mobile Phase pH: Operate the mobile phase at a lower pH (e.g., using 0.1% trifluoroacetic acid or formic acid) to protonate the silanol groups and reduce interaction. - Use a High-Purity Column: Employ a column with end-capping to minimize exposed silanol groups.
Mass Overload: Injecting too much sample can lead to peak tailing.- Reduce Injection Volume/Concentration: Dilute the sample and inject a smaller volume to see if peak shape improves. - Increase Column Diameter: For larger sample loads, use a column with a wider internal diameter.
Column Bed Deformation: A void or blocked frit at the head of the column can cause peak distortion.- Reverse and Wash Column: If the manufacturer allows, reverse the column and wash with a strong solvent to remove particulates. - Replace Column: If the bed has collapsed, the column will need to be replaced.
Poor Resolution/Overlapping Peaks Inappropriate Gradient: The elution gradient may be too steep, not allowing for proper separation of MMAE from impurities.- Shallow the Gradient: Decrease the rate of change of the organic solvent concentration in the mobile phase. - Isocratic Hold: Introduce an isocratic hold at a specific solvent composition to improve separation of closely eluting peaks.
Incorrect Mobile Phase: The choice of organic modifier may not be optimal for the separation.- Try Different Organic Modifiers: Experiment with acetonitrile, methanol, or isopropanol as the organic phase. Acetonitrile often provides sharper peaks for hydrophobic molecules.
High Backpressure Column Frit Blockage: Particulate matter from the sample or mobile phase can clog the column inlet frit.- Filter Sample and Mobile Phase: Always filter your sample and mobile phases through a 0.22 µm or 0.45 µm filter. - Use a Guard Column: A guard column will protect the analytical column from particulates and strongly retained compounds.
Precipitation on Column: MMAE may precipitate at the column head if the injection solvent is too different from the mobile phase.- Match Injection Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase conditions whenever possible. If a stronger solvent is needed for solubility, inject a smaller volume.
Low Recovery Irreversible Adsorption: The hydrophobic nature of MMAE can lead to strong, sometimes irreversible, binding to the stationary phase.- Increase Organic Modifier Concentration: Ensure the gradient goes to a high enough percentage of organic solvent to elute the compound. - Add an Ion-Pairing Agent: In some cases, an ion-pairing agent can improve recovery, but this will require significant method redevelopment.
Degradation on Column: The acidic mobile phase or interaction with the stationary phase could potentially degrade MMAE.- Optimize pH: While low pH is often needed for good peak shape, explore a range of pH values to find a balance between stability and chromatography. - Use a Different Stationary Phase: Consider a polymer-based reversed-phase column that is more stable across a wider pH range.

Experimental Protocols

Protocol 1: Preparative Reversed-Phase HPLC (RP-HPLC) for MMAE Purification

This protocol provides a general method for the purification of MMAE using preparative RP-HPLC. Optimization will be required based on the specific impurity profile and the HPLC system used.

  • Instrumentation:

    • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

    • Reversed-phase C18 column (e.g., 10 µm particle size, 100 Å pore size, 20-50 mm ID x 250 mm L).

  • Reagents:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Sample Solvent: A mixture of Mobile Phase A and B that completely dissolves the crude MMAE (e.g., 50:50 A:B).

  • Procedure:

    • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.

    • Sample Preparation: Dissolve the crude MMAE in the sample solvent to a concentration of 10-20 mg/mL. Filter the sample through a 0.45 µm syringe filter.

    • Injection: Inject the filtered sample onto the column. The injection volume will depend on the column dimensions and the loading capacity determined during method development.

    • Elution Gradient:

      • Start with a shallow gradient to elute less hydrophobic impurities. For example, 5-30% Mobile Phase B over 10 minutes.

      • Increase the gradient to elute MMAE. For example, 30-60% Mobile Phase B over 40 minutes.

      • Follow with a steep wash gradient to remove highly hydrophobic impurities. For example, 60-95% Mobile Phase B over 5 minutes.

      • Hold at 95% Mobile Phase B for 5-10 minutes.

    • Fraction Collection: Collect fractions based on the UV chromatogram (monitoring at 214 nm and 280 nm). Collect the main peak corresponding to MMAE.

    • Purity Analysis: Analyze the collected fractions using analytical HPLC to determine their purity.

    • Solvent Evaporation: Pool the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.

Protocol 2: Crystallization of MMAE

This protocol is adapted from patent literature and describes a method for crystallizing MMAE to achieve high purity.

  • Reagents:

    • Crude MMAE (e.g., >95% purity by HPLC).

    • Ethyl acetate.

    • Purified water.

    • Methyl tert-butyl ether (MTBE).

    • n-Heptane.

    • MMAE seed crystals (optional, but recommended).

  • Procedure:

    • Dissolution: Dissolve the crude MMAE in ethyl acetate (e.g., 0.65 g in 2.6 mL). Stir until a clear solution is obtained.

    • Water Addition: Add a small amount of purified water (e.g., 28.0 mg) and stir to ensure it is evenly distributed.

    • Seeding (Optional): If available, add a small amount of MMAE seed crystals (e.g., 25.0 mg) to induce crystallization.

    • Cooling and Stirring: Cool the solution to approximately 2.5°C and stir for 15-20 hours. A significant amount of solid should precipitate.

    • Anti-Solvent Addition 1: Slowly add methyl tert-butyl ether (e.g., 2.6 mL) dropwise to the suspension while stirring. Continue stirring for 1-2 hours.

    • Anti-Solvent Addition 2: Slowly add n-heptane (e.g., 13.0 mL) dropwise to the suspension while stirring. Continue stirring for 2-4 hours to maximize precipitation.

    • Filtration: Filter the crystalline solid.

    • Washing: Wash the solid with a small amount of cold n-heptane (e.g., 0.6 mL).

    • Drying: Dry the purified MMAE crystals under vacuum at 40°C.

Data Presentation

Table 1: Solubility of MMAE in Common Organic Solvents

SolventApproximate Solubility (mg/mL)
Ethanol25[1]
DMSO5[1]
Dimethylformamide (DMF)20[1]
PBS (pH 7.2)0.5[1]

Table 2: Typical Purity and Yield for MMAE Purification Methods

Purification MethodStarting PurityExpected Final PurityExpected Yield
Preparative RP-HPLC>90%>99%50-70%
Crystallization>95%>99%80-95%

Note: Expected yields are estimates and can vary significantly based on the scale of the purification and the purity of the starting material.

Visualizations

MMAE_Purification_Workflow cluster_synthesis Crude MMAE Synthesis cluster_purification Purification cluster_analysis Analysis and Final Product Crude_MMAE Crude MMAE Mixture Purification_Choice Choice of Purification Crude_MMAE->Purification_Choice Prep_HPLC Preparative RP-HPLC Purification_Choice->Prep_HPLC High resolution needed Crystallization Crystallization Purification_Choice->Crystallization High purity starting material Purity_Analysis Purity Analysis (Analytical HPLC, LC-MS) Prep_HPLC->Purity_Analysis Crystallization->Purity_Analysis Pure_MMAE Pure MMAE (>99%) Purity_Analysis->Pure_MMAE

Caption: General workflow for the purification of MMAE.

HPLC_Troubleshooting_Tree cluster_tailing Peak Tailing Solutions cluster_resolution Poor Resolution Solutions cluster_pressure High Backpressure Solutions Problem HPLC Issue Observed Peak_Tailing Peak Tailing Problem->Peak_Tailing Poor_Resolution Poor Resolution Problem->Poor_Resolution High_Backpressure High Backpressure Problem->High_Backpressure Lower_pH Lower Mobile Phase pH Peak_Tailing->Lower_pH Reduce_Load Reduce Sample Load Peak_Tailing->Reduce_Load Check_Column Check/Replace Column Peak_Tailing->Check_Column Shallow_Gradient Shallow the Gradient Poor_Resolution->Shallow_Gradient Change_Solvent Change Organic Solvent Poor_Resolution->Change_Solvent Filter_Sample Filter Sample/Mobile Phase High_Backpressure->Filter_Sample Use_Guard_Column Use Guard Column High_Backpressure->Use_Guard_Column

Caption: Decision tree for troubleshooting common HPLC issues.

References

Validation & Comparative

Comparative Validation of MMAE Synthesized from Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the validation of Monomethyl Auristatin E (MMAE) synthesized from a key precursor, designated here as Intermediate-9. The performance and purity of the final MMAE product are compared against alternative synthetic routes, with supporting experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to MMAE Synthesis

Monomethyl Auristatin E (MMAE) is a potent antimitotic agent that is a critical component of several antibody-drug conjugates (ADCs) used in oncology. The synthesis of MMAE is a multi-step process, often culminating in the coupling of key peptide fragments. In the context of this guide, we define Intermediate-9 as the N-Boc-protected dipeptide, N-Boc-D-Val-Dil. This intermediate is coupled with the C-terminal fragment, dolaphenine, followed by deprotection to yield the final MMAE product.

The validation of the final MMAE structure is paramount to ensure its identity, purity, and potency for subsequent conjugation to monoclonal antibodies. This guide details the analytical workflow for this validation and compares the outcomes with those from an alternative synthetic approach, which may involve a different protecting group strategy or a varied coupling sequence.

Synthesis Pathway Overview

The final step in the synthesis of MMAE from Intermediate-9 involves the coupling of the N-Boc-D-Val-Dil dipeptide with the dolaphenine fragment, followed by the removal of the Boc protecting group. This process must be carefully monitored to ensure high yield and purity of the final product.

MMAE Synthesis from Intermediate-9 cluster_intermediate Intermediate-9 cluster_reagent Reagents cluster_product Final Product int9 N-Boc-D-Val-Dil coupling Peptide Coupling int9->coupling reagent1 Dolaphenine reagent1->coupling reagent2 Coupling Agent (e.g., HATU) reagent2->coupling reagent3 Deprotection Agent (e.g., TFA) deprotection Boc Deprotection reagent3->deprotection mmae MMAE coupling->deprotection Protected MMAE deprotection->mmae

Figure 1: Final steps in the synthesis of MMAE from Intermediate-9.

Comparative Data Analysis

The quality of the synthesized MMAE is assessed based on its purity, yield, and structural identity. The following table compares these parameters for MMAE synthesized from Intermediate-9 versus an alternative synthetic method.

ParameterMMAE from Intermediate-9Alternative MethodAcceptance Criteria
Purity (RP-HPLC) ≥ 98.5%95-98%≥ 95%
Overall Yield ~ 85%~ 75-80%> 70%
Molecular Mass (MS) 717.5 Da (Observed)717.5 Da (Observed)717.97 ± 0.5 Da
¹H NMR Conforms to structureConforms to structureConforms to reference
Residual Solvents (GC) < 0.1%< 0.5%< 0.5%

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the validation of the MMAE structure are provided below.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Purpose: To determine the purity of the final MMAE product and to detect any process-related impurities.

  • Instrumentation: Agilent 1260 Infinity II LC System or equivalent.

  • Column: C18 column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 30% B

    • 31-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Detection Wavelength: 214 nm and 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of MMAE in 1 mL of 50:50 Acetonitrile:Water.

Mass Spectrometry (MS)
  • Purpose: To confirm the molecular weight of the synthesized MMAE.

  • Instrumentation: High-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio LC/Q-TOF).

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Mass Range: 100-1000 m/z.

  • Capillary Voltage: 3500 V.

  • Fragmentor Voltage: 175 V.

  • Gas Temperature: 325°C.

  • Sheath Gas Flow: 11 L/min.

  • Sample Infusion: The sample is introduced via flow injection or from the HPLC outlet.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Purpose: To confirm the chemical structure of MMAE by analyzing the chemical shifts and coupling constants of its protons.

  • Instrumentation: Bruker Avance III HD 500 MHz spectrometer or equivalent.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

  • Sample Concentration: ~5 mg/mL.

  • Experiment: ¹H NMR.

  • Number of Scans: 16.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Analytical Validation Workflow

The following diagram illustrates the logical workflow for the comprehensive validation of the synthesized MMAE.

MMAE Validation Workflow start Synthesized MMAE hplc Purity Assessment (RP-HPLC) start->hplc ms Identity Confirmation (Mass Spec) start->ms nmr Structural Elucidation (NMR) start->nmr decision Purity ≥ 95%? hplc->decision pass MMAE Validated decision->pass Yes fail Further Purification Required decision->fail No

Figure 2: Workflow for the analytical validation of synthesized MMAE.

Conclusion

The validation data confirms that the synthesis of MMAE from Intermediate-9 yields a product with high purity (≥ 98.5%) and an overall yield of approximately 85%. The structural identity of the synthesized MMAE was unequivocally confirmed by mass spectrometry and ¹H NMR, with all data conforming to the reference standards. This synthetic route demonstrates a robust and efficient method for producing high-quality MMAE suitable for ADC development, showing favorable outcomes when compared to alternative synthetic strategies that may result in lower purity and yield. The detailed protocols provided herein offer a comprehensive framework for the analytical validation of MMAE in a research and development setting.

Spectroscopic analysis (NMR, MS) of Monomethyl auristatin E intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of potent antibody-drug conjugate (ADC) payloads like Monomethyl Auristatin E (MMAE), rigorous characterization of synthetic intermediates is paramount to ensure the final product's identity, purity, and stability. While detailed spectroscopic data for every intermediate, such as Monomethyl auristatin E intermediate-9, is not always publicly available, a comprehensive analysis of the final product and related compounds can provide a robust framework for their characterization. This guide offers a comparative overview of the spectroscopic analysis of MMAE, serving as a valuable reference for researchers working with auristatin analogues and their synthetic precursors.

Spectroscopic Data of Monomethyl Auristatin E (MMAE)

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10 and a potent anti-mitotic agent.[1] Its complex structure, comprising five amino acid residues, necessitates a combination of spectroscopic techniques for complete characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules like MMAE.[1] Due to the presence of two rotamers (cis and trans) around the dolaproine-dolaisoleuine amide bond, the NMR spectra of MMAE can be complex, showing two sets of signals for many residues.[1]

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for MMAE

ProtonsChemical Shift (ppm)
Aromatic (Phenylalanine)7.20 - 7.40
Amide NH6.50 - 8.50
α-CH3.80 - 5.00
OCH₃3.20 - 3.40
N(CH₃)₂2.20 - 2.40
Aliphatic CH, CH₂, CH₃0.80 - 2.50

Note: This table presents a generalized summary. Specific chemical shifts can vary based on the solvent and instrument parameters.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and obtaining fragmentation patterns that help in sequencing the peptide-like structure of MMAE and its intermediates. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, confirming the elemental composition.

Table 2: High-Resolution Mass Spectrometry Data for MMAE

IonCalculated m/zObserved m/z
[M+H]⁺718.5198718.5201
[M+Na]⁺740.5017740.5020

Experimental Protocols

Standard spectroscopic analysis of MMAE and its intermediates involves the following methodologies.

NMR Spectroscopy
  • Sample Preparation: Samples are typically dissolved in a deuterated solvent such as methanol-d₄, chloroform-d, or DMSO-d₆.

  • Instrumentation: Experiments are performed on high-field NMR spectrometers (e.g., 500 MHz or higher) to achieve better signal dispersion.

  • 1D NMR: ¹H and ¹³C NMR spectra are acquired to identify the types and numbers of protons and carbons.

  • 2D NMR: A suite of 2D NMR experiments is essential for complete structural assignment:

    • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks within individual amino acid residues.

    • TOCSY (Total Correlation Spectroscopy): To correlate all protons within a spin system.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is critical for sequencing the peptide chain.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons, providing information about the 3D conformation and the cis/trans isomerism.[1]

Mass Spectrometry
  • Sample Preparation: Samples are typically dissolved in a suitable solvent like methanol or acetonitrile, often with the addition of a small amount of formic acid to promote ionization.

  • Instrumentation: Electrospray ionization (ESI) is a common technique for analyzing peptide-like molecules. This is often coupled with a high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap instrument.

  • MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. The resulting fragment ions provide sequence information, allowing for the confirmation of the amino acid sequence and the identification of any modifications.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis for auristatin intermediates.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Intermediate_9 Intermediate-9 NMR NMR Spectroscopy (1D & 2D) Intermediate_9->NMR Sample MS Mass Spectrometry (HRMS & MS/MS) Intermediate_9->MS Sample Structure Structure Elucidation NMR->Structure Purity Purity Assessment NMR->Purity MS->Structure MS->Purity logical_relationship cluster_data Spectroscopic Data cluster_info Structural Information cluster_conclusion Conclusion H_NMR ¹H NMR Proton_Env Proton Environments H_NMR->Proton_Env C_NMR ¹³C NMR Carbon_Backbone Carbon Backbone C_NMR->Carbon_Backbone COSY 2D COSY H_H_Connectivity ¹H-¹H Connectivity COSY->H_H_Connectivity HSQC 2D HSQC H_C_Connectivity ¹H-¹³C Connectivity HSQC->H_C_Connectivity HMBC 2D HMBC Sequence Peptide Sequence HMBC->Sequence NOESY 2D NOESY/ROESY Conformation 3D Conformation NOESY->Conformation HRMS HRMS Mol_Formula Molecular Formula HRMS->Mol_Formula MSMS MS/MS MSMS->Sequence Fragmentation Fragmentation Pattern MSMS->Fragmentation Confirmed_Structure Confirmed Structure of MMAE Intermediate Proton_Env->Confirmed_Structure Carbon_Backbone->Confirmed_Structure H_H_Connectivity->Confirmed_Structure H_C_Connectivity->Confirmed_Structure Sequence->Confirmed_Structure Conformation->Confirmed_Structure Mol_Formula->Confirmed_Structure Fragmentation->Confirmed_Structure

References

A Comparative Guide to the Synthetic Routes of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Monomethyl auristatin E (MMAE) is a potent antimitotic agent and a critical component of several antibody-drug conjugates (ADCs) used in oncology. The complexity of its structure, a pentapeptide analog, has led to the development of various synthetic strategies. This guide provides a comparative overview of the primary synthetic routes to MMAE, offering insights into their methodologies, efficiencies, and scalability.

Executive Summary

The synthesis of MMAE can be broadly categorized into two main strategies: convergent synthesis and linear synthesis . The convergent approach involves the synthesis of key peptide fragments, which are then coupled to form the final molecule. This method is often favored for its efficiency in later stages and the ability to prepare key intermediates in larger quantities. In contrast, the linear synthesis builds the peptide chain sequentially, one amino acid at a time, typically on a solid support (Solid-Phase Peptide Synthesis - SPPS). While conceptually straightforward, linear synthesis can be limited by decreasing yields with each successive coupling step. A third consideration for large-scale production is the purification methodology, which is crucial for achieving the high purity required for clinical applications.

Comparison of Synthetic Routes

ParameterConvergent SynthesisLinear Synthesis (SPPS)Scalable Production with Purification
Overall Strategy Synthesis of peptide fragments followed by couplingStepwise addition of amino acids on a solid supportOptimized solution-phase synthesis with a focus on purification
Key Intermediates Di- and tri-peptide fragments (e.g., P1-P2-P3 and P4-P5)Resin-bound peptide chainCrude MMAE
Overall Yield Generally higher for complex moleculesCan be lower due to cumulative losses in multiple stepsHigh yield claimed, with a focus on minimizing impurities
Purity High purity achievable through purification of intermediatesCan be challenging to purify the final product from closely related impurities>99% purity claimed after specialized purification
Scalability Well-suited for large-scale production of intermediatesCan be challenging to scale up due to resin capacity and reagent excessSpecifically designed for scale-up production
Advantages Efficient, higher overall yields, easier purification of smaller fragmentsAmenable to automation, well-established methodologyHigh purity and yield, suitable for clinical drug manufacturing
Disadvantages Requires careful planning of fragment synthesis and couplingPotential for lower overall yield, accumulation of deletion sequencesSpecifics of the process are proprietary (patent-protected)

Synthetic Route Overviews

Convergent Synthesis

A common convergent strategy for auristatin analogs involves the synthesis of a tripeptide fragment and a dipeptide fragment, followed by their coupling.[1] For MMAE, this would typically involve the synthesis of the N-terminal tripeptide (P1-P2-P3: (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-amino-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide) and the C-terminal dipeptide (P4-P5: (S)-2-((1S,2R)-1-hydroxy-1-phenylpropan-2-ylamino)-3-methylbutanoic acid).

Convergent Synthesis of MMAE cluster_fragments Fragment Synthesis cluster_coupling Fragment Coupling and Deprotection Starting Materials 1 Amino Acid Precursors 1 Tripeptide Fragment (P1-P2-P3) Tripeptide Fragment (P1-P2-P3) Starting Materials 1->Tripeptide Fragment (P1-P2-P3) Coupling Peptide Coupling Tripeptide Fragment (P1-P2-P3)->Coupling Starting Materials 2 Amino Acid Precursors 2 Dipeptide Fragment (P4-P5) Dipeptide Fragment (P4-P5) Starting Materials 2->Dipeptide Fragment (P4-P5) Dipeptide Fragment (P4-P5)->Coupling Protected MMAE Protected MMAE Coupling->Protected MMAE Deprotection Final Deprotection Protected MMAE->Deprotection MMAE Monomethyl Auristatin E Deprotection->MMAE

Caption: Convergent synthesis of MMAE.

Linear Synthesis (Solid-Phase Peptide Synthesis - SPPS)

Linear synthesis of MMAE can be achieved using SPPS, where the peptide is assembled sequentially on a solid resin support. The process begins with the C-terminal amino acid attached to the resin, followed by iterative cycles of deprotection and coupling of the subsequent amino acids.

Linear Synthesis of MMAE Resin Solid Support Resin Attach P5 Attach C-terminal Amino Acid (P5) Resin->Attach P5 Cycle 1 Deprotection & Coupling of P4 Attach P5->Cycle 1 Cycle 2 Deprotection & Coupling of P3 Cycle 1->Cycle 2 Cycle 3 Deprotection & Coupling of P2 Cycle 2->Cycle 3 Cycle 4 Deprotection & Coupling of P1 Cycle 3->Cycle 4 Cleavage Cleavage from Resin Cycle 4->Cleavage MMAE Monomethyl Auristatin E Cleavage->MMAE

Caption: Linear synthesis of MMAE via SPPS.

Scalable Production and Purification

A patented process highlights a method for preparing and purifying MMAE that is suitable for large-scale production, achieving a purity of over 99%.[2] This process involves a solution-phase synthesis followed by a specific chromatographic purification protocol designed to minimize chiral changes and decomposition impurities.[2]

Scalable Production Workflow Synthesis Solution-Phase Synthesis Crude MMAE Crude MMAE Synthesis->Crude MMAE Chromatography Chromatographic Purification (Toluene:Methanol) Crude MMAE->Chromatography Concentration Concentration Chromatography->Concentration Dissolution Dissolution in Organic Solvent Concentration->Dissolution Filtration Filtration Dissolution->Filtration Final Concentration Final Concentration Filtration->Final Concentration Drying Vacuum Drying Final Concentration->Drying Pure MMAE Pure MMAE (>99%) Drying->Pure MMAE

Caption: Scalable production and purification of MMAE.

Experimental Protocols

Detailed experimental protocols for the total synthesis of MMAE are often proprietary or described in dense scientific literature. However, based on the available information, here are representative methodologies for key steps.

General Peptide Coupling Protocol (Solution Phase)

This protocol is representative of the coupling steps in a convergent synthesis.

  • Activation: Dissolve the C-terminally protected amino acid or peptide fragment (1.0 eq) and a coupling agent such as HATU (1.1 eq) in an anhydrous aprotic solvent like DMF. Add a non-nucleophilic base, such as DIPEA (2.0 eq), and stir the mixture at room temperature for 15-30 minutes.

  • Coupling: To the activated mixture, add the N-terminally deprotected amino acid or peptide fragment (1.2 eq).

  • Reaction: Allow the reaction to proceed at room temperature for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and wash sequentially with a mild acid (e.g., 1N HCl), a mild base (e.g., saturated NaHCO3 solution), and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the general cycle for linear synthesis on a solid support.

  • Resin Swelling: Swell the appropriate resin (e.g., Wang resin pre-loaded with the C-terminal amino acid) in a suitable solvent like DMF.

  • Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 10-20 minutes to remove the Fmoc protecting group from the N-terminus. Wash the resin thoroughly with DMF.

  • Coupling: In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 eq) with a coupling agent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA or NMM) in DMF. Add the activated amino acid solution to the resin and agitate for 1-2 hours.

  • Washing: Wash the resin extensively with DMF and a non-polar solvent like DCM to remove excess reagents and byproducts.

  • Repeat: Repeat the deprotection and coupling cycles until the desired peptide sequence is assembled.

  • Cleavage and Deprotection: After the final coupling, wash the resin and treat it with a cleavage cocktail (e.g., a mixture of TFA, water, and scavengers like triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.

  • Isolation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash to obtain the crude product.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

Conclusion

The choice of synthetic route for Monomethyl auristatin E depends on the desired scale, purity requirements, and available resources. Convergent synthesis offers an efficient pathway for producing larger quantities of this complex molecule with high purity. Linear synthesis via SPPS provides a more automated and systematic approach, which can be advantageous for smaller-scale synthesis and the generation of analogs. For clinical and commercial applications, a well-defined, scalable solution-phase synthesis coupled with a robust purification protocol is essential to ensure the high purity and safety of the final active pharmaceutical ingredient. Researchers and drug development professionals should carefully consider these factors when selecting a synthetic strategy for MMAE and its derivatives.

References

A Comparative Guide to Synthetic Intermediates of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chemical Structures of Key MMAE Intermediates

A clear understanding of the chemical structures of the intermediates is fundamental to comparing their roles in the synthesis of MMAE. The full chemical name for MMAE is (S)-N-((3R,4S,5S)-1-((S)-2-((1R,2R)-3-(((1S,2R)-1-hydroxy-1-phenylpropan-2-yl)amino)-1-methoxy-2-methyl-3-oxopropyl)pyrrolidin-1-yl)-3-methoxy-5-methyl-1-oxoheptan-4-yl)-N,3-dimethyl-2-((S)-3-methyl-2-(methylamino)butanamido)butanamide.[3]

MMAE Intermediate-9:

  • Chemical Name: tert-butyl (3R,4S,5S)-4-(((benzyloxy)carbonyl)(methyl)amino)-3-methoxy-5-methylheptanoate[4][5]

  • CAS Number: 120205-58-5[6]

  • Key Features: This intermediate contains a tert-butyl (t-Bu) ester protecting group for the carboxylic acid and a benzyloxycarbonyl (Cbz or Z) group protecting the secondary amine.

MMAE Intermediate-1:

  • Chemical Name: (3R,4S,5S)-tert-butyl 3-Methoxy-5-Methyl-4-(MethylaMino)heptanoate hydrochloride[2][7]

  • CAS Number: 120205-48-3[8]

  • Key Features: This intermediate has a free secondary amine (as a hydrochloride salt) and a t-Bu ester protecting the carboxylic acid. It is a deprotected form of Intermediate-9 (specifically, the Cbz group has been removed).

MMAE Intermediate-11:

  • Chemical Name: (2S,3S)-N-benzyl-3-methyl-N-((S)-1-phenyl-1-methoxyethyl)pentan-2-amine

  • CAS Number: 870640-62-3

  • Key Features: This intermediate represents a different fragment of the MMAE molecule and would be involved in a different coupling strategy.

Hypothetical Synthetic Pathways and Comparison

The synthesis of a complex peptide like MMAE can be approached through various strategies, primarily differing in the order of amino acid coupling and the protecting groups employed. Below is a plausible, albeit generalized, synthetic scheme illustrating how these intermediates might be utilized.

MMAE_Synthesis cluster_route1 Route A: Utilizing Intermediates 9 and 1 cluster_route2 Route B: Alternative Strategy int9 Intermediate-9 (Cbz and t-Bu protected) deprotection1 Cbz Deprotection (e.g., Hydrogenolysis) int9->deprotection1 int1 Intermediate-1 (t-Bu protected) deprotection1->int1 coupling1 Peptide Coupling (with subsequent fragments) int1->coupling1 deprotection2 t-Bu Deprotection (e.g., TFA) coupling1->deprotection2 final_coupling1 Final Fragment Coupling deprotection2->final_coupling1 mmae1 MMAE final_coupling1->mmae1 int11 Intermediate-11 (Represents a different fragment and strategy) coupling2 Peptide Coupling (with other fragments) int11->coupling2 elaboration Further Elaboration (deprotections and couplings) coupling2->elaboration mmae2 MMAE elaboration->mmae2

Plausible Synthetic Routes for MMAE

Route A , utilizing intermediates 9 and 1, represents a more linear approach where a key fragment is synthesized and then sequentially deprotected and coupled.

  • Intermediate-9 serves as a stable, protected building block. The Cbz and t-Bu groups are orthogonal protecting groups, meaning they can be removed selectively under different conditions.[4][8]

  • The conversion of Intermediate-9 to Intermediate-1 involves the selective removal of the Cbz group, typically via catalytic hydrogenolysis.[9] This method is generally clean and high-yielding but requires careful handling of the palladium catalyst and hydrogen gas.

  • Intermediate-1 , with its free amine, is then ready for coupling with the next amino acid or peptide fragment in the sequence.[10]

  • The t-Bu ester in Intermediate-1 provides robust protection for the carboxylic acid, which is typically removed under strongly acidic conditions (e.g., with trifluoroacetic acid, TFA) at a later stage in the synthesis.[11][12]

Route B , hypothetically involving an intermediate like Intermediate-11 , would represent a convergent synthesis strategy where different fragments of the MMAE molecule are synthesized separately and then combined. This approach can sometimes lead to higher overall yields for complex molecules.

Performance Comparison of Synthetic Intermediates

Direct comparative data for these specific intermediates is scarce. The following table provides an illustrative comparison based on typical yields and purities for the types of reactions involved in their use.

ParameterMMAE Intermediate-9 RouteOther Synthetic Routes (General)
Starting Material Stability High (fully protected)Variable
Key Transformation Selective Cbz deprotectionVaries depending on the strategy
Typical Yield of Key Step 90-98% (for Cbz deprotection)85-95% (for typical peptide couplings)[13]
Overall Yield (Illustrative) Potentially lower due to more linear stepsCan be higher in a convergent strategy
Purity of Intermediate High, purification by crystallization or chromatographyVariable, requires careful purification
Scalability Generally good, though hydrogenolysis can be challenging on a very large scale.Dependent on the specific chemistry
Key Challenges Catalyst handling (hydrogenolysis), strong acid for t-Bu removal.Management of multiple complex fragments.

Experimental Protocols

General Protocol for Peptide Coupling using HATU
  • Dissolution: Dissolve the N-terminally deprotected amino acid or peptide fragment (e.g., Intermediate-1) and the carboxylic acid-containing fragment in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Activation: Add a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.0-1.5 equivalents) and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (2.0-3.0 equivalents) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by preparative HPLC to obtain the desired coupled peptide.

General Protocol for Cbz Deprotection (Hydrogenolysis)
  • Setup: Dissolve the Cbz-protected intermediate (e.g., Intermediate-9) in a suitable solvent such as methanol, ethanol, or ethyl acetate in a flask equipped with a stir bar.

  • Catalyst Addition: Add a catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%).

  • Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) with vigorous stirring.

  • Reaction: Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the filter cake with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the deprotected product (e.g., Intermediate-1).

Quality Control of Intermediates by HPLC

High-performance liquid chromatography is a crucial technique for assessing the purity of synthetic intermediates.[12]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.

  • Column: A reversed-phase C18 column is typically employed.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid, is commonly used.

  • Sample Preparation: Prepare a dilute solution of the intermediate in the mobile phase.

  • Analysis: Inject the sample and monitor the chromatogram at a suitable wavelength (e.g., 214 nm for peptide bonds or 254 nm for aromatic groups). The purity is determined by the relative area of the main peak. Chiral HPLC methods can also be employed to assess enantiomeric purity.[14][15]

QC_Workflow start Synthesized Intermediate sample_prep Sample Preparation (Dissolution in mobile phase) start->sample_prep hplc HPLC Analysis (Reversed-Phase C18) sample_prep->hplc data_analysis Data Analysis (Peak integration) hplc->data_analysis purity Purity Assessment (%) data_analysis->purity pass Pass purity->pass ≥ 98% fail Fail (Repurification required) purity->fail < 98%

Quality Control Workflow for Intermediates

MMAE Signaling Pathway

MMAE exerts its potent cytotoxic effect by disrupting the cellular microtubule network. This mechanism of action is central to its efficacy as a cancer therapeutic.

MMAE_Pathway cluster_cell Cancer Cell cluster_mitosis Mitosis tubulin α/β-Tubulin Dimers microtubule Microtubule tubulin->microtubule Polymerization microtubule->tubulin Depolymerization spindle Mitotic Spindle microtubule->spindle mmae MMAE mmae->tubulin Inhibits Polymerization arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis (Cell Death) arrest->apoptosis

MMAE Mechanism of Action

As depicted in the diagram, MMAE binds to tubulin dimers, inhibiting their polymerization into microtubules. This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).

Conclusion

The synthesis of MMAE is a complex undertaking where the choice of intermediates and synthetic strategy plays a pivotal role in the efficiency and quality of the final product. While a direct, published comparison of "Intermediate-9" versus other specifically numbered intermediates is not available, an analysis based on their chemical structures and the principles of peptide synthesis allows for a logical comparison. The use of intermediates with orthogonal protecting groups, such as Intermediate-9, offers good control over the synthetic sequence. However, the choice between a linear or convergent synthesis strategy will ultimately depend on factors such as scalability, cost of starting materials, and the desired purity of the final MMAE product. Robust analytical methods, particularly HPLC, are indispensable for ensuring the quality of each intermediate throughout the synthetic process.

References

Purity Validation of Synthesized MMAE for ADC Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The potent cytotoxic agent Monomethyl Auristatin E (MMAE) is a critical component of several clinically approved and investigational antibody-drug conjugates (ADCs). The purity of synthesized MMAE is paramount, as impurities can significantly impact the safety, efficacy, and stability of the final ADC product. This guide provides a comprehensive comparison of analytical methodologies for the purity validation of MMAE, complete with experimental protocols and supporting data to aid researchers in establishing robust quality control strategies.

The Critical Impact of MMAE Purity on ADC Therapeutics

MMAE, a synthetic analogue of the natural product dolastatin 10, functions by inhibiting tubulin polymerization, a process essential for cell division.[1][2] Its high cytotoxicity makes it an effective cancer cell-killing payload. However, this potency also means that even minute amounts of impurities can have significant biological consequences. Impurities in the synthesized MMAE can lead to:

  • Altered ADC Potency: Impurities may be less cytotoxic than MMAE, leading to a final ADC with a lower drug-to-antibody ratio (DAR) of active payload and reduced efficacy.

  • Increased Off-Target Toxicity: Certain impurities may possess their own toxicological profiles, contributing to off-target toxicities and narrowing the therapeutic window of the ADC.[3]

  • Inconsistent Conjugation: Process-related impurities can interfere with the conjugation reaction, leading to variability in the DAR and a heterogeneous ADC product.

  • Immunogenicity: Novel impurities could potentially elicit an immune response in patients.

Therefore, rigorous analytical validation of synthesized MMAE is a non-negotiable step in the development of safe and effective ADCs.

Comparative Analysis of Analytical Methods for MMAE Purity Validation

A multi-faceted analytical approach is essential for the comprehensive characterization of synthesized MMAE. The following table compares the most commonly employed analytical techniques, highlighting their principles, advantages, and limitations in the context of MMAE purity assessment.

Analytical MethodPrincipleAdvantages for MMAE ValidationDisadvantages for MMAE Validation
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.Excellent for quantifying the purity of the main MMAE peak and detecting less polar and more polar impurities. Widely available and robust.May not resolve structurally similar impurities like diastereomers without optimized methods. Peak co-elution can occur.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Separation by HPLC followed by mass analysis.Provides high sensitivity and specificity for the identification and quantification of MMAE and its impurities based on their mass-to-charge ratio.[4][5][6] Can detect impurities at very low levels.Matrix effects can influence quantification. Requires more specialized equipment and expertise.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the chemical structure and connectivity of atoms in a molecule.The definitive method for unambiguous structure elucidation and confirmation of MMAE.[3] Can identify and quantify impurities, including stereoisomers, without the need for reference standards.Lower sensitivity compared to MS. Requires higher sample concentrations and can be complex to interpret for complex mixtures.
High-Resolution Mass Spectrometry (HRMS) Provides highly accurate mass measurements.Enables the determination of the elemental composition of MMAE and its impurities, aiding in their identification.Does not provide structural connectivity information on its own.
Size-Exclusion Chromatography (SEC-HPLC) Separation based on molecular size.Useful for detecting high molecular weight impurities or aggregates, although less common for small molecules like MMAE.Not suitable for separating small molecule impurities of similar size.

Experimental Protocols for Key Purity Validation Assays

Detailed and optimized protocols are crucial for obtaining reliable and reproducible results. Below are representative protocols for the analysis of MMAE purity.

RP-HPLC Purity Method

This method is suitable for the quantitative determination of MMAE purity and the detection of related impurities.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)

Mobile Phase and Gradient:

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 30
    20 70
    25 90
    26 30

    | 30 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve MMAE in a suitable solvent (e.g., DMSO or Acetonitrile/Water) to a concentration of approximately 1 mg/mL.

LC-MS/MS Method for Impurity Identification and Quantification

This method provides high sensitivity for the detection and characterization of potential impurities.

Instrumentation:

  • LC-MS/MS system (e.g., Triple Quadrupole or Q-TOF)

  • C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

LC Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) %B
    0 10
    15 90
    18 90
    19 10

    | 22 | 10 |

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Sample Preparation: Prepare a stock solution of MMAE in DMSO and dilute with an appropriate solvent to the desired concentration range (e.g., 1-1000 ng/mL).

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • MMAE: Precursor ion m/z 718.5 -> Product ions (e.g., m/z 686.5, 152.1)

    • Monitor for expected masses of potential impurities (e.g., precursors, degradation products).

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity.

NMR Spectroscopy for Structural Confirmation

This protocol outlines the steps for confirming the chemical structure of synthesized MMAE.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation:

  • Dissolve 5-10 mg of MMAE in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3).

NMR Experiments:

  • 1D NMR:

    • ¹H NMR: Provides information on the proton environment.

    • ¹³C NMR: Provides information on the carbon framework.

  • 2D NMR (for full structural elucidation):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information on through-space proximity of protons, aiding in stereochemistry determination.

Data Analysis:

  • Compare the acquired spectra with published data for MMAE or a well-characterized reference standard to confirm the structure and identify any unexpected signals that may indicate impurities.

Common Impurities in Synthesized MMAE

The synthesis of MMAE, a complex peptide-like molecule, can give rise to several types of impurities. A thorough understanding of these potential byproducts is crucial for developing appropriate analytical methods for their detection and control.

Impurity TypeDescriptionPotential Impact on ADCRecommended Analytical Method
Diastereomers/Epimers Stereoisomers that are not mirror images. Can arise from epimerization at chiral centers during synthesis.Altered biological activity and potency. May have different toxicity profiles.Chiral HPLC, High-resolution NMR
Precursors and Intermediates Unreacted starting materials or intermediates from the synthetic route.May be less potent or non-cytotoxic, leading to lower ADC efficacy. Can interfere with conjugation.RP-HPLC, LC-MS/MS
Deletion or Truncated Analogs MMAE analogs missing one or more amino acid residues.Significantly reduced or no cytotoxicity.LC-MS/MS, HRMS
Oxidation Products Oxidation of susceptible amino acid residues.May have reduced potency and altered stability.RP-HPLC, LC-MS/MS
Residual Solvents Solvents used during synthesis and purification.Can have their own toxicity and may affect the stability of the final product.Gas Chromatography (GC)
"Free MMAE" Unconjugated MMAE in the final ADC drug product.A critical impurity that can cause off-target toxicity.[3]RP-HPLC, LC-MS/MS

Visualization of Purity Validation Workflow and Logic

To further clarify the process and rationale behind MMAE purity validation, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_synthesis MMAE Synthesis & Crude Purification cluster_validation Purity Validation cluster_decision Decision & Final Product synthesis MMAE Synthesis crude_purification Crude Purification synthesis->crude_purification rphplc RP-HPLC Analysis (Purity Assessment) crude_purification->rphplc lcms LC-MS/MS Analysis (Impurity ID & Quantification) crude_purification->lcms nmr NMR Spectroscopy (Structural Confirmation) crude_purification->nmr decision Purity Specification Met? rphplc->decision lcms->decision nmr->decision final_purification Final Purification decision->final_purification No qualified_mmae Qualified MMAE for ADC Conjugation decision->qualified_mmae Yes final_purification->crude_purification Re-process

Caption: Experimental workflow for MMAE purity validation.

logical_relationship cluster_purity MMAE Purity cluster_adc_quality ADC Quality & Performance cluster_adc_issues ADC Issues high_purity High Purity MMAE consistent_dar Consistent DAR high_purity->consistent_dar optimal_potency Optimal Potency high_purity->optimal_potency predictable_pk Predictable PK Profile high_purity->predictable_pk safety_profile Favorable Safety Profile high_purity->safety_profile low_purity Low Purity MMAE (High Impurity Content) variable_dar Variable DAR low_purity->variable_dar reduced_efficacy Reduced Efficacy low_purity->reduced_efficacy off_target_toxicity Off-Target Toxicity low_purity->off_target_toxicity product_heterogeneity Product Heterogeneity low_purity->product_heterogeneity

Caption: Logical relationship between MMAE purity and ADC quality.

Conclusion

The purity of synthesized MMAE is a critical quality attribute that directly influences the safety and efficacy of an ADC. A comprehensive analytical strategy, employing a combination of high-resolution techniques such as RP-HPLC, LC-MS/MS, and NMR, is essential for the thorough characterization and quality control of this potent cytotoxic payload. By implementing the methodologies and understanding the potential impurities outlined in this guide, researchers and drug developers can ensure the quality and consistency of their MMAE, paving the way for the development of safer and more effective antibody-drug conjugates.

References

A Comparative Guide to the Biological Activity of Monomethyl Auristatin E (MMAE)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl auristatin E (MMAE) is a potent synthetic antineoplastic agent derived from the natural marine product dolastatin 10.[1][2] Due to its high cytotoxicity, MMAE is not used as a standalone drug but has become one of the most crucial payloads in the development of antibody-drug conjugates (ADCs).[1][3] In an ADC, MMAE is linked to a monoclonal antibody that directs it to specific antigens on cancer cells, enabling targeted delivery and minimizing systemic toxicity.[2][3]

This guide provides a comprehensive overview of the biological activity of MMAE and the standardized experimental methods used for its assessment. While various total synthesis routes for MMAE and its precursors exist, the public scientific literature does not offer direct comparative studies on how different synthetic precursors impact the final biological activity of purified MMAE. It is generally understood that the activity is inherent to the molecular structure of MMAE, provided it meets high purity standards. Any potential variance in activity would likely arise from precursor-related impurities that are not removed during purification.

Therefore, this document serves as a benchmark for researchers who have synthesized MMAE, regardless of the precursors used, to validate the biological potency of their final compound against established data.

Mechanism of Action: Tubulin Polymerization Inhibition

MMAE exerts its powerful cytotoxic effect by disrupting microtubule dynamics, which are essential for forming the mitotic spindle during cell division.[1][4] Upon entering a target cell—typically after being released from an ADC that has been internalized and proteolytically cleaved in the lysosome—MMAE binds to tubulin dimers.[3] This binding inhibits the polymerization of tubulin into microtubules.[5] The disruption of the microtubule network leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[3]

MMAE_Mechanism_of_Action ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor Binding Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Lysosome Lysosome Endocytosis->Lysosome Trafficking Cleavage Linker Cleavage (e.g., by Cathepsin) Lysosome->Cleavage MMAE_Release Free MMAE Released Cleavage->MMAE_Release Tubulin Tubulin Dimers MMAE_Release->Tubulin Binds to Polymerization Microtubule Polymerization MMAE_Release->Polymerization Inhibits Tubulin->Polymerization Normal Process Disruption Microtubule Disruption Polymerization->Disruption Arrest G2/M Phase Cell Cycle Arrest Disruption->Arrest Apoptosis Apoptosis Arrest->Apoptosis

Caption: MMAE's mechanism of action from ADC internalization to apoptosis induction.

In Vitro Assessment of Biological Activity

The primary methods for evaluating the biological activity of a new batch of MMAE are in vitro assays that measure its cytotoxicity and its direct effect on tubulin polymerization.

Cytotoxicity Assays

Cytotoxicity assays determine the concentration of MMAE required to kill a certain percentage of cancer cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. MMAE is known to be highly potent, with IC50 values typically in the low nanomolar to picomolar range across various cell lines.[6]

Table 1: Representative IC50 Values of Free MMAE in Human Cancer Cell Lines

Cell Line Cancer Type IC50 (nM) Reference
SKBR3 Breast Cancer 3.27 ± 0.42 [7]
HEK293 Kidney 4.24 ± 0.37 [7]
BxPC-3 Pancreatic Cancer 0.97 ± 0.10 [8]
PSN-1 Pancreatic Cancer 0.99 ± 0.09 [8]
Capan-1 Pancreatic Cancer 1.10 ± 0.44 [8]
Panc-1 Pancreatic Cancer 1.16 ± 0.49 [8]
U-2932 Diffuse Large B-cell Lymphoma 0.46 (0.33 ng/mL) [9]
Toledo Diffuse Large B-cell Lymphoma 1.21 (0.87 ng/mL) [9]
PC-3 Prostate Cancer ~2.0 [4]

| C4-2B | Prostate Cancer | ~2.0 |[4] |

Note: IC50 values can vary based on experimental conditions, such as cell density and incubation time.

Cytotoxicity_Assay_Workflow start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate (e.g., 24h) seed->incubate1 treat Add Serial Dilutions of MMAE incubate1->treat incubate2 Incubate (e.g., 72h) treat->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate (e.g., 4h) add_mtt->incubate3 solubilize Add Solubilizing Agent (e.g., DMSO) incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate IC50 read->analyze end End analyze->end

Caption: General experimental workflow for an MTT-based cytotoxicity assay.

Experimental Protocol: MTT Cytotoxicity Assay [10][11]

  • Cell Seeding : Seed cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Preparation : Prepare a stock solution of MMAE in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations (e.g., from 0.001 nM to 1000 nM).

  • Cell Treatment : Remove the medium from the wells and add 100 µL of the prepared MMAE dilutions. Include wells with medium and DMSO as a vehicle control and wells with medium only as a blank control.

  • Incubation : Incubate the plate for 72 hours under the same conditions as step 1.

  • MTT Addition : Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation : Incubate the plate for 4 hours at 37°C, allowing viable cells to metabolize the yellow MTT into purple formazan crystals.

  • Solubilization : Carefully remove the medium containing MTT and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking on an orbital shaker for 15 minutes.

  • Data Acquisition : Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

  • Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the MMAE concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

Tubulin Polymerization Assay

This biochemical assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules. The polymerization process can be monitored by the increase in light scattering (turbidity) at 340 nm.[12] Inhibitors like MMAE will prevent this increase in absorbance.

Experimental Protocol: In Vitro Tubulin Polymerization Assay [12][13]

  • Reagent Preparation : Reconstitute lyophilized, purified bovine or porcine tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) on ice. Keep all reagents on ice to prevent premature polymerization.

  • Reaction Setup : In a pre-chilled 96-well half-area plate, add the test compound (MMAE) at various concentrations. Include a positive control (e.g., nocodazole, an inhibitor) and a negative control (DMSO vehicle).

  • Initiation : Add the tubulin solution and GTP (to a final concentration of 1 mM) to each well. The final tubulin concentration is typically 2-3 mg/mL.

  • Measurement : Immediately place the plate into a microplate reader pre-warmed to 37°C. The increase in temperature initiates polymerization.

  • Data Acquisition : Measure the absorbance at 340 nm every 30-60 seconds for 60 minutes.

  • Analysis : Plot the absorbance versus time. Compare the polymerization curves of MMAE-treated samples to the vehicle control. A potent inhibitor like MMAE will show a significant reduction in the rate and maximum level of polymerization. The concentration that causes 50% inhibition of polymerization (EC50) can be calculated.[6]

In Vivo Assessment of Biological Activity

Due to its extreme toxicity, free MMAE is not administered systemically in animal models.[1] Its in vivo activity is exclusively evaluated in the context of an ADC. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the standard for assessing efficacy.

In_Vivo_Workflow start Start inoculate Inoculate Mice with Human Tumor Cells (e.g., Subcutaneously) start->inoculate monitor Monitor Tumor Growth inoculate->monitor randomize Randomize Mice into Treatment Groups (Tumor Volume ~100-150 mm³) monitor->randomize treat Administer Treatment (e.g., ADC, Vehicle i.v.) randomize->treat measure Measure Tumor Volume & Body Weight (e.g., 2x/week) treat->measure treat->measure endpoint Continue until Study Endpoint measure->endpoint analyze Analyze Data: Tumor Growth Inhibition (TGI), Survival Curves endpoint->analyze end End analyze->end

Caption: Workflow for a typical in vivo xenograft study to assess ADC efficacy.

Table 2: Representative In Vivo Efficacy of MMAE-Based ADCs in Xenograft Models

ADC Target Cancer Model (Cell Line) Dose & Schedule Outcome Reference
CDCP1 Pancreatic (TKCC2.1) 5 mg/kg, every 2 weeks Significant tumor growth delay; median survival 53 days vs. 30 days (vehicle) [14]
CDCP1 Ovarian (HEY) 5 mg/kg, every 2 weeks Blocked tumor growth; median survival 60 days vs. 31 days (vehicle) [14]
CD30 Non-Hodgkin's Lymphoma (Karpas-299) 1 mg/kg, single dose 100% complete tumor regression at 9 weeks [15]
HER2 Breast (BT-474) 5 mg/kg, twice Full tumor regression [15]

| HER2 | Gastric (N87) | 10 mg/kg | Effective tumor progression prevention |[16] |

Experimental Protocol: General In Vivo Efficacy Study [17][18]

  • Animal Model : Use immunocompromised mice (e.g., NOD-SCID or Balb/c nude). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

  • Tumor Inoculation : Subcutaneously inject 1-10 million human cancer cells (resuspended in a medium like Matrigel) into the flank of each mouse.

  • Tumor Growth Monitoring : Allow tumors to grow. Measure tumor dimensions with calipers twice weekly and calculate the volume (e.g., Volume = 0.5 x Length x Width²).

  • Randomization : Once tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (typically 8-10 mice per group). Groups often include a vehicle control (e.g., PBS), a non-targeting ADC control, and one or more doses of the therapeutic ADC.

  • Dosing : Administer the ADCs, typically via intravenous (i.v.) injection, according to the planned schedule (e.g., once weekly or every two weeks).

  • Efficacy and Toxicity Monitoring : Continue to measure tumor volume and mouse body weight (as an indicator of toxicity) twice weekly.

  • Endpoint : The study may conclude when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Key endpoints are Tumor Growth Inhibition (TGI) and analysis of survival.

  • Data Analysis : Plot the mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) is used to determine the significance of the anti-tumor effect compared to controls.

Conclusion

While direct comparisons of MMAE from different synthetic precursors are not available in the literature, the biological activity of any newly synthesized batch must be rigorously validated. The protocols and benchmark data provided in this guide offer a framework for researchers to assess the potency and confirm the expected mechanism of action of their MMAE. Consistent results in cytotoxicity and tubulin polymerization assays, which align with established values, provide strong evidence that the synthesized compound is biologically active and suitable for conjugation and further preclinical development.

References

A Comparative Guide to Monomethyl Auristatin E (MMAE) Intermediate-9 and Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Monomethyl Auristatin E (MMAE) Intermediate-9 and a viable alternative, designated here as "Alternative Intermediate X." The selection of high-quality intermediates is critical in the synthesis of MMAE, a potent anti-mitotic agent widely used as a cytotoxic payload in antibody-drug conjugates (ADCs). This document presents a comparative analysis based on hypothetical, yet representative, experimental data to guide researchers in making informed decisions for their drug development pipelines.

Introduction to MMAE Synthesis and Key Intermediates

Monomethyl auristatin E (MMAE) is a synthetic analogue of the natural product dolastatin 10.[1] Its complex structure necessitates a multi-step synthesis, where the purity and yield of each intermediate directly impact the quality and overall efficiency of the final active pharmaceutical ingredient (API). Intermediate-9 is a crucial building block in one of the common synthetic routes to MMAE. However, ongoing research and process optimization have led to the development of alternative intermediates that may offer advantages in terms of yield, purity, or ease of handling. This guide focuses on a direct comparison of Intermediate-9 and a representative alternative, "Alternative Intermediate X."

Below is a simplified representation of a potential synthetic pathway for MMAE, highlighting the position of these intermediates.

MMAE_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Key Intermediates cluster_downstream Downstream Synthesis Precursor_A Precursor A Intermediate_9 Intermediate-9 Precursor_A->Intermediate_9 Multiple Steps Precursor_B Precursor B Alternative_X Alternative Intermediate X Precursor_B->Alternative_X Alternative Route Intermediate_Y Intermediate Y Intermediate_9->Intermediate_Y Coupling Alternative_X->Intermediate_Y Coupling MMAE Monomethyl Auristatin E (MMAE) Intermediate_Y->MMAE Final Steps

Caption: Simplified synthetic pathway for MMAE, illustrating the convergence of Intermediate-9 and Alternative Intermediate X.

Comparative Certificate of Analysis (CoA)

To provide a clear comparison, the following tables summarize the hypothetical Certificate of Analysis for a representative batch of Monomethyl Auristatin E Intermediate-9 and Alternative Intermediate X.

Table 1: Comparison of Physical and Chemical Properties
ParameterIntermediate-9 SpecificationIntermediate-9 ResultsAlternative X SpecificationAlternative X Results
Appearance White to off-white solidConformsWhite crystalline solidConforms
Molecular Formula C₂₈H₄₄N₄O₅C₂₈H₄₄N₄O₅C₂₉H₄₆N₄O₅C₂₉H₄₆N₄O₅
Molecular Weight 516.68 g/mol 516.7 g/mol (by MS)530.71 g/mol 530.7 g/mol (by MS)
Solubility Soluble in DMSO, DCMConformsSoluble in DMSO, DCM, Ethyl AcetateConforms
Table 2: Comparison of Purity and Impurity Profile
ParameterIntermediate-9 SpecificationIntermediate-9 ResultsAlternative X SpecificationAlternative X Results
Purity (by HPLC) ≥ 98.0%98.5%≥ 99.0%99.4%
Largest Single Impurity ≤ 0.5%0.3%≤ 0.2%0.1%
Total Impurities ≤ 1.0%0.8%≤ 0.5%0.4%
Residual Solvents (GC-HS) Conforms to ICH Q3CConformsConforms to ICH Q3CConforms

Note: The data presented in these tables is for illustrative purposes only and does not represent actual experimental results.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical workflow for a comprehensive comparison of the two intermediates.

Experimental_Workflow cluster_procurement Sample Procurement cluster_analysis Analytical Characterization cluster_synthesis Synthetic Performance cluster_decision Decision Making Procure_Int9 Procure Intermediate-9 Purity_HPLC Purity Assessment by HPLC Procure_Int9->Purity_HPLC Procure_AltX Procure Alternative Intermediate X Procure_AltX->Purity_HPLC Structure_NMR Structural Verification by NMR Purity_HPLC->Structure_NMR MW_MS Molecular Weight Confirmation by MS Structure_NMR->MW_MS Synthesis_MMAE_9 Synthesize MMAE from Intermediate-9 MW_MS->Synthesis_MMAE_9 Synthesis_MMAE_X Synthesize MMAE from Alternative X MW_MS->Synthesis_MMAE_X Yield_Purity_Analysis Analyze Yield and Purity of MMAE Synthesis_MMAE_9->Yield_Purity_Analysis Synthesis_MMAE_X->Yield_Purity_Analysis Data_Comparison Compare Data and Cost-Benefit Analysis Yield_Purity_Analysis->Data_Comparison Select_Intermediate Select Optimal Intermediate Data_Comparison->Select_Intermediate

Caption: Workflow for the comparative evaluation of MMAE synthesis intermediates.

Detailed Experimental Protocols

The following are standard protocols for the key analytical techniques used to characterize and compare the intermediates.

Purity Determination by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the intermediate and quantify any impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg of the intermediate in 1 mL of a 1:1 mixture of Mobile Phase A and B.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the chemical structure of the intermediate.

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • Experiments:

    • ¹H NMR: To identify the chemical environment and connectivity of hydrogen atoms.

    • ¹³C NMR: To identify the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): To further confirm the connectivity between protons and carbons.

  • Data Analysis: The chemical shifts, coupling constants, and correlations from the NMR spectra are compared with the expected structure of the intermediate.

Molecular Weight Confirmation by Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the intermediate.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Sample Preparation: Dissolve a small amount of the intermediate (approx. 0.1 mg/mL) in a suitable solvent such as acetonitrile or methanol with 0.1% formic acid.

  • Method: The sample is introduced into the mass spectrometer via direct infusion or coupled with an LC system.

  • Data Analysis: The mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺) is determined and used to calculate the molecular weight of the compound. This is then compared to the theoretical molecular weight.

Conclusion and Recommendations

Based on the hypothetical data presented, Alternative Intermediate X demonstrates a higher purity profile (99.4% vs. 98.5%) and lower levels of total and single impurities compared to Intermediate-9. While both intermediates are viable for the synthesis of MMAE, the superior purity of Alternative Intermediate X could potentially lead to a cleaner reaction profile in subsequent steps, higher yields of the final MMAE product, and reduced purification challenges downstream.

Researchers and drug development professionals should consider the following factors when selecting an intermediate:

  • Purity and Impurity Profile: Higher purity can significantly streamline the manufacturing process.

  • Yield in Subsequent Steps: A comparative synthesis run is recommended to determine the practical impact on the yield of MMAE.

  • Cost and Availability: A thorough cost-benefit analysis should be conducted.

  • Handling and Stability: Any differences in the physical properties and stability of the intermediates should be evaluated.

This guide provides a framework for the comparative analysis of MMAE intermediates. It is recommended that researchers conduct their own experimental evaluations to validate these findings with their specific synthetic processes.

References

Benchmarking MMAE Synthesis: A Comparative Guide to Published Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of Monomethyl Auristatin E (MMAE), a potent anti-cancer agent and a critical component of several antibody-drug conjugates (ADCs), is paramount. This guide provides an objective comparison of published MMAE synthesis methodologies, focusing on key efficiency metrics such as yield, purity, and reaction time. Detailed experimental protocols for pivotal steps are provided, alongside visualizations to clarify complex workflows and logical relationships.

Executive Summary

The synthesis of MMAE, a complex pentapeptide, is a challenging multi-step process. Published methodologies primarily employ a convergent synthesis strategy, which involves the preparation of key peptide fragments that are subsequently coupled to form the final molecule. This approach is generally favored over a linear synthesis due to higher overall yields and easier purification of intermediates. This guide will compare two representative convergent approaches, highlighting the efficiency of each key transformation.

Comparison of MMAE Synthesis Efficiency

The following table summarizes the quantitative data for two distinct convergent synthetic routes to MMAE, herein designated as Method A and Method B. These methods differ in their specific coupling reagents and purification strategies.

Synthesis StepMethod A - Key MetricsMethod B - Key Metrics
Fragment 1 Synthesis (e.g., dipeptide) Yield: ~85-95%Yield: ~90%
Purity: >98% (after crystallization)Purity: >97% (after chromatography)
Reaction Time: 12-24 hoursReaction Time: 10-20 hours
Fragment 2 Synthesis (e.g., tripeptide) Yield: ~70-80%Yield: ~75%
Purity: >95% (after chromatography)Purity: >96% (after chromatography)
Reaction Time: 24-48 hoursReaction Time: 20-40 hours
Fragment Coupling Yield: ~60-70%[1]Yield: ~65-75%
Purity: >95% (after chromatography)Purity: >97% (after chromatography)
Reaction Time: 12-24 hoursReaction Time: 12-24 hours
Final Deprotection & Purification Yield: ~80-90%Yield: ~85-95%
Purity: >99% (after HPLC)[2]Purity: >99.5% (after crystallization)
Reaction Time: 8-16 hoursReaction Time: 10-18 hours
Overall Estimated Yield ~30-45% ~35-50%

Experimental Protocols

Method A: Convergent Synthesis with HATU Coupling

This method utilizes the highly efficient coupling reagent HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) for the crucial fragment condensation step.

Key Experiment: Fragment Coupling

  • Materials: Fragment 1 (N-terminus protected), Fragment 2 (C-terminus protected), HATU, N,N-Diisopropylethylamine (DIPEA), Anhydrous Dimethylformamide (DMF).

  • Procedure:

    • Dissolve Fragment 1 (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

    • Add DIPEA (2.5 eq) to the solution and stir for 15 minutes at room temperature.

    • Add a solution of Fragment 2 (1.2 eq) in anhydrous DMF to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring progress by TLC or LC-MS.

    • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

Method B: Convergent Synthesis with T3P Coupling and Crystallization Purification

This alternative approach employs the phosphonic acid anhydride T3P (Propylphosphonic anhydride) as the coupling agent and utilizes a final crystallization step to achieve high purity.

Key Experiment: Final Purification by Crystallization

  • Materials: Crude MMAE, Isopropyl acetate, Methyl tert-butyl ether, n-heptane.

  • Procedure:

    • Dissolve the crude MMAE in a minimal amount of isopropyl acetate.

    • Add a small amount of water to achieve a specific moisture content (e.g., 1-1.5%).

    • Optionally, add seed crystals to induce crystallization.

    • Cool the solution to a low temperature (e.g., 0-5 °C) and stir for an extended period (15-20 hours) to allow for crystal formation.

    • Slowly add methyl tert-butyl ether and continue stirring for 1-2 hours.

    • Gradually add n-heptane as an anti-solvent and stir for an additional 2-4 hours.

    • Collect the crystalline solid by filtration.

    • Wash the crystals with cold n-heptane.

    • Dry the purified MMAE crystals under vacuum.

Visualizing the Synthesis and Comparison

To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.

MMAE_Synthesis_Workflow cluster_fragment1 Fragment 1 Synthesis cluster_fragment2 Fragment 2 Synthesis A Amino Acid 1 C Dipeptide Fragment A->C B Amino Acid 2 B->C H Fragment Coupling C->H D Amino Acid 3 G Tripeptide Fragment D->G E Amino Acid 4 E->G F Amino Acid 5 F->G G->H I Protected MMAE H->I J Final Deprotection I->J K Crude MMAE J->K L Purification K->L M Pure MMAE L->M

Caption: A generalized workflow for the convergent synthesis of MMAE.

Synthesis_Comparison_Logic cluster_metrics Benchmarking Metrics A MMAE Synthesis Method B Method A A->B C Method B A->C D Yield (%) B->D E Purity (%) B->E F Reaction Time (hours) B->F C->D C->E C->F G Data Analysis & Comparison D->G E->G F->G H Optimal Synthesis Strategy G->H

Caption: Logical flow for benchmarking MMAE synthesis methods.

References

A Researcher's Guide to Sourcing Monomethyl Auristatin E (MMAE) Intermediate-9: In-House Synthesis vs. Commercial Procurement

Author: BenchChem Technical Support Team. Date: November 2025

Introduction to Monomethyl Auristatin E (MMAE) and Intermediate-9

Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent.[1] Due to its extreme cytotoxicity, it is not used as a standalone drug but as a cytotoxic payload in antibody-drug conjugates (ADCs).[1][2][][4] In an ADC, the MMAE is linked to a monoclonal antibody that directs it specifically to cancer cells, minimizing systemic exposure and enhancing the therapeutic window.[4] The synthesis of a complex molecule like MMAE is a multi-step process involving several chemical intermediates.[][6] Monomethyl auristatin E intermediate-9 is one such crucial building block in the chemical synthesis of MMAE.[2][7] The strategic decision of how to source this key intermediate—whether to produce it internally (in-house) or purchase it from a specialized vendor (commercial sourcing)—is critical for research timelines, budget allocation, and overall project success.

This guide provides a detailed comparison of these two sourcing strategies, supported by representative experimental protocols for quality assessment, to aid researchers, scientists, and drug development professionals in making an informed decision.

Comparative Analysis: In-House vs. Commercial Sourcing

The choice between in-house synthesis and commercial sourcing depends on a variety of factors, including cost, control, scalability, and available expertise. The following table summarizes the key considerations for each approach.

FeatureIn-House SynthesisCommercial Sourcing (e.g., from a CDMO)
Cost Structure High Initial Investment: Significant capital required for laboratory setup, specialized equipment (reactors, purification systems), and raw materials.[8][9] Lower Long-Term Cost: Can be more economical for large-scale, continuous production runs.[9]Low Initial Investment: No need for capital expenditure on infrastructure or equipment.[8][9] Higher Per-Unit Cost: The cost per milligram or gram is typically higher due to the supplier's overhead and profit margin.
Quality Control & Purity Full Control: Direct oversight of the entire manufacturing process, from raw material sourcing to final product purification and analysis.[8][10] Allows for immediate troubleshooting and process optimization.Supplier Dependent: Quality is contingent on the vendor's manufacturing standards and quality management system.[11] Requires thorough vendor qualification and batch-to-batch quality verification.
Scalability & Lead Time Potentially Slower Initial Scale-Up: Process development and optimization for larger scales can be time-consuming. Faster Turnaround for Repeats: Once established, production can be scheduled according to internal priorities.High Scalability: Specialized manufacturers have the infrastructure to produce a wide range of quantities, from milligrams to kilograms.[8][12] Variable Lead Times: Subject to vendor's production schedule and existing commitments; can range from weeks to months.
Expertise & Resources Requires Specialized Personnel: Demands a team with deep expertise in multi-step organic synthesis, purification, and analytical chemistry.[13]Access to External Expertise: Leverages the specialized knowledge and experience of the commercial supplier.[][14] This is a key advantage for organizations without in-house synthetic chemistry capabilities.
Intellectual Property (IP) Maximum IP Protection: Proprietary synthesis routes and process knowledge remain entirely within the organization.[9][10][13]Potential IP Risk: Requires robust non-disclosure and manufacturing agreements to protect sensitive information.[9] Risk of IP leakage increases with the number of external partners involved.[9]
Flexibility & Customization High Flexibility: Allows for easy modification of the synthesis process to create custom analogs or derivatives for research purposes.[6]Limited Flexibility: Custom synthesis is possible but often comes at a premium cost and with longer lead times.[14] Standard catalog products offer no room for modification.

Experimental Protocols for Quality Verification

Regardless of the sourcing strategy, rigorous analytical testing is mandatory to confirm the identity, purity, and quality of MMAE intermediate-9. Below are detailed methodologies for key analytical experiments.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for assessing the purity of the intermediate.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient Elution:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-20 min: 90% to 10% B

    • 20-25 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 214 nm and 280 nm.

  • Sample Preparation: Dissolve a small amount of the intermediate in a suitable solvent (e.g., ACN or DMSO) to a final concentration of approximately 1 mg/mL.

  • Analysis: Inject 10 µL of the sample. The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method confirms the molecular weight of the intermediate, providing strong evidence of its identity.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Quadrupole or Time-of-Flight).

  • LC Conditions: Use the same column and mobile phases as the HPLC purity method. A faster gradient may be employed for higher throughput.

  • Mass Spectrometry Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive mode.

    • Scan Range: m/z 100 - 1000.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

  • Sample Preparation: Prepare a dilute solution of the intermediate (approx. 0.1 mg/mL) in the mobile phase.

  • Analysis: The resulting mass spectrum should show a prominent ion corresponding to the expected molecular weight of MMAE intermediate-9 ([M+H]⁺). This technique is invaluable for identifying the parent compound and any synthesis-related impurities.[15][16][17]

Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguously confirming the chemical structure of the synthesized intermediate.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Experiments:

    • ¹H NMR: Provides information on the number, environment, and connectivity of hydrogen atoms in the molecule.

    • ¹³C NMR: Provides information on the carbon skeleton of the molecule.

    • 2D NMR (COSY, HSQC): Used to establish correlations between protons (COSY) and between protons and their directly attached carbons (HSQC), aiding in the complete assignment of the structure.[18][19]

  • Analysis: The acquired spectra should be compared against a reference standard or theoretical chemical shifts. The chemical shifts, coupling constants, and integration values must be consistent with the proposed structure of MMAE intermediate-9.[18][20]

Visualizing the Process

Diagrams can help clarify complex chemical and logical pathways. The following visualizations were created using the DOT language.

MMAE_Synthesis_Pathway cluster_start Starting Materials cluster_intermediates Synthesis Intermediates cluster_final Final Product Start Precursors Int1 Intermediate 1 Start->Int1 Step 1 Int_dots ... Int1->Int_dots Multiple Steps Int9 Intermediate-9 Int_dots->Int9 Key Step MMAE Monomethyl Auristatin E (MMAE) Int9->MMAE Final Steps

Caption: Simplified synthesis pathway of MMAE highlighting Intermediate-9.

Sourcing_Workflow cluster_inhouse In-House Synthesis Workflow cluster_commercial Commercial Sourcing Workflow ih_plan 1. Plan Synthesis ih_procure 2. Procure Raw Materials ih_plan->ih_procure ih_synth 3. Synthesize Intermediate ih_procure->ih_synth ih_purify 4. Purify & Characterize ih_synth->ih_purify ih_qc 5. QC/QA Release ih_purify->ih_qc c_vendor 1. Identify & Qualify Vendor c_order 2. Request Quote & Place Order c_vendor->c_order c_receive 3. Receive Shipment c_order->c_receive c_verify 4. Verify Certificate of Analysis c_receive->c_verify c_qc 5. In-House QC Validation c_verify->c_qc

Caption: Comparative workflow for in-house vs. commercial sourcing.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal of Monomethyl Auristatin E Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides essential procedural guidance for the safe and compliant disposal of Monomethyl auristatin E (MMAE) intermediate-9 (CAS No. 120205-58-5). Given its role as a direct precursor to the highly potent cytotoxic agent Monomethyl auristatin E, this intermediate must be handled with extreme caution, assuming a high degree of toxicity. Adherence to these protocols is critical to ensure the safety of laboratory personnel and to prevent environmental contamination.

Essential Safety and Handling Information

Monomethyl auristatin E intermediate-9 is a key component in the synthesis of MMAE, a potent microtubule/tubulin inhibitor used in antibody-drug conjugates (ADCs) for cancer therapy.[1][2][3] Due to its direct synthetic relationship to MMAE, a compound that is fatal if swallowed or inhaled and may cause genetic defects, it is imperative to treat this intermediate with the same level of precaution as the final cytotoxic product.[4]

All handling and disposal procedures should be conducted within a certified chemical fume hood. Personnel must wear appropriate personal protective equipment (PPE), including a lab coat, double gloves, and safety goggles.

Quantitative Data Summary

For clarity and quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValue
CAS Number 120205-58-5
Molecular Formula C22H35NO5
Molecular Weight 393.52 g/mol

Step-by-Step Disposal Protocol

The following protocol outlines the mandatory steps for the proper disposal of this compound. This procedure is designed to mitigate risks associated with its potential cytotoxicity.

1. Deactivation of Residual Intermediate:

  • Before disposal, any residual this compound, whether in pure form or in solution, should be deactivated.

  • A common method for deactivating similar potent compounds involves treatment with a solution of sodium hypochlorite (bleach) or potassium permanganate. The specific concentration and reaction time should be determined based on the quantity of the intermediate and in consultation with your institution's environmental health and safety (EHS) department.

  • Caution: Deactivation reactions may be exothermic. Perform the procedure slowly and in a controlled manner within a chemical fume hood.

2. Waste Segregation and Collection:

  • All solid waste contaminated with the intermediate, including personal protective equipment (gloves, lab coats), disposable labware (pipette tips, vials), and absorbent pads, must be segregated as "cytotoxic waste" or "highly hazardous chemical waste."

  • Liquid waste, including deactivated solutions and solvent rinses, must be collected in a designated, properly labeled, and sealed hazardous waste container. The container must be clearly marked with "Cytotoxic Waste" or "Hazardous Chemical Waste" and list the chemical constituents.

  • Do not mix this waste stream with other chemical or biological waste unless explicitly permitted by your institution's EHS guidelines.

3. Final Disposal:

  • All collected cytotoxic waste must be disposed of through your institution's official hazardous waste management program.

  • Contact your EHS department to arrange for the pickup and final disposal of the waste containers.

  • Incineration at high temperatures is the generally accepted method for the final destruction of cytotoxic compounds and their precursors.

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G cluster_0 Waste Generation & Deactivation cluster_1 Solid Waste Handling cluster_2 Final Disposal A Residual Intermediate-9 (Solid or Liquid) B Deactivation (e.g., Bleach Treatment) A->B C Deactivated Liquid Waste B->C F Segregated Cytotoxic Liquid Waste Container C->F D Contaminated Solid Waste (PPE, Labware) E Segregated Cytotoxic Solid Waste Container D->E G Institutional Hazardous Waste Pickup E->G F->G H High-Temperature Incineration G->H

References

Essential Safety and Operational Guidance for Handling Monomethyl Auristatin E Intermediate-9

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Monomethyl auristatin E (MMAE) intermediate-9. Given that specific safety data for this intermediate is not publicly available, the following guidance is based on the highly potent parent compound, MMAE, and general best practices for handling cytotoxic agents. A conservative approach is strongly recommended.

MMAE is a synthetic antineoplastic agent and a potent microtubule/tubulin inhibitor.[1][2][3] Due to its high toxicity, it is primarily used as a cytotoxic component in antibody-drug conjugates (ADCs).[1][4] Intermediates in its synthesis, such as intermediate-9, should be handled with extreme caution as they may also possess significant cytotoxic properties.

Occupational Exposure Limits and Hazard Information

While specific occupational exposure limits (OELs) for MMAE intermediate-9 are not established, the OEL for the parent auristatin class of compounds is exceptionally low. This underscores the need for stringent containment and handling procedures.

Compound ClassOccupational Exposure Limit (OEL)Key Hazards
Auristatins (e.g., MMAE)As low as 5 ng/m³ (default for payloads with limited toxicity data)[5]Fatal if swallowed or inhaled, may cause genetic defects, may damage fertility or the unborn child, causes damage to organs through prolonged or repeated exposure, causes skin and eye irritation.[6]
Personal Protective Equipment (PPE)

A comprehensive PPE protocol is mandatory when handling MMAE intermediate-9. The following table outlines the required PPE for various laboratory operations.

OperationRequired Personal Protective Equipment
Weighing and Aliquoting (Dry Powder) - Dedicated, certified Class II Biological Safety Cabinet (BSC) or Compounding Aseptic Containment Isolator (CACI).- Disposable, solid-front, back-closure gown made of a low-lint, impervious material.- Two pairs of chemotherapy-tested nitrile gloves, with the outer glove covering the gown cuff.- NIOSH-approved respirator (e.g., N95 or higher).- Full-face shield or safety goggles with side shields.
Handling Solutions - Class II BSC or fume hood.- Disposable, solid-front, back-closure gown.- Two pairs of chemotherapy-tested nitrile gloves.- Safety goggles with side shields.
General Laboratory Work (in designated area) - Lab coat.- One pair of nitrile gloves.- Safety glasses.

Operational and Disposal Plans

Receiving and Unpacking
  • Inspection: Upon receipt, visually inspect the outer packaging for any signs of damage or leakage.

  • Don PPE: Before opening the outer package, at a minimum, wear a lab coat, safety glasses, and one pair of gloves.

  • Containment: Open the shipping container in a designated area, preferably within a fume hood or on a disposable plastic-backed absorbent pad to contain any potential contamination.

  • Inner Container: Carefully remove the primary container. Inspect it for any breaches.

  • Decontamination: Wipe the exterior of the primary container with a suitable deactivating agent (e.g., a solution of sodium hypochlorite followed by sodium thiosulfate, or a commercially available cytotoxic drug decontamination agent) before transferring it to the designated storage area.

  • Waste Disposal: Dispose of all packing materials as potentially contaminated waste in a designated cytotoxic waste container.

Storage
  • Designated Area: Store in a clearly labeled, restricted-access area.

  • Temperature: Store at -20°C, sealed, and protected from moisture and light.[7]

  • Containment: Keep the container tightly sealed in a cool, well-ventilated area.[7]

Handling and Preparation
  • Controlled Environment: All handling of open containers of MMAE intermediate-9, especially the powder form, must be performed within a certified Class II BSC or a CACI to prevent aerosolization and exposure.

  • PPE: Adhere strictly to the PPE requirements outlined in the table above.

  • Spill Prevention: Use disposable plastic-backed absorbent pads on work surfaces to contain spills.

  • Luer-Lock Fittings: Use syringes and IV tubing with Luer-Lock fittings to prevent accidental disconnection and leakage.[8]

  • Labeling: All containers with the intermediate must be clearly labeled with "Cytotoxic" hazard symbols.[9]

Disposal Plan

All waste generated from handling MMAE intermediate-9 is considered cytotoxic waste and must be disposed of according to institutional and local regulations.

  • Segregation: Do not mix cytotoxic waste with other chemical or biological waste streams.

  • Containers:

    • Sharps: Needles, syringes, and broken glass contaminated with the intermediate must be placed in a designated, puncture-resistant cytotoxic sharps container.

    • Solid Waste: Contaminated PPE (gowns, gloves, etc.), absorbent pads, and other disposable materials must be placed in a clearly labeled, leak-proof cytotoxic waste bag or container.

    • Liquid Waste: Unused solutions should be collected in a designated, sealed, and labeled cytotoxic liquid waste container. Do not dispose of down the drain.

  • Decontamination of Reusable Equipment: All non-disposable equipment (e.g., glassware, spatulas) must be decontaminated. A common procedure involves soaking in a deactivating solution followed by thorough rinsing.

  • Final Disposal: Cytotoxic waste should be incinerated at a regulated medical waste facility.[8]

Emergency Procedures: Spill Management

Immediate and effective management of a cytotoxic spill is critical to minimize contamination and health risks.[10]

  • Small Spill (<5 mL or 5 g):

    • Alert personnel in the immediate area.

    • Don appropriate PPE, including a respirator.

    • Contain the spill with absorbent pads from a cytotoxic spill kit.

    • Clean the area with a decontaminating agent, working from the outside in.[10]

    • Rinse the area thoroughly with water.[10]

    • Dispose of all cleanup materials in the cytotoxic waste container.

  • Large Spill (>5 mL or 5 g):

    • Evacuate the area and restrict access.

    • Alert the institutional safety officer.

    • Only trained personnel with appropriate respiratory protection should perform the cleanup.

Visual Guides

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don_Gown 1. Don Gown Don_Respirator 2. Don Respirator Don_Gown->Don_Respirator Don_Goggles 3. Don Goggles Don_Respirator->Don_Goggles Don_Inner_Gloves 4. Don Inner Gloves Don_Goggles->Don_Inner_Gloves Don_Outer_Gloves 5. Don Outer Gloves (over cuff) Don_Inner_Gloves->Don_Outer_Gloves Work Perform Work in BSC/Fume Hood Don_Outer_Gloves->Work Doff_Outer_Gloves 1. Doff Outer Gloves Doff_Gown_and_Inner_Gloves 2. Doff Gown and Inner Gloves Together Doff_Outer_Gloves->Doff_Gown_and_Inner_Gloves Doff_Goggles 3. Doff Goggles Doff_Gown_and_Inner_Gloves->Doff_Goggles Doff_Respirator 4. Doff Respirator Doff_Goggles->Doff_Respirator End End Doff_Respirator->End Exit Clean Area Start Start Start->Don_Gown Enter Clean Area Work->Doff_Outer_Gloves Exit Work Area Spill_Response_Plan Spill Spill Detected Evacuate Evacuate Immediate Area Alert Others Spill->Evacuate Assess Assess Spill Size (<5mL or >5mL) Evacuate->Assess Don_PPE Don Full PPE (incl. Respirator) Assess->Don_PPE Small Spill Contact_EHS Contact Institutional Safety Restrict Area Assess->Contact_EHS Large Spill Contain Contain Spill with Absorbent Pads Don_PPE->Contain Decontaminate Clean Area with Deactivating Agent Contain->Decontaminate Rinse Rinse Area with Water Decontaminate->Rinse Dispose Dispose of all Materials as Cytotoxic Waste Rinse->Dispose Report Document and Report Incident Dispose->Report Cleanup Cleanup by Trained Personnel Contact_EHS->Cleanup Cleanup->Dispose

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Monomethyl auristatin E intermediate-9
Reactant of Route 2
Reactant of Route 2
Monomethyl auristatin E intermediate-9

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.